molecular formula C28H35N3O5 B022789 Paraherquamide CAS No. 77392-58-6

Paraherquamide

Cat. No.: B022789
CAS No.: 77392-58-6
M. Wt: 493.6 g/mol
InChI Key: UVZZDDLIOJPDKX-USRGNAASSA-N
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Description

Paraherquamide is a polycyclic spiro-oxindole alkaloid first isolated from the fungus Penicillium paraherquei . This compound is a valuable research tool in parasitology due to its potent anthelmintic properties and unique mechanism of action. It acts as a selective, competitive cholinergic antagonist that specifically targets nematode nicotinic acetylcholine receptors (nAChRs) on body wall muscle . Research has shown that this compound can pharmacologically distinguish between different subtypes of cholinergic receptors. Studies on Ascaris suum muscle have identified at least three nAChR subtypes: the L-type (levamisole-sensitive), N-type (nicotine-sensitive), and B-type (bephenium-sensitive) . This compound exhibits distinct pK B values against agonists for these subtypes, demonstrating higher potency as an antagonist against the L- and B-type receptors compared to the N-type . This makes it an important compound for studying receptor specificity and the mechanisms underlying anthelmintic resistance. Its efficacy has been demonstrated against a broad spectrum of parasitic nematodes, including Haemonchus contortus , Trichostrongylus colubriformis , and Ostertagia circumcincta . The ability of this compound and its derivative, 2-deoxy-paraherquamide (derquantel), to cause flaccid paralysis in parasites by blocking neurotransmission highlights its significance in the development of novel anthelmintic agents, especially in the face of growing resistance to traditional therapies . This product is intended for research purposes only.

Properties

CAS No.

77392-58-6

Molecular Formula

C28H35N3O5

Molecular Weight

493.6 g/mol

IUPAC Name

(6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione

InChI

InChI=1S/C28H35N3O5/c1-23(2)10-12-35-20-17(36-23)8-7-16-19(20)29-21(32)27(16)14-26-15-31-11-9-25(5,34)28(31,22(33)30(26)6)13-18(26)24(27,3)4/h7-8,10,12,18,34H,9,11,13-15H2,1-6H3,(H,29,32)/t18-,25+,26?,27+,28-/m0/s1

InChI Key

UVZZDDLIOJPDKX-USRGNAASSA-N

SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C

Isomeric SMILES

C[C@]1(CCN2[C@]13C[C@H]4C([C@]5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C)O

Canonical SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C

Appearance

White Powder

Synonyms

paraherquamide
paraherquamide A

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Paraherquamides from Penicillium paraherquei

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The paraherquamides are a class of complex indole (B1671886) alkaloids produced by various species of Penicillium, most notably Penicillium paraherquei.[1] These natural products have garnered significant attention within the scientific community due to their potent anthelmintic and insecticidal properties.[1][2] Their unique molecular architecture, characterized by a spiro-oxindole moiety and a bicyclo[2.2.2]diazaoctane core, presents both a formidable synthetic challenge and a promising scaffold for the development of novel antiparasitic agents.[3] This guide provides an in-depth overview of the discovery, biosynthesis, and detailed experimental protocols for the isolation and characterization of paraherquamides from Penicillium paraherquei.

Discovery and Biological Activity

Paraherquamide A, the parent compound of the family, was first isolated from Penicillium paraherquei in 1981.[1] Subsequent research has led to the discovery of a range of this compound analogs (B-I), each with varying degrees of biological activity.[1][3] The primary therapeutic potential of paraherquamides lies in their potent anthelmintic activity against a broad spectrum of parasitic nematodes, including those resistant to existing drug classes.[1][2] this compound and its analogs act as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, leading to flaccid paralysis and expulsion of the parasites.[1] The insecticidal properties of these compounds have also been documented.[4]

Physicochemical Properties of this compound A

A comprehensive understanding of the physicochemical properties of this compound A is essential for its extraction, purification, and formulation.

PropertyValueReference
Molecular FormulaC₂₈H₃₅N₃O₅[5]
Molecular Weight493.6 g/mol [5]
AppearanceCrystalline solid[1]
SolubilitySlightly soluble in water; soluble in organic solvents like methanol (B129727), chloroform, and ethyl acetate (B1210297).[5][6]
Predicted LogP1.7[5]
Hydrogen Bond Donors1[5]
Hydrogen Bond Acceptors5[5]

Anthelmintic and Insecticidal Activity of Paraherquamides

The following table summarizes the biological activity of this compound A and some of its key analogs.

CompoundOrganismActivity MetricValueReference
This compound ACaenorhabditis elegansLD₅₀2.5 µg/mL[7]
This compound AHaemonchus contortus (larvae)MIC₅₀31.2 µg/mL[7]
VM54159 (14-de-hydroxy)Haemonchus contortus (larvae)MIC₅₀15.6 µg/mL[7]
This compound ATrichostrongylus colubriformis (in gerbils)% Fecal Egg Reduction99.5%[7]
VM54159 (14-de-hydroxy)Trichostrongylus colubriformis (in gerbils)% Fecal Egg Reduction100%[7]
This compound EOncopeltus fasciatusLD₅₀0.089 µ g/nymph [4]
This compound AMiceLD₅₀14.9 mg/kg[7]

Biosynthesis of this compound A

The biosynthesis of this compound A is a complex enzymatic process that begins with the condensation of L-tryptophan and L-β-methyl-proline.[3] Key enzymatic steps include a reverse prenylation, an intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]diazaoctane core, and a crucial spirocyclization catalyzed by a flavin monooxygenase, PhqK.[3][8]

paraherquamide_biosynthesis trp L-Tryptophan zwitterion Zwitterion Intermediate trp->zwitterion PhqB (NRPS) pro L-β-Methyl-proline pro->zwitterion prenyl_zwitterion Prenylated Zwitterion zwitterion->prenyl_zwitterion PhqI (Prenyltransferase) azadiene Azadiene prenyl_zwitterion->azadiene Reduction prethis compound Prethis compound azadiene->prethis compound PhqE (Diels-Alderase) pyran_dioxepin Pyran and Dioxepin Ring Formation prethis compound->pyran_dioxepin Oxidative enzymes paraherquamide_A This compound A pyran_dioxepin->paraherquamide_A PhqK (Flavin Monooxygenase) Spirocyclization

Biosynthetic pathway of this compound A.

Experimental Protocols

Cultivation of Penicillium paraherquei

This protocol outlines the steps for the cultivation of Penicillium paraherquei for the production of paraherquamides.

  • Strain Maintenance: Maintain cultures of Penicillium paraherquei on Potato Dextrose Agar (B569324) (PDA) slants. Incubate at 25-28°C for 7-10 days until sporulation is observed. Store the slants at 4°C.

  • Inoculum Preparation:

    • Prepare a seed culture medium consisting of (per liter): 20 g glucose, 5 g peptone, 3 g yeast extract, and 3 g malt (B15192052) extract. Adjust the pH to 6.0 before autoclaving.

    • Inoculate a 250 mL flask containing 50 mL of the seed medium with spores from a mature PDA slant.

    • Incubate the flask on a rotary shaker at 200 rpm and 25-28°C for 2-3 days.

  • Production Fermentation:

    • Prepare a production medium such as Czapek Dox agar or a liquid medium.[9] A suitable liquid medium contains (per liter): 50 g soluble starch, 10 g corn steep liquor, 5 g yeast extract, 2 g (NH₄)₂SO₄, 1 g K₂HPO₄, and 0.5 g MgSO₄·7H₂O. Adjust the pH to 6.5 before sterilization.

    • Inoculate a 2 L flask containing 500 mL of the production medium with 5% (v/v) of the seed culture.

    • Incubate the production culture on a rotary shaker at 180 rpm and 25-28°C for 10-20 days.[9]

    • Monitor this compound production periodically by extracting a small sample and analyzing it via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Extraction and Isolation of Paraherquamides

The following protocol details the extraction and purification of paraherquamides from the fermentation broth.

  • Harvesting and Extraction:

    • After the fermentation period, separate the mycelial mass from the culture filtrate by centrifugation or filtration.

    • Extract the mycelial mass with acetone (B3395972) or methanol (3 x volume of mycelia) with vigorous shaking for 1-2 hours.[9]

    • Combine the solvent extracts and evaporate under reduced pressure to obtain an aqueous residue.

    • Combine this aqueous residue with the initial culture filtrate.

    • Extract the combined aqueous phase three times with an equal volume of ethyl acetate or chloroform.[9]

  • Initial Purification:

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the dried organic extract to dryness under reduced pressure to yield the crude extract.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography:

      • Dissolve the crude extract in a minimal amount of chloroform/methanol.

      • Adsorb the extract onto a small amount of silica gel.

      • Pack a silica gel column (60-120 mesh) in hexane (B92381).

      • Load the adsorbed crude extract onto the column.

      • Elute the column with a stepwise gradient of increasing polarity, for example, from hexane to ethyl acetate, followed by ethyl acetate to methanol.

      • Collect fractions and monitor by TLC to identify those containing paraherquamides.

    • Preparative High-Performance Liquid Chromatography (HPLC):

      • Pool the this compound-containing fractions from the silica gel column and evaporate the solvent.

      • Dissolve the residue in a suitable solvent (e.g., methanol).

      • Purify the paraherquamides using a preparative reverse-phase C18 HPLC column.

      • Use a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724). A typical gradient could be from 30% to 100% acetonitrile over 30-40 minutes.

      • Monitor the elution at a suitable wavelength (e.g., 254 nm).

      • Collect the peaks corresponding to the different this compound analogs.

      • Lyophilize the purified fractions to obtain the pure compounds.

Structural Elucidation

The structure of the isolated paraherquamides can be determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS):

    • Determine the molecular weight and molecular formula of the purified compounds using high-resolution mass spectrometry (HR-MS), such as ESI-TOF or Orbitrap.

    • Obtain fragmentation patterns using tandem mass spectrometry (MS/MS) to gain structural insights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons in the molecule.

    • Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of atoms and elucidate the complete structure of the this compound analogs.

  • X-ray Crystallography:

    • If suitable crystals of the purified compounds can be obtained, single-crystal X-ray diffraction analysis can provide an unambiguous determination of the three-dimensional structure and absolute stereochemistry.

experimental_workflow cultivation Cultivation of Penicillium paraherquei harvesting Harvesting: Separation of Mycelia and Filtrate cultivation->harvesting extraction Solvent Extraction (Acetone/Ethyl Acetate) harvesting->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Semi-purified Fractions silica_gel->fractions hplc Preparative HPLC (Reverse-Phase C18) fractions->hplc pure_compounds Pure Paraherquamides hplc->pure_compounds elucidation Structural Elucidation (MS, NMR, X-ray) pure_compounds->elucidation

Isolation and purification workflow.

Conclusion

The paraherquamides represent a valuable class of natural products with significant potential for the development of new anthelmintic and insecticidal agents. Their complex structures and potent biological activities continue to inspire research in natural product chemistry, biosynthesis, and drug discovery. The detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to isolate and study these fascinating molecules. Further investigation into the structure-activity relationships and optimization of the fermentation and purification processes will be crucial for unlocking the full therapeutic potential of the paraherquamides.

References

An In-depth Technical Guide to Paraherquamide Production: Fungal Strains and Fermentation Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal production of paraherquamide, a complex indole (B1671886) alkaloid with potent anthelmintic properties. The document details the known producing fungal strains, optimal fermentation parameters, and in-depth experimental protocols for cultivation, extraction, and quantification. Furthermore, it visualizes the intricate biosynthetic pathway of this compound and a general experimental workflow.

This compound-Producing Fungal Strains

Paraherquamides are predominantly secondary metabolites of various fungi belonging to the Penicillium and Aspergillus genera. Several species have been identified as producers, with some being more extensively studied for their fermentation characteristics.

  • Penicillium Species:

    • Penicillium herquei

    • Penicillium charlesii (e.g., strain MF 5123, ATCC 20841)[1][2]

    • Penicillium fellutanum

    • Penicillium cluniae

    • Penicillium janthinellum

    • Penicillium simplicissimum

    • Penicillium sp. IMI 332995

  • Aspergillus Species:

    • Aspergillus aculeatinus

Fermentation Conditions for this compound Production

The production of this compound can be achieved through both solid-state and submerged liquid fermentation. The optimization of media composition and physical parameters is crucial for maximizing the yield of the desired metabolites.

A variety of media have been utilized for the cultivation of this compound-producing fungi. Czapek Dox medium is a commonly cited synthetic medium for Penicillium species.

Table 1: Composition of Czapek Dox Medium [3][4][5][6][7]

ComponentConcentration (g/L)Purpose
Sucrose30.0Carbon Source
Sodium Nitrate2.0 - 3.0Nitrogen Source
Dipotassium Phosphate1.0Buffering Agent
Magnesium Sulfate (B86663)0.5Source of Essential Ions
Potassium Chloride0.5Source of Essential Ions
Ferrous Sulfate0.01Source of Essential Ions
Agar (B569324) (for solid medium)15.0Solidifying Agent

Note: Some modifications of the Czapek Dox medium replace magnesium sulfate with magnesium glycerophosphate to prevent precipitation during sterilization.[7]

The physical conditions of the fermentation play a critical role in fungal growth and secondary metabolite production. The following tables summarize the reported parameters for two notable producing strains.

Table 2: Fermentation Parameters for Penicillium charlesii MF 5123 [2]

ParameterRangePreferred Range
Temperature20 - 40 °C24 - 26 °C
pH3.0 - 8.54.0 - 7.0
Agitation (Liquid Culture)95 - 300 RPMNot Specified
Aeration (Liquid Culture)2 - 20 CFMNot Specified
Fermentation Time5 - 20 daysNot Specified

Table 3: Fermentation Parameters for Penicillium sp. IMI 332995

ParameterCondition
MediumCzapek Dox Agar
Temperature28 °C
Fermentation Time20 days

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and analysis of this compound.

This protocol is based on the cultivation of Penicillium sp. on a solid agar medium.

  • Media Preparation: Prepare Czapek Dox Agar according to the composition in Table 1. Sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation: Aseptically inoculate the agar plates with spores or a mycelial plug of the this compound-producing fungal strain.

  • Incubation: Incubate the plates at the optimal temperature (e.g., 28°C) for the specified duration (e.g., 20 days) in the dark.

This protocol outlines a general procedure for the extraction and purification of this compound from fungal cultures.

  • Harvesting: After the incubation period, harvest the fungal mycelium and the agar from the culture plates.

  • Solvent Extraction:

    • Macerate the harvested material in a suitable organic solvent such as ethyl acetate (B1210297) or acetone.

    • Perform the extraction multiple times to ensure maximum recovery of the metabolites.

    • Combine the organic extracts.

  • Concentration: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography using silica (B1680970) gel as the stationary phase.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Pool the fractions containing this compound and concentrate to yield the purified compound.

This protocol provides a general framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Dissolve a known amount of the fungal extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water, potentially with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The exact ratio should be optimized for good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at the wavelength of maximum absorbance for this compound (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solutions and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

The biosynthesis of this compound is a complex process involving several key enzymatic steps. The pathway begins with the condensation of L-tryptophan and L-isoleucine-derived β-methylproline.

Paraherquamide_Biosynthesis L_Tryptophan L-Tryptophan NRPS Nonribosomal Peptide Synthetase (NRPS) L_Tryptophan->NRPS L_Isoleucine L-Isoleucine beta_methylproline β-methylproline L_Isoleucine->beta_methylproline DMAPP DMAPP Prenyltransferase Prenyltransferase DMAPP->Prenyltransferase beta_methylproline->NRPS Prethis compound Prethis compound Oxidative_Enzymes Oxidative Enzymes Prethis compound->Oxidative_Enzymes Paraherquamide_L This compound L Monooxygenase Flavin-dependent Monooxygenase (PhqK) Paraherquamide_L->Monooxygenase Paraherquamide_K This compound K Paraherquamide_K->Monooxygenase Paraherquamide_A This compound A Paraherquamide_G This compound G NRPS->Prenyltransferase Diels_Alderase Diels-Alderase Prenyltransferase->Diels_Alderase Diels_Alderase->Prethis compound Monooxygenase->Paraherquamide_A Monooxygenase->Paraherquamide_G Oxidative_Enzymes->Paraherquamide_L Oxidative_Enzymes->Paraherquamide_K

Caption: Proposed biosynthetic pathway of this compound A and G.

The following diagram illustrates the general workflow from fungal culture to the quantification of this compound.

Experimental_Workflow Start Start: Select Fungal Strain Cultivation Fungal Cultivation (Solid or Liquid Fermentation) Start->Cultivation Harvesting Harvesting of Mycelium and/or Broth Cultivation->Harvesting Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvesting->Extraction Concentration Concentration of Crude Extract (Rotary Evaporation) Extraction->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Analysis and Quantification (HPLC-UV) Purification->Analysis End End: Purified this compound Analysis->End

References

Paraherquamide A: A Deep Dive into its Chemical Architecture and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraherquamide A is a structurally complex indole (B1671886) alkaloid first isolated from the fungus Penicillium paraherquei.[1] It belongs to a larger family of natural products characterized by a unique bicyclo[2.2.2]diazaoctane core.[2] This compound has garnered significant attention within the scientific community due to its potent and broad-spectrum anthelmintic properties, showing efficacy against parasitic nematodes, including those resistant to other classes of anthelmintics.[2][3] Its intricate molecular architecture and specific stereochemistry are crucial for its biological activity, making it a compelling target for total synthesis and a valuable lead for the development of new antiparasitic drugs.[2]

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound A, including available quantitative data, experimental protocols for its synthesis and isolation, and a visualization of its mechanism of action.

Chemical Structure

The molecular formula of this compound A is C₂₈H₃₅N₃O₅, with a molecular weight of 493.6 g/mol .[4][5] Its IUPAC name is (1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1][2]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.0¹,⁹.0³,⁷]tetradecane]-9,14'-dione.[4]

The core structure of this compound A is a heptacyclic system composed of several key moieties:

  • Spiro-oxindole System: A central feature where an oxindole (B195798) ring is connected to the polycyclic framework through a spirocyclic carbon atom.

  • Bicyclo[2.2.2]diazaoctane Core: A rigid, cage-like structure that forms the heart of the molecule.[2]

  • Substituted Proline Moiety: A highly functionalized proline derivative is incorporated into the polycyclic system.

  • Dioxepin Ring: An unusual seven-membered ring containing two oxygen atoms.

The intricate fusion of these rings results in a highly rigid and conformationally constrained three-dimensional structure.

Stereochemistry

This compound A is a chiral molecule with multiple stereocenters. The specific spatial arrangement of these centers is critical for its biological activity. The first total synthesis of this compound A was asymmetric and stereocontrolled, underscoring the importance of achieving the correct absolute and relative stereochemistry.[2] The complex stereochemistry arises from the numerous fused rings and substituted chiral carbons within its structure. The absolute configuration of the stereocenters has been determined through extensive synthetic and spectroscopic studies.

Quantitative Structural Data

Table 1: Crystallographic Data for this compound A (Data Not Available)

ParameterValue
Bond Lengths (Å)
C-XData not available
N-YData not available
Bond Angles (°) **
X-C-YData not available
Torsional Angles (°) **
X-C-Y-ZData not available

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound A (Data Not Available)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)
Data not availableData not available

Experimental Protocols

Isolation and Purification of this compound A from Penicillium species

The following is a generalized protocol for the isolation and purification of this compound A from fungal cultures, based on methodologies described in the literature.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Fermentation Culture of Penicillium sp. in a suitable medium Extraction Extraction of the fermentation broth and/or mycelium with an organic solvent (e.g., ethyl acetate) Fermentation->Extraction Concentration Concentration of the crude extract in vacuo Extraction->Concentration Chromatography Chromatographic separation (e.g., silica (B1680970) gel column chromatography, HPLC) Concentration->Chromatography Pure_Compound Isolation of pure this compound A Chromatography->Pure_Compound

Caption: Generalized workflow for the isolation and purification of this compound A.

Methodology:

  • Fermentation: A producing strain of Penicillium (e.g., Penicillium paraherquei) is cultured in a suitable liquid or solid medium under aerobic conditions to allow for the production of secondary metabolites, including this compound A.

  • Extraction: The fermentation broth and/or mycelium are extracted with a suitable organic solvent, such as ethyl acetate, to partition the organic compounds from the aqueous medium.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to one or more chromatographic techniques, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC), to separate the components and isolate pure this compound A.

Total Synthesis of this compound A

The total synthesis of this compound A is a complex undertaking that has been achieved through a multi-step, convergent approach. A high-level overview of a synthetic strategy is presented below.

G cluster_0 Fragment Synthesis cluster_1 Coupling and Cyclization cluster_2 Final Modifications Indole Synthesis of a functionalized indole fragment Coupling Coupling of the indole and diketopiperazine fragments Indole->Coupling DKP Synthesis of a diketopiperazine fragment DKP->Coupling Cyclization Intramolecular cyclization to form the bicyclo[2.2.2]diazaoctane core Coupling->Cyclization Ring_Formation Formation of the dioxepin ring Cyclization->Ring_Formation Oxidation Oxidative rearrangement to form the spiro-oxindole Ring_Formation->Oxidation Final_Product This compound A Oxidation->Final_Product

Caption: High-level workflow for the total synthesis of this compound A.

Key Synthetic Steps:

  • Convergent Synthesis: The synthesis typically involves the preparation of two key advanced intermediates: a functionalized indole derivative and a complex diketopiperazine fragment.

  • Fragment Coupling: These two fragments are then coupled together to form a precursor containing all the necessary atoms for the core structure.

  • Intramolecular Cyclization: A key intramolecular reaction, often an Sₙ2' cyclization, is employed to construct the characteristic bicyclo[2.2.2]diazaoctane ring system.[2]

  • Late-Stage Functionalization: The final stages of the synthesis involve the formation of the dioxepin ring and an oxidative rearrangement to generate the spiro-oxindole moiety, completing the synthesis of this compound A.

Mechanism of Action

This compound A exerts its anthelmintic effect by acting as a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes.[3] Specifically, it shows selectivity for the L-type (levamisole-sensitive) nAChRs, which are crucial for neuromuscular transmission in these organisms.

G cluster_0 Normal Neuromuscular Transmission cluster_1 Action of this compound A ACh Acetylcholine (ACh) nAChR Nematode L-type nAChR ACh->nAChR Binds to Depolarization Muscle Cell Depolarization nAChR->Depolarization Activates NoDepolarization No Depolarization nAChR->NoDepolarization Contraction Muscle Contraction Depolarization->Contraction Leads to PHA This compound A Block Blocks ACh Binding PHA->Block Block->nAChR Prevents ACh binding to Paralysis Flaccid Paralysis NoDepolarization->Paralysis Leads to

Caption: Mechanism of action of this compound A as a nicotinic acetylcholine receptor antagonist.

By blocking the binding of acetylcholine to its receptor on the muscle cells of the nematode, this compound A prevents ion channel opening and subsequent muscle cell depolarization.[3] This disruption of neuromuscular signaling leads to flaccid paralysis of the worm, which is then unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled. This mechanism of action is distinct from many other classes of anthelmintics, making this compound A a promising candidate for overcoming drug resistance.

Conclusion

This compound A is a molecule of significant interest due to its complex and elegant chemical structure, challenging stereochemistry, and potent biological activity. Its unique mode of action as a selective antagonist of nematode nicotinic acetylcholine receptors provides a strong rationale for its development as a next-generation anthelmintic. Further research into the structure-activity relationships of this compound A and its analogues, facilitated by advanced synthetic methodologies, will be crucial in the design of new and effective treatments for parasitic infections in both veterinary and human medicine.

References

The Anthelmintic Paraherquamide: A Technical Guide to its Mechanism of Action on Nematode Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising prevalence of anthelmintic resistance in parasitic nematodes of veterinary and medical importance necessitates the development of novel drugs with distinct mechanisms of action. Paraherquamide A, an oxindole (B195798) alkaloid, and its derivatives represent a promising class of anthelmintics. These compounds induce a rapid, flaccid paralysis in nematodes, a characteristic that distinguishes them from the spastic paralysis induced by nicotinic agonists like levamisole.[1] This technical guide provides an in-depth exploration of the mechanism of action of paraherquamides, focusing on their interaction with nematode nicotinic acetylcholine (B1216132) receptors (nAChRs).

Core Mechanism: Antagonism of Nicotinic Acetylcholine Receptors

Paraherquamides function as antagonists of nematode nAChRs.[1] Unlike agonists that activate these ion channels, paraherquamides block the binding of the natural ligand, acetylcholine (ACh), thereby preventing ion influx and subsequent muscle contraction. This blockade of cholinergic neuromuscular transmission is the primary mechanism underlying the flaccid paralysis observed in nematodes exposed to these compounds.[1]

Subtype Selectivity: A Key Feature

Nematodes possess a diverse array of nAChR subtypes, which can be broadly categorized based on their sensitivity to different cholinergic ligands. The two major subtypes are the levamisole-sensitive (L-type) and the nicotine-sensitive (N-type) nAChRs.[2]

This compound A exhibits a pronounced selectivity for the L-type nAChRs over the N-type nAChRs.[2][3] This selectivity has been demonstrated in studies on the model nematode Caenorhabditis elegans, where this compound A showed higher efficacy for the L-type (UNC-38/UNC-29/UNC-63/LEV-1/LEV-8) nAChR compared to the N-type (ACR-16) nAChR.[2] This is significant because L-type nAChRs are the primary targets of the widely used anthelmintic levamisole. The distinct binding site and antagonistic action of paraherquamides on these receptors provide a valuable tool against levamisole-resistant nematode strains.

Quantitative Analysis of this compound Activity

The antagonistic potency of paraherquamides has been quantified using various experimental systems. The following tables summarize the key quantitative data from published studies.

Table 1: Antagonistic Potency (pKB values) of this compound and 2-Deoxy-paraherquamide against various cholinergic agonists in Ascaris suum muscle strips.

AntagonistAgonistpKB Value (Mean ± S.E.M.)
This compoundNicotine5.86 ± 0.14
This compoundLevamisole6.61 ± 0.19
This compoundPyrantel6.50 ± 0.11
This compoundBephenium6.75 ± 0.15
2-Deoxy-paraherquamideLevamisole5.31 ± 0.13
2-Deoxy-paraherquamidePyrantel5.63 ± 0.10
2-Deoxy-paraherquamideBephenium6.07 ± 0.13

Data from Robertson et al. (2002).[4][5] The pKB is the negative logarithm of the molar concentration of an antagonist that requires the concentration of an agonist to be doubled to elicit the same response. Higher pKB values indicate greater antagonist potency.

Table 2: Inhibitory Concentration (IC50) of 2-Deoxothis compound (2DPHQ) on Human nAChR Subtypes.

nAChR SubtypeIC50 (µM)
α3 ganglionic~9
muscle-type~3
α7 CNS subtype>100 (inactive)

Data from Zinser et al. (2002).[1] The IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of paraherquamides on nematode nAChRs.

Ascaris suum Muscle Strip Contraction Assay

This ex vivo assay is used to measure the effect of compounds on nematode muscle contraction and to determine the potency of antagonists.

Methodology:

  • Preparation of Muscle Strips:

    • Adult Ascaris suum are collected from the intestines of freshly slaughtered pigs.

    • A dorsal or ventral muscle strip is dissected from the anterior portion of the worm.

    • The strip is mounted in an organ bath containing a physiological saline solution (e.g., Ascaris Ringer's solution) maintained at 37°C and bubbled with nitrogen.

    • One end of the muscle strip is fixed, and the other is attached to an isometric force transducer to record muscle tension.

  • Agonist-Induced Contraction:

    • A cumulative concentration-response curve is generated for a cholinergic agonist (e.g., acetylcholine, levamisole, or pyrantel) by adding increasing concentrations of the agonist to the organ bath.

    • The resulting muscle contractions are recorded.

  • Antagonist Assay:

    • The muscle strip is pre-incubated with a specific concentration of the antagonist (e.g., this compound) for a defined period.

    • The cumulative concentration-response curve for the agonist is then repeated in the presence of the antagonist.

    • The shift in the concentration-response curve is used to calculate the antagonist's potency (e.g., pKB value).

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This technique allows for the functional expression of specific nematode nAChR subtypes in Xenopus oocytes and the detailed electrophysiological characterization of their interaction with paraherquamides.

Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Oocytes are surgically harvested from mature female Xenopus laevis frogs.

    • The oocytes are defolliculated using collagenase treatment.

    • cRNA encoding the desired nematode nAChR subunits is microinjected into the oocytes.

    • Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte expressing the nAChRs is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

    • Two microelectrodes are impaled into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a holding potential (typically -60 to -80 mV).

    • Agonists are applied to the oocyte via the perfusion system, and the resulting inward currents are recorded.

  • Antagonist Application:

    • The antagonist (this compound) is co-applied with the agonist or pre-applied before the agonist.

    • The reduction in the agonist-induced current in the presence of the antagonist is measured to determine the inhibitory effect and calculate parameters like IC50.

Calcium (Ca2+) Flux Assay

This cell-based assay measures changes in intracellular calcium concentration in response to nAChR activation and its blockade by antagonists.

Methodology:

  • Cell Culture and Receptor Expression:

    • A mammalian cell line (e.g., HEK293) is transiently or stably transfected with the genes encoding the nematode nAChR subunits.

  • Loading with a Ca2+-Sensitive Dye:

    • The cells are loaded with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes exhibit a change in fluorescence intensity upon binding to free intracellular Ca2+.

  • Assay Procedure:

    • The cells are placed in a microplate reader or a fluorescence microscope.

    • A baseline fluorescence reading is taken.

    • An agonist is added to the cells to stimulate the nAChRs, leading to Ca2+ influx and an increase in fluorescence.

    • To test for antagonism, the cells are pre-incubated with the antagonist (this compound) before the addition of the agonist.

    • The inhibition of the agonist-induced fluorescence signal is quantified to determine the IC50 of the antagonist.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (L-type) ACh->nAChR Binds & Activates PHQ This compound PHQ->nAChR Binds & Blocks Paralysis Flaccid Paralysis PHQ->Paralysis Ion_Flow Cation Influx (Na+, Ca2+) nAChR->Ion_Flow Channel Opens Depolarization Membrane Depolarization Ion_Flow->Depolarization Contraction Muscle Contraction Depolarization->Contraction

Caption: Signaling pathway of a nematode L-type nicotinic acetylcholine receptor and the antagonistic action of this compound.

TEVC_Workflow cluster_preparation Preparation cluster_recording Recording cluster_experiment Experiment Harvest Harvest Xenopus Oocytes Inject Inject Nematode nAChR cRNA Harvest->Inject Incubate Incubate for Receptor Expression Inject->Incubate Mount Mount Oocyte in Recording Chamber Incubate->Mount Impale Impale with Two Microelectrodes Mount->Impale Clamp Voltage Clamp Membrane Potential Impale->Clamp Perfuse_Agonist Perfuse with Agonist Clamp->Perfuse_Agonist Perfuse_Antagonist Co-perfuse with Antagonist (this compound) Clamp->Perfuse_Antagonist Record_Current Record Inward Current Perfuse_Agonist->Record_Current Record_Blocked_Current Record Blocked Current Perfuse_Antagonist->Record_Blocked_Current

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.

Logical_Relationship nAChR_Antagonism This compound Antagonism of L-type nAChRs No_Depolarization Inhibition of Muscle Membrane Depolarization nAChR_Antagonism->No_Depolarization Flaccid_Paralysis Flaccid Paralysis of the Nematode No_Depolarization->Flaccid_Paralysis Anthelmintic_Effect Anthelmintic Efficacy Flaccid_Paralysis->Anthelmintic_Effect

Caption: Logical relationship from molecular action to anthelmintic effect of this compound.

Conclusion

Paraherquamides represent a distinct and valuable class of anthelmintics that act as potent and selective antagonists of nematode L-type nicotinic acetylcholine receptors. Their mechanism of action, which leads to flaccid paralysis, is fundamentally different from that of nicotinic agonists, providing a crucial tool for managing resistance to existing drug classes. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and exploit this unique mode of action for the development of next-generation anthelmintics.

References

Paraherquamide: A Technical Guide to its Biological Activity and Spectrum Against Gastrointestinal Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrointestinal nematode infections in livestock pose a significant threat to animal health and agricultural productivity, leading to substantial economic losses worldwide.[1] The emergence of anthelmintic resistance to the major classes of drugs, such as benzimidazoles, imidazothiazoles, and macrocyclic lactones, has created an urgent need for novel nematicidal agents with unique mechanisms of action.[2][3] Paraherquamide, a polycyclic spiro-oxindole alkaloid first isolated from Penicillium paraherquei, and its analogs have emerged as a promising new class of anthelmintics with a broad spectrum of activity, including against drug-resistant nematode strains.[1][2][4][5] This technical guide provides an in-depth overview of the biological activity, spectrum, and mechanism of action of this compound against gastrointestinal nematodes.

Mechanism of Action: Cholinergic Antagonism

This compound and its derivatives exert their anthelmintic effect by acting as potent and selective antagonists of nematode nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][5][6][7] This mode of action is distinct from other major anthelmintic classes.

Key aspects of this compound's mechanism of action include:

  • Selective Antagonism: It selectively targets nematode nAChRs, specifically the levamisole-sensitive L-type nAChRs, showing higher efficacy for these compared to the nicotine-sensitive N-type nAChRs.[1][4][8]

  • Flaccid Paralysis: By blocking the action of acetylcholine, the primary excitatory neurotransmitter at the nematode neuromuscular junction, this compound prevents muscle contraction.[5][9] This leads to a rapid and irreversible flaccid paralysis of the worm, ultimately causing its expulsion from the host.[1][5]

  • Reversal of Agonist Effects: this compound can block and even reverse the depolarizing contractions induced by nicotinic agonists like levamisole (B84282) and morantel.[1][5][7]

cluster_Muscle Nematode Muscle Cell ACh Acetylcholine (ACh) nAChR L-type Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Contraction Muscle Contraction nAChR->Contraction Activates Paralysis Flaccid Paralysis nAChR->Paralysis Inhibition leads to This compound This compound This compound->nAChR Blocks

Caption: Mechanism of action of this compound at the nematode neuromuscular junction.

Biological Activity and Spectrum

This compound has demonstrated a broad spectrum of activity against a wide range of gastrointestinal nematodes in various animal models. Notably, it is effective against strains resistant to other anthelmintics.

In Vitro Activity
  • Caenorhabditis elegans: this compound was identified as a powerful metabolite against the model nematode C. elegans, with a reported LD50 of 2.5 μg/mL.[1][4]

  • Ascaris suum: In isolated body wall segments of Ascaris suum, this compound effectively blocked contractions induced by acetylcholine and other nicotinic agonists.[5]

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in several host species against various nematode parasites. The data below summarizes key findings.

Host SpeciesNematode SpeciesDose (mg/kg)Efficacy (% Reduction)Reference
GerbilsTrichostrongylus colubriformis1.5698-100%[1][4]
SheepHaemonchus contortus (Ivermectin-resistant)≥ 0.5≥98%[1]
Ostertagia circumcincta≥ 0.5≥98%[1]
Trichostrongylus axei≥ 0.5≥98%[1]
T. colubriformis (Benzimidazole- & Ivermectin-resistant)≥ 0.5≥98%[1]
Cooperia curticei≥ 0.5≥98%[1]
CalvesHaemonchus placei≥ 1.0≥95%[1][10]
Ostertagia ostertagi≥ 1.0≥95%[10]
Trichostrongylus axei≥ 1.0≥95%[10]
Trichostrongylus colubriformis≥ 1.0≥95%[10]
Cooperia oncophora≥ 1.0≥95%[10]
Nematodirus helvetianus≥ 1.0≥95%[10]
Oesophagostomum radiatum≥ 1.0≥95%[10]
Dictyocaulus viviparus (Lungworm)≥ 1.0≥95%[10]
Cooperia punctata4.089%[10]
DogsStrongyloides stercoralis2.091%[1][11]
Ancylostoma caninum0.5 - 2.0<85%[11]
Uncinaria stenocephala0.5 - 2.0<85%[11]
Toxascaris leonina0.5 - 2.0<85%[11]
Trichuris vulpis0.5 - 2.0<85%[11]

Note: Adverse reactions, including depression and ataxia, were observed in dogs at all tested dosage levels.[11]

Experimental Protocols

Standardized protocols are crucial for evaluating the anthelmintic properties of compounds like this compound. Below are detailed methodologies for common in vitro and in vivo assays.

In Vitro Adult Worm Motility Assay

This assay is used to determine the direct effect of a compound on the viability and motility of adult nematodes.

Methodology:

  • Worm Collection: Adult gastrointestinal nematodes (e.g., Haemonchus contortus, Ascaridia galli) are collected from the gastrointestinal tracts of freshly slaughtered, naturally infected animals or from donor animals.[12] They are washed in a suitable buffer (e.g., normal saline) to remove debris.

  • Test Preparation: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted with buffer to achieve the desired final concentrations.[13]

  • Assay Procedure:

    • Groups of worms (e.g., 3-5) are placed in petri dishes containing the test solutions at various concentrations.[12][13]

    • A positive control (e.g., Levamisole, Albendazole) and a negative control (buffer with solvent) are included in each experiment.[12][14]

    • The petri dishes are incubated at a physiological temperature (e.g., 37°C).[7]

  • Data Collection: The motility of the worms is observed at regular intervals. The time taken for paralysis (no movement except when prodded) and death (no movement even after gentle prodding or immersion in 50°C water) is recorded.[12]

  • Analysis: The results are typically expressed as the time to paralysis and death. Dose-response curves can be generated to calculate IC50 values.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Collect & Wash Adult Nematodes D Place Worms in Petri Dishes A->D B Prepare Serial Dilutions of this compound E Add Test Solutions & Controls B->E C Prepare Positive (e.g., Levamisole) & Negative Controls C->E D->E F Incubate at 37°C E->F G Observe Motility at Regular Intervals F->G H Record Time to Paralysis & Death G->H I Calculate IC50 Values H->I

Caption: Experimental workflow for an in vitro adult worm motility assay.

In Vivo Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for evaluating the in vivo efficacy of an anthelmintic in livestock.

Methodology:

  • Animal Selection: Select a group of animals (e.g., sheep, cattle) with naturally acquired gastrointestinal nematode infections. A pre-treatment fecal egg count (FEC) is performed to ensure a sufficient level of infection.

  • Acclimatization & Grouping: Animals are acclimatized to their environment and then randomly allocated to a treatment group and an untreated control group.

  • Treatment Administration: The treatment group receives a single oral dose of this compound at a specified concentration (e.g., mg/kg body weight). The control group receives a placebo or no treatment.

  • Fecal Sampling: Fecal samples are collected from each animal on the day of treatment (Day 0) and at specified intervals post-treatment (e.g., Day 7, 14, and/or 19).[15][16][17]

  • Fecal Egg Counting: The number of nematode eggs per gram (EPG) of feces is determined for each sample using a standardized technique (e.g., McMaster technique).

  • Data Analysis: The percentage reduction in the fecal egg count is calculated using the following formula:

    • % Reduction = [1 - (Mean EPG of Treatment Group Post-Treatment / Mean EPG of Control Group Post-Treatment)] x 100

    • An efficacy of ≥95% is generally considered effective.

A Select Infected Animals (e.g., Sheep, Calves) B Perform Pre-Treatment Fecal Egg Count (FEC) A->B C Randomly Allocate to Treatment & Control Groups B->C D Administer Oral Dose of This compound to Treatment Group C->D E Collect Fecal Samples (Day 0, 7, 14) C->E Both Groups D->E F Determine Eggs Per Gram (EPG) Using McMaster Technique E->F G Calculate Percent Fecal Egg Count Reduction (FECR) F->G H Assess Efficacy (≥95% is effective) G->H

Caption: Experimental workflow for an in vivo Fecal Egg Count Reduction Test (FECRT).

Structure-Activity Relationship (SAR)

Initial studies on this compound and its analogs have provided some insights into their structure-activity relationships.

  • The unsaturation of the dioxepino ring and/or alkyl substitution at the C-14 position appear to be important for its anthelmintic activity.[1]

  • Conversely, the presence of a hydroxyl group at C-14 does not seem to be critical for its activity.[1]

  • The semi-synthetic derivative, 2-deoxothis compound (derquantel), which lacks the hydroxyl group, demonstrates excellent nematicidal activity and a superior safety profile, leading to its development for commercial use in combination with abamectin (B1664291) for sheep.[1][2][4]

Conclusion

This compound represents a valuable and distinct class of anthelmintics with significant potential for controlling gastrointestinal nematodes, particularly in the face of widespread drug resistance. Its unique mode of action as a selective antagonist of nematode L-type nAChRs provides a much-needed alternative to existing drug classes. The broad-spectrum efficacy demonstrated in vivo across multiple host species against a range of important nematode parasites underscores its promise. Further research into the pharmacokinetics, safety profile, and development of novel analogs based on SAR studies will be crucial in fully realizing the therapeutic potential of the paraherquamides in veterinary medicine.

References

An In-depth Technical Guide to Paraherquamide Analogs and Their Naturally Occurring Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The paraherquamides are a class of complex indole (B1671886) alkaloids produced by various species of Penicillium and other fungi.[1][2] These natural products and their synthetic analogs have garnered significant interest within the scientific community, primarily due to their potent anthelmintic properties.[1][3][4] The emergence of resistance to conventional anthelmintic drugs has underscored the urgent need for novel therapeutic agents with unique mechanisms of action, positioning the paraherquamides as promising candidates for drug development.[1][2] This technical guide provides a comprehensive overview of paraherquamide analogs, their naturally occurring derivatives, mechanism of action, biological activity, and the experimental protocols used in their evaluation.

Chemical Structure and Naturally Occurring Derivatives

Paraherquamides are characterized by a polycyclic spiro-oxindole alkaloid core, which often includes a unique bicyclo[2.2.2]diazaoctane ring system.[1] This complex scaffold is believed to arise from an intramolecular Diels-Alder reaction of a dioxopiperazine precursor.[5][6] A number of naturally occurring this compound derivatives have been isolated and characterized from various fungal sources.[2][7]

Table 1: Naturally Occurring this compound Derivatives and Their Fungal Sources

CompoundFungal Source(s)Reference(s)
This compound APenicillium paraherquei, Penicillium cluniae[3][7]
This compound BPenicillium cluniae[7]
This compound EPenicillium cluniae[7]
This compound HPenicillium cluniae[7]
This compound IPenicillium cluniae[7]
VM55596 (N-oxide this compound)Penicillium cluniae[7]
VM55597Penicillium cluniae[7]
Chrysogenamide ANot specified in provided abstracts[2]
Mangrovamide ANot specified in provided abstracts[2]
This compound KNot specified in provided abstracts[2]

Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Antagonism

The primary mechanism of action for paraherquamides and their analogs is the blockade of nicotinic acetylcholine receptors (nAChRs).[1][8] This antagonism disrupts cholinergic neuromuscular transmission in nematodes, leading to flaccid paralysis.[8] This mode of action is distinct from many existing anthelmintics, making paraherquamides effective against drug-resistant parasite strains.[1][8]

Studies have shown that paraherquamides, such as this compound (PHQ) and 2-deoxothis compound (2DPHQ), block or reverse the depolarizing contractions induced by nicotinic agonists like acetylcholine, levamisole, and morantel (B1676740) in parasitic nematodes.[1][8] This effect is similar to that of the nicotinic ganglionic blocker mecamylamine.[8] Furthermore, these compounds have been shown to act on mammalian nAChRs, indicating a potential for toxicity that needs to be considered in drug development.[8] Specifically, 2DPHQ blocks human α3 ganglionic and muscle-type nAChRs but is inactive at the α7 CNS subtype at high concentrations.[8]

dot

paraherquamide_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds PHQ This compound Analogs PHQ->nAChR Blocks Depolarization Muscle Cell Depolarization nAChR->Depolarization Na+ influx Contraction Muscle Contraction Depolarization->Contraction Paralysis Flaccid Paralysis Depolarization->Paralysis Inhibition experimental_workflow Start Start: In Vitro Anthelmintic Assay Dissection Dissect Ascaris suum for muscle strips Start->Dissection Mounting Mount muscle strips in organ bath Dissection->Mounting Agonist_DR Generate agonist dose-response curve Mounting->Agonist_DR Incubation Incubate with this compound analog Agonist_DR->Incubation Agonist_DR_Post Repeat agonist dose-response curve Incubation->Agonist_DR_Post Analysis Data Analysis: Calculate pKB Agonist_DR_Post->Analysis End End: Determine Antagonist Potency Analysis->End

References

An In-depth Technical Guide to the Physicochemical Properties of Paraherquamide and its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraherquamide (PHQ) is a complex spiro-oxindole alkaloid first isolated from Penicillium paraherquei.[1][2] It belongs to a class of natural products that have garnered significant attention for their potent and broad-spectrum anthelmintic activity, including efficacy against drug-resistant nematode strains.[1][3] this compound and its analogs exert their effect by acting as selective, competitive antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, leading to flaccid paralysis of the parasite.[4][5][6][7]

The development of any active pharmaceutical ingredient (API) into a viable drug product is critically dependent on a thorough understanding of its physicochemical properties. These properties—such as solubility, pKa, stability, and crystal form—dictate the compound's biopharmaceutical behavior, including its absorption, distribution, metabolism, and excretion (ADME). For a molecule like this compound, which possesses poor aqueous solubility, the formation of pharmaceutical salts is a key strategy to enhance these characteristics and improve druggability.[8][9]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and its salts, details the experimental protocols used for their determination, and visualizes key related biological and experimental pathways.

Physicochemical Properties of this compound

This compound is a lipophilic molecule with a complex structure, contributing to its limited solubility in aqueous media. The data available for this compound A, the most studied analog, are summarized below.

Table 1: Physicochemical Data for this compound A
PropertyValue / DescriptionSource / Notes
Molecular Formula C₂₈H₃₅N₃O₅[4][10][11]
Molecular Weight 493.6 g/mol [10][11][12]
CAS Number 77392-58-6[4][10]
Appearance Solid[10]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol.[10] Poorly soluble in water.The high lipophilicity suggests low aqueous solubility, a common challenge for this class of compounds.
XLogP3-AA 1.7[12]
Hydrogen Bond Donors 2[12]
Hydrogen Bond Acceptors 5PubChem CID 156934
UV max (λmax) 226 nm[10]

The Role and Properties of this compound Salts

Given the poor aqueous solubility of the this compound free base, forming salts is a crucial step in its pharmaceutical development. Salt formation can significantly improve properties like solubility, dissolution rate, and stability, which in turn enhances bioavailability.[8][9] While specific quantitative data for a wide range of this compound salts are not extensively published in public literature, the principles of salt selection and the expected improvements are well-established.

Commonly used counterions for basic drugs like this compound (which contains basic nitrogen atoms) include hydrochloride, sulfate, phosphate (B84403), maleate, tartrate, and pamoate. The choice of the salt form depends on a careful screening process that balances improvements in solubility and stability with other factors like hygroscopicity, manufacturability, and toxicity.[8] For instance, a pamoate salt is often used to decrease the aqueous solubility of anthelmintics for targeted delivery in the gastrointestinal tract, as seen with pyrantel (B1679900) pamoate.[13] Conversely, hydrochloride or phosphate salts are often selected to dramatically increase aqueous solubility for parenteral or immediate-release oral dosage forms.[9][14]

Table 2: Expected Impact of Salt Forms on Physicochemical Properties
Salt FormAnionExpected Impact on PropertiesRationale
Phosphate H₂PO₄⁻High increase in aqueous solubility.Forms highly soluble salts; suitable for IV or oral solutions.
Pamoate C₂₃H₁₄O₆²⁻Significant decrease in aqueous solubility.Often used to create poorly soluble depot forms for sustained release in the GI tract.[13]
Maleate C₄H₂O₄²⁻Moderate to high increase in solubility.Commonly used to improve dissolution rates.
Mesylate CH₃SO₃⁻High increase in solubility.Known to form highly soluble and stable salts.[9]

Experimental Protocols

Accurate determination of physicochemical properties requires standardized and reproducible experimental protocols. The following sections detail the methodologies for key analyses.

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[15]

Principle: An excess amount of the solid compound (this compound or its salt) is added to a specific solvent (e.g., water, phosphate-buffered saline pH 7.4) and agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured.

Detailed Protocol:

  • Preparation: Add an excess amount of the solid test compound to a glass vial.[16]

  • Solvent Addition: Add a known volume of the desired aqueous buffer or solvent.[17]

  • Equilibration: Seal the vials and place them in a thermomixer or shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period, typically 24-48 hours, to ensure equilibrium is reached.[16][18]

  • Phase Separation: After equilibration, allow the samples to stand to let undissolved solids sediment. Remove the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove all solid particles.[19]

  • Quantification: Analyze the clear filtrate to determine the compound's concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard calibration curve.[17][18]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences a drug's solubility and absorption at different pH levels. Potentiometric titration is a highly accurate method for its determination.[20][21]

Principle: A solution of the drug is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode, and the pKa is determined from the inflection point of the resulting titration curve.[22]

Detailed Protocol:

  • Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[22]

  • Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[22] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[22]

  • Titration: Place the solution in a jacketed vessel at a constant temperature. Purge with nitrogen to remove dissolved CO₂.[22]

  • For a Basic Substance: Titrate the solution by adding small, precise volumes of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition, allowing the reading to stabilize.[22]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) can be used to determine the equivalence point precisely.[22] Multiple titrations (at least three) should be performed to ensure reproducibility.[22]

Visualizations: Pathways and Workflows

Mechanism of Action: nAChR Antagonism

This compound's anthelmintic effect stems from its antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of nematodes.[5][6] This action blocks neurotransmission, leading to muscle paralysis.[3]

G cluster_pathway Normal Neuromuscular Transmission cluster_blockade This compound-Induced Blockade ACh Acetylcholine (ACh) (Agonist) nAChR_open Nicotinic ACh Receptor (Channel Open) ACh->nAChR_open Binds to receptor Ion_Influx Na+/Ca2+ Influx nAChR_open->Ion_Influx Causes Muscle_cell Postsynaptic Muscle Cell Contraction Muscle Contraction (Parasite Motility) Ion_Influx->Contraction Leads to PHQ This compound (Antagonist) nAChR_closed Nicotinic ACh Receptor (Channel Blocked) PHQ->nAChR_closed Competitively binds No_Influx No Ion Influx nAChR_closed->No_Influx Prevents Paralysis Flaccid Paralysis (Parasite Expulsion) No_Influx->Paralysis Leads to ACh_source Presynaptic Neuron

Caption: Mechanism of this compound as a nicotinic acetylcholine receptor antagonist.

Experimental Workflow for Physicochemical Characterization

The process of characterizing a new chemical entity like a this compound salt follows a logical progression of experiments to build a comprehensive data package for drug development.

G start API Synthesis (this compound Salt) screening Salt Screen (Identify stable, non-hygroscopic forms) start->screening solubility Aqueous Solubility (Shake-Flask Method) screening->solubility Promising forms pka pKa Determination (Potentiometric Titration) screening->pka stability Solid-State Stability (Forced Degradation) screening->stability polymorph Polymorph & Crystal Form (XRPD, DSC, TGA) screening->polymorph dissolution Dissolution Rate (USP Apparatus II) solubility->dissolution pka->dissolution decision Select Lead Salt Candidate stability->decision polymorph->decision dissolution->decision

Caption: Workflow for physicochemical profiling of a new this compound salt form.

Conclusion

This compound remains a highly promising scaffold for the development of new anthelmintic therapies. However, its inherent physicochemical properties, particularly its low aqueous solubility, present a significant formulation challenge. This guide has summarized the known properties of the this compound free base and outlined the critical role of salt formation in overcoming these limitations. By employing rigorous experimental protocols for solubility, pKa, and stability analysis, researchers can effectively screen and select an optimal salt form. The successful development of a this compound-based drug will depend on this fundamental characterization to create a safe, stable, and bioavailable product capable of combating parasitic infections in both veterinary and potentially human medicine.

References

Early In Vitro Studies on the Anthelmintic Effects of Paraherquamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraherquamide is an oxindole (B195798) alkaloid natural product, first isolated from Penicillium paraherquei.[1] It has demonstrated potent and broad-spectrum anthelmintic activity against a variety of parasitic nematodes, including those resistant to other drug classes.[2] This technical guide provides an in-depth overview of the foundational in vitro studies that characterized the anthelmintic effects and mechanism of action of this compound. The document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Efficacy of this compound in Vitro

Early in vitro studies established the potent inhibitory effects of this compound on the motility and survival of various nematode species. The following tables summarize the key quantitative data from these foundational experiments.

Table 1: In Vitro Efficacy of this compound Against Larval Stages of Parasitic Nematodes

Nematode SpeciesLarval StageAssay TypeKey Efficacy MetricValueExposure TimeReference
Haemonchus contortusL3Motility InhibitionIC502.7 µg/mL72 h[3]
Haemonchus contortusLarvaeMotility InhibitionMIC5031.2 µg/mLNot Specified[4]
Trichostrongylus colubriformisL3Motility InhibitionIC500.058 µg/mL72 h[3]
Ostertagia circumcinctaL3Motility InhibitionIC500.033 µg/mL72 h[3]
Caenorhabditis elegansNot SpecifiedNot SpecifiedLD502.5 µg/mLNot Specified[4]

Table 2: Antagonistic Activity of this compound and its Derivative (2-Deoxy-paraherquamide) on Ascaris suum Muscle Cholinergic Receptors

AntagonistAgonistReceptor Subtype SensitivitypKB Value (Mean ± SEM)Reference
This compoundNicotineNicotine-sensitive5.86 ± 0.14
This compoundLevamisoleLevamisole/Pyrantel/Bephenium-sensitive6.61 ± 0.19
This compoundPyrantelLevamisole/Pyrantel/Bephenium-sensitive6.50 ± 0.11
This compoundBepheniumLevamisole/Pyrantel/Bephenium-sensitive6.75 ± 0.15
2-Deoxy-paraherquamideLevamisoleLevamisole/Pyrantel-sensitive5.31 ± 0.13
2-Deoxy-paraherquamidePyrantelLevamisole/Pyrantel-sensitive5.63 ± 0.10
2-Deoxy-paraherquamideBepheniumBephenium-sensitive6.07 ± 0.13

Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Antagonism

In vitro pharmacological studies have elucidated that this compound and its analogues act as competitive antagonists at nicotinic acetylcholine receptors (nAChRs) in nematodes.[2][5] This blockade of cholinergic neuromuscular transmission leads to flaccid paralysis in the worms.[2] Notably, this compound exhibits selectivity for different subtypes of nAChRs, showing a higher affinity for the levamisole-sensitive (L-type) receptors over the nicotine-sensitive (N-type) receptors.[4]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (L-type) Acetylcholine->nAChR Binds and Activates Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Initiates This compound This compound This compound->nAChR Competitively Blocks

Figure 1. Mechanism of action of this compound at the nematode neuromuscular junction.

Experimental Protocols

Larval Motility Inhibition Assay

This assay is a common in vitro method to assess the anthelmintic activity of compounds by observing their effect on the motility of nematode larvae.

Objective: To determine the concentration of this compound required to inhibit the motility of nematode larvae (e.g., H. contortus, T. colubriformis, O. circumcincta).

Materials:

  • Third-stage (L3) larvae of the target nematode species.

  • Multi-well microtiter plates (e.g., 96-well).

  • Culture medium (e.g., phosphate-buffered saline (PBS) or a more complex medium).

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Incubator.

  • Inverted microscope.

Procedure:

  • Larval Preparation: Harvest L3 larvae from fecal cultures and wash them to remove debris.

  • Assay Setup:

    • Dispense a standardized number of L3 larvae (e.g., 50-100) into each well of the microtiter plate containing the culture medium.

    • Add serial dilutions of this compound to the wells. Include solvent-only controls and negative controls (medium only).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25-27°C) for a specified duration (e.g., 24, 48, or 72 hours).[3]

  • Motility Assessment:

    • At the end of the incubation period, observe the motility of the larvae in each well under an inverted microscope.

    • Larvae are typically scored as motile or non-motile. Non-motile larvae are those that do not show any movement, even after gentle probing or stimulation.

  • Data Analysis:

    • Calculate the percentage of motility inhibition for each concentration of this compound compared to the controls.

    • Determine the IC50 value (the concentration of the compound that inhibits the motility of 50% of the larvae) using appropriate statistical software.

Start Start Larvae_Prep Prepare L3 Larvae Suspension Start->Larvae_Prep Plate_Setup Dispense Larvae into 96-well Plate Larvae_Prep->Plate_Setup Drug_Addition Add Serial Dilutions of This compound Plate_Setup->Drug_Addition Incubation Incubate at 27°C for 72h Drug_Addition->Incubation Motility_Scoring Assess Larval Motility via Microscopy Incubation->Motility_Scoring Data_Analysis Calculate % Inhibition and IC50 Motility_Scoring->Data_Analysis End End Data_Analysis->End

Figure 2. Generalized workflow for an in vitro larval motility inhibition assay.

Ascaris suum Muscle Strip Contraction Assay

This assay provides a more direct assessment of the effect of compounds on the neuromuscular physiology of nematodes.

Objective: To characterize the antagonistic effects of this compound on acetylcholine-induced muscle contractions in Ascaris suum.

Materials:

  • Adult female Ascaris suum worms.

  • Ascaris Ringer's solution.

  • Dissection tools.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

  • Acetylcholine (ACh) and other cholinergic agonists (e.g., levamisole, pyrantel).

  • This compound solution.

Procedure:

  • Muscle Preparation:

    • Dissect a dorsal muscle strip from an adult female A. suum.

    • Mount the muscle strip vertically in an organ bath filled with Ascaris Ringer's solution, maintained at a constant temperature (e.g., 37°C) and aerated.

  • Equilibration: Allow the muscle strip to equilibrate under a constant resting tension for a set period.

  • Agonist-Induced Contraction:

    • Add a cholinergic agonist (e.g., ACh) to the organ bath to induce a muscle contraction.

    • Record the contractile response using the isometric force transducer.

  • Antagonist Application:

    • To test for competitive antagonism, pre-incubate the muscle strip with this compound for a defined period before adding the agonist.

    • Alternatively, add this compound after an agonist-induced contraction has reached a plateau to observe any reversal of the contraction.

  • Data Acquisition and Analysis:

    • Record the changes in muscle tension in response to the different treatments.

    • Construct concentration-response curves for the agonist in the presence and absence of this compound.

    • Calculate the pKB value to quantify the potency of this compound as a competitive antagonist.

Conclusion

The early in vitro studies on this compound were pivotal in establishing its potent anthelmintic properties and elucidating its mechanism of action. The larval motility and Ascaris suum muscle strip assays provided robust and quantitative data demonstrating that this compound causes flaccid paralysis by acting as a competitive antagonist at nematode nicotinic acetylcholine receptors, with a notable selectivity for the L-type subtype. These foundational findings have paved the way for the further development of this compound and its derivatives as valuable tools in the control of parasitic nematode infections.

References

Paraherquamide: A Novel Class of Spiroindole Anthelmintics - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising tide of anthelmintic resistance necessitates the discovery and development of novel drug classes with unique mechanisms of action. Paraherquamides, a class of complex spiroindole alkaloids produced by Penicillium species, represent a promising new frontier in the fight against parasitic nematodes. This technical guide provides a comprehensive overview of the paraherquamide class of anthelmintics, with a focus on its mechanism of action, spectrum of activity, and the experimental methodologies used to characterize these groundbreaking compounds. Paraherquamides act as potent antagonists of nematode nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to flaccid paralysis and expulsion of the parasites. This mode of action is distinct from currently available anthelmintics, making them effective against multi-drug resistant nematode strains. This guide will delve into the quantitative efficacy data, detailed experimental protocols, and the underlying signaling pathways, offering a critical resource for researchers in parasitology and drug development.

Introduction

Parasitic nematode infections in livestock and companion animals pose a significant economic and welfare burden globally. The extensive use of a limited number of anthelmintic classes, such as benzimidazoles, macrocyclic lactones, and imidazothiazoles, has led to the widespread development of resistance, threatening the sustainability of modern animal health practices.[1][2] The spiroindole alkaloids, particularly this compound and its semi-synthetic derivatives like 2-deoxothis compound (derquantel), have emerged as a new class of anthelmintics with a novel mode of action.[3][4][5]

First isolated from Penicillium paraherquei, this compound exhibits a complex heptacyclic structure centered around a spiro-oxindole moiety.[6][7] This unique chemical architecture is responsible for its potent and selective activity against a broad spectrum of parasitic nematodes, including those resistant to other drug classes.[3][8]

Chemical Structure and Derivatives

The core structure of this compound is a polycyclic spiro-oxindole alkaloid.[3] A key feature is the bicyclo[2.2.2]diazaoctane ring system.[9] The natural product, this compound A, has been the subject of extensive research, leading to the development of semi-synthetic derivatives with improved safety and efficacy profiles.[4]

One of the most notable derivatives is 2-deoxothis compound, also known as derquantel.[5][10] Derquantel is prepared by the chemical reduction of a fermentation product from Penicillium simplicissimum and was the first this compound derivative to be commercialized for veterinary use, often in combination with abamectin.[11][12]

Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors

The primary anthelmintic effect of this compound and its derivatives is the induction of rapid and irreversible flaccid paralysis in nematodes.[11][13] This is achieved through the specific antagonism of nicotinic acetylcholine receptors (nAChRs) at the nematode neuromuscular junction.[5][13] Unlike agonists such as levamisole (B84282) and pyrantel, which cause spastic paralysis by continuously stimulating nAChRs, paraherquamides block the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting muscle contraction.[13][14]

Nematodes possess different subtypes of nAChRs, including L-, N-, and B-subtypes, which are sensitive to different cholinergic agonists.[15] this compound has been shown to be a selective antagonist of the L-subtype of nAChRs, which are preferentially activated by levamisole and pyrantel. This selectivity contributes to its favorable safety profile in host animals. The antagonism is competitive, meaning that this compound binds to the same site as acetylcholine on the receptor.[16]

Below is a diagram illustrating the signaling pathway at the nematode neuromuscular junction and the inhibitory action of this compound.

Nematode Neuromuscular Junction Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Motor_Neuron Motor Neuron ACh_Vesicles Acetylcholine Vesicles Motor_Neuron->ACh_Vesicles Action Potential ACh Acetylcholine (ACh) ACh_Vesicles->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Depolarization & Ca2+ Influx This compound This compound This compound->nAChR Blocks

Nematode Neuromuscular Junction Signaling and this compound Inhibition.

Quantitative Data on Anthelmintic Activity

The efficacy of this compound and its derivatives has been quantified against a wide range of parasitic nematodes in both in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound and its Analogs

CompoundNematode SpeciesAssayValueReference
This compoundHaemonchus contortus (larvae)MIC5031.2 µg/mL[13]
VM54159 (14-de-hydroxy analog)Haemonchus contortus (larvae)MIC5015.6 µg/mL[13]
This compoundCaenorhabditis elegansLD502.5 µg/mL[13]
This compoundOstertagia circumcincta (L3 larvae)IC50 (motility inhibition)0.033 µg/mL[16]
This compoundTrichostrongylus colubriformis (L3 larvae)IC50 (motility inhibition)0.058 µg/mL[16]
This compoundHaemonchus contortus (L3 larvae)IC50 (motility inhibition)2.7 µg/mL[16]
This compoundNicotine-sensitive nAChR (Ascaris suum)pKB5.86 ± 0.14[9][11]
This compoundLevamisole-sensitive nAChR (Ascaris suum)pKB6.61 ± 0.19[9][11]
This compoundPyrantel-sensitive nAChR (Ascaris suum)pKB6.50 ± 0.11[9][11]
This compoundBephenium-sensitive nAChR (Ascaris suum)pKB6.75 ± 0.15[9][11]
2-Deoxy-paraherquamideLevamisole-sensitive nAChR (Ascaris suum)pKB5.31 ± 0.13[9][11]
2-Deoxy-paraherquamidePyrantel-sensitive nAChR (Ascaris suum)pKB5.63 ± 0.10[9][11]
2-Deoxy-paraherquamideBephenium-sensitive nAChR (Ascaris suum)pKB6.07 ± 0.13[9][11]

Table 2: In Vivo Efficacy of this compound

Host AnimalNematode SpeciesDosage (mg/kg)Efficacy (% removal)Reference
CalvesHaemonchus placei≥ 0.5≥ 95%[17]
CalvesOstertagia ostertagi≥ 0.5≥ 95%[17]
CalvesCooperia oncophora≥ 0.5≥ 95%[17]
CalvesDictyocaulus viviparus≥ 0.5≥ 95%[17]
CalvesTrichostrongylus axei≥ 1.0≥ 95%[17]
CalvesTrichostrongylus colubriformis≥ 1.0≥ 95%[17]
CalvesNematodirus helvetianus≥ 1.0≥ 95%[17]
CalvesOesophagostomum radiatum≥ 1.0≥ 95%[17]
CalvesCooperia punctata4.089%[17]
GerbilsTrichostrongylus colubriformis1.5698-100%[13]
DogsStrongyloides stercoralis2.091%[6]

Experimental Protocols

The characterization of this compound's anthelmintic properties has relied on a variety of specialized experimental protocols. Below are detailed methodologies for key experiments.

Ascaris suum Muscle Strip Contraction Assay

This assay is used to investigate the effects of anthelmintics on nematode muscle function.

Methodology:

  • Preparation of Muscle Strips: Adult Ascaris suum worms are collected from a local abattoir. A 2 cm segment from the anterior end of the worm is dissected to create a half-body flap, which primarily consists of somatic muscle.

  • Mounting: The muscle strip is mounted in a tissue bath containing a physiological saline solution and connected to an isometric force transducer to measure muscle contractions.

  • Equilibration: The preparation is allowed to equilibrate in the saline solution for a set period, typically 15-30 minutes, under a slight initial tension.

  • Agonist Stimulation: A cholinergic agonist (e.g., acetylcholine, levamisole, or pyrantel) is added to the bath in a cumulative manner to generate a concentration-response curve for muscle contraction.

  • Antagonist Application: To test the effect of this compound, the muscle strip is pre-incubated with varying concentrations of this compound before the addition of the agonist. The resulting inhibition of the agonist-induced contraction is measured.

  • Data Analysis: The data is used to determine the potency of the antagonist, often expressed as a pKB value, which is the negative logarithm of the antagonist's dissociation constant.

The following diagram illustrates the general workflow for this assay.

Muscle_Strip_Contraction_Assay_Workflow Start Start Collect_Ascaris Collect adult Ascaris suum Start->Collect_Ascaris Dissect_Muscle_Strip Dissect 2 cm anterior muscle strip Collect_Ascaris->Dissect_Muscle_Strip Mount_in_Tissue_Bath Mount strip in tissue bath with force transducer Dissect_Muscle_Strip->Mount_in_Tissue_Bath Equilibrate Equilibrate in saline solution Mount_in_Tissue_Bath->Equilibrate Add_Antagonist Add this compound? Equilibrate->Add_Antagonist Add_Agonist Add cholinergic agonist (e.g., Acetylcholine) Add_Antagonist->Add_Agonist Yes Add_Antagonist->Add_Agonist No (Control) Record_Contraction Record muscle contraction Add_Agonist->Record_Contraction Analyze_Data Analyze data (e.g., pKB) Record_Contraction->Analyze_Data End End Analyze_Data->End

Workflow for the Ascaris suum Muscle Strip Contraction Assay.
Microelectrode Recording from Nematode Muscle

This electrophysiological technique allows for the direct measurement of the electrical properties of nematode muscle cells and their response to drugs.

Methodology:

  • Nematode Preparation: The nematode (e.g., Ascaris suum or C. elegans) is dissected to expose the body wall muscles. For larger nematodes, a flap of the body wall is pinned out in a recording chamber. For smaller nematodes, the worm is glued to a coverslip and a small incision is made to expose the muscles.

  • Microelectrode Placement: Two sharp glass microelectrodes are carefully inserted into a single muscle cell. One electrode is used to inject current, and the other to record the membrane potential.

  • Recording Membrane Potential: The resting membrane potential of the muscle cell is recorded.

  • Drug Application: Anthelmintic compounds are applied to the preparation via the bathing solution. The effect of the drug on the muscle cell's membrane potential and input resistance is recorded. Agonists will cause depolarization, while antagonists like this compound will block agonist-induced depolarization.

  • Data Analysis: Changes in membrane potential and other electrical properties are analyzed to determine the drug's mechanism of action at the cellular level.

In Vitro Larval Motility and Development Assays

These assays are used to assess the direct effect of compounds on the viability and development of nematode larvae.

Methodology:

  • Larval Preparation: Third-stage larvae (L3) of the target nematode species are obtained from fecal cultures.

  • Exposure to Compound: A known number of larvae are incubated in a multi-well plate containing various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent.

  • Motility Assessment: After a specific incubation period (e.g., 24, 48, or 72 hours), the motility of the larvae is assessed visually under a microscope. Larvae that are not moving are considered inhibited.

  • Developmental Assessment: For larval development assays, eggs are incubated with the test compound, and the development to the L3 stage is monitored and compared to controls.

  • Data Analysis: The concentration of the compound required to inhibit the motility or development of 50% of the larvae (IC50 or EC50) is calculated.

Conclusion and Future Perspectives

The paraherquamides represent a vital new class of anthelmintics with a distinct mechanism of action that is crucial for combating the growing threat of multi-drug resistance in parasitic nematodes. Their potent and selective antagonism of nematode nAChRs provides a clear pathway for their efficacy. The semi-synthetic derivative, derquantel, is already making a significant impact in veterinary medicine.

Future research in this area should focus on several key aspects. A deeper understanding of the structure-activity relationships within the this compound class could lead to the design of even more potent and selective analogs with improved pharmacokinetic properties. Further investigation into the molecular details of the interaction between paraherquamides and the various nAChR subtypes will be critical for predicting and overcoming potential resistance mechanisms. The continued exploration of natural product libraries may also uncover novel spiroindole structures with anthelmintic potential. Ultimately, the development of the this compound class of anthelmintics serves as a powerful example of how novel chemical scaffolds can provide solutions to pressing challenges in animal and human health.

References

Methodological & Application

Fermentation and extraction techniques for Paraherquamide production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraherquamides are a class of complex indole (B1671886) alkaloids produced by various species of fungi, notably from the Penicillium and Aspergillus genera.[1][2] These natural products have garnered significant interest within the pharmaceutical and veterinary sectors due to their potent anthelmintic properties.[1] This document provides detailed application notes and protocols for the fermentation, extraction, and purification of paraherquamide, intended to guide researchers in developing robust and efficient production strategies. The methodologies described are compiled from published literature and patents, offering a comprehensive resource for laboratory-scale production and analysis.

Fermentation Techniques for this compound Production

This compound production can be achieved through both submerged and solid-state fermentation techniques. The choice of method and producing organism significantly impacts the final yield. Species such as Penicillium charlesii, Penicillium simplicissimum, and Aspergillus japonicus are known producers of paraherquamides.[1][3]

Data Presentation: Fermentation Media and Conditions

The following tables summarize various media compositions and fermentation parameters for this compound production. It is important to note that yields can vary significantly based on the specific strain, inoculum quality, and precise culture conditions.

Table 1: Submerged Fermentation Media for Penicillium charlesii

ComponentMedium 1 (g/L)Medium 2 (g/L)
Dextrose20.0-
Soluble Starch-20.0
NZ Amine YTT10.05.0
Beef Extract5.03.0
Peptone-5.0
Yeast Extract5.03.0
KH₂PO₄2.0-
MgSO₄·7H₂O1.0-
CoCl₂·6H₂O0.01-
CaCO₃1.0-
pH 7.0 7.0
Temperature 24-26°C 24-26°C
Incubation Time 5-20 days 5-20 days
Agitation 95-300 RPM 95-300 RPM

Data compiled from US Patent 4,873,247 A.[3]

Table 2: Solid-State Fermentation Media for Penicillium charlesii

ComponentMedium 3 ( g/tray )Medium 4 ( g/250 mL flask)
Cracked Corn3000.080.0
Yeast Extract150.0-
Sodium Tartrate30.0-
FeSO₄·7H₂O3.0-
CoCl₂·6H₂O0.6-
L-Cysteine30.0-
Glycerol150.0-
Distilled Water2.0 Liters40.0 mL
pH No Adjustment No Adjustment
Temperature 25°C 25°C
Incubation Time Several days 7 days
Agitation Static Static
Reported Yield -~35 mg/flask (combined extracts)

Data compiled from US Patent 4,873,247 A. The reported yield is an estimation based on the extraction of 16 flasks yielding a combined 560 mg.[3]

Experimental Protocols: Fermentation

Protocol 1: Submerged Fermentation of Penicillium charlesii

This protocol is a general guideline for submerged fermentation in shake flasks.

  • Media Preparation: Prepare the desired medium from Table 1 in a suitable flask. For example, for Medium 1, dissolve all components in distilled water, adjust the pH to 7.0, and autoclave at 121°C for 20 minutes.

  • Inoculum Preparation: Inoculate a seed culture medium (e.g., Medium 1) with a pure culture of Penicillium charlesii from an agar (B569324) slant. Incubate the seed culture at 24-26°C on a rotary shaker at 200 RPM for 48-72 hours.

  • Production Fermentation: Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubation: Incubate the production flasks at 24-26°C with agitation (e.g., 200 RPM) for 7 to 14 days. Monitor the culture for growth and this compound production.

  • Harvesting: After the incubation period, the whole fermentation broth (mycelia and culture filtrate) is harvested for extraction.

Protocol 2: Solid-State Fermentation of Penicillium charlesii

This protocol is adapted from the solid-state fermentation method described in US Patent 4,873,247 A.[3]

  • Substrate Preparation: For a 250 mL Erlenmeyer flask, add 80 g of cracked corn and 40 mL of distilled water.

  • Sterilization: Autoclave the substrate at 121°C for 20 minutes.

  • Inoculation: After the substrate has cooled to room temperature, inoculate with a spore suspension or a piece of agar containing a mature culture of Penicillium charlesii.

  • Incubation: Incubate the flasks under static conditions at 25°C for 7 days.

  • Harvesting: After incubation, the entire solid fermented mass is ready for extraction.

Extraction and Purification Techniques

The recovery of this compound from the fermentation culture typically involves solvent extraction followed by chromatographic purification.

Experimental Protocols: Extraction and Purification

Protocol 3: Solvent Extraction of this compound

  • Extraction from Submerged Culture:

    • Homogenize the whole fermentation broth.

    • Extract the homogenized broth three times with an equal volume of ethyl acetate (B1210297).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure to obtain the crude extract.

  • Extraction from Solid-State Culture:

    • Combine the contents of the fermentation flasks.

    • Add ethyl acetate to the solid mass (e.g., 600 mL per flask) and agitate for several hours.

    • Filter the mixture to separate the solvent from the solid residue. Repeat the extraction of the solid residue two more times.

    • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure to yield an oily residue.[3]

Protocol 4: Chromatographic Purification of this compound

This protocol describes a multi-step purification process.

  • Initial Cleanup (Optional):

    • Dissolve the crude extract in a minimal amount of methanol (B129727).

    • This solution can be subjected to preliminary fractionation using a Sephadex LH-20 column with methanol as the mobile phase to remove highly polar and non-polar impurities.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.

    • Column: A reversed-phase C18 column (e.g., 19 x 100 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid to improve peak shape) is typically used.

    • Gradient Program (Example):

      • Start with 45% acetonitrile / 55% water.

      • Linearly increase to 70% acetonitrile over 10 minutes.

      • Hold at 70% acetonitrile for 5 minutes.

      • Return to initial conditions and re-equilibrate.

    • Flow Rate: Dependent on the column dimensions (e.g., 15-20 mL/min for a 19 mm ID column).

    • Detection: Monitor the elution at a wavelength of approximately 238 nm and 280 nm.

    • Injection: Dissolve the partially purified extract in the initial mobile phase and inject a suitable volume.

    • Fraction Collection: Collect the fractions corresponding to the this compound peak.

    • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions.

    • Final Step: Evaporate the solvent from the pooled fractions under reduced pressure to obtain pure this compound.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving several key enzymatic steps. It begins with the condensation of L-tryptophan and L-isoleucine-derived β-methylproline. Key enzymes in the pathway include a nonribosomal peptide synthetase (NRPS), prenyltransferases, a Diels-Alderase, and various oxidases that construct the intricate polycyclic structure.[4][5]

Paraherquamide_Biosynthesis cluster_0 Core Scaffold Assembly cluster_1 Prenylation and Cyclization cluster_2 Oxidative Tailoring L-Tryptophan L-Tryptophan NRPS (PhqB) NRPS (PhqB) L-Tryptophan->NRPS (PhqB) L-Isoleucine L-Isoleucine beta-Methylproline beta-Methylproline L-Isoleucine->beta-Methylproline beta-Methylproline->NRPS (PhqB) Diketopiperazine Diketopiperazine NRPS (PhqB)->Diketopiperazine Prenyltransferase (PhqI) Prenyltransferase (PhqI) Diketopiperazine->Prenyltransferase (PhqI) Prenylated Intermediate Prenylated Intermediate Prenyltransferase (PhqI)->Prenylated Intermediate Diels-Alderase (PhqE) Diels-Alderase (PhqE) Prenylated Intermediate->Diels-Alderase (PhqE) Prethis compound Prethis compound Diels-Alderase (PhqE)->Prethis compound Oxidases Oxidases Prethis compound->Oxidases Spiro-oxindole Formation (PhqK) Spiro-oxindole Formation (PhqK) Oxidases->Spiro-oxindole Formation (PhqK) This compound This compound Spiro-oxindole Formation (PhqK)->this compound

Caption: Simplified biosynthetic pathway of this compound.

Experimental Workflow: Fermentation to Purification

The following diagram illustrates the overall workflow from fungal culture to purified this compound.

Paraherquamide_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum_Prep Inoculum Preparation Production_Culture Production Culture (Submerged or Solid-State) Inoculum_Prep->Production_Culture Harvesting Harvesting of Culture Production_Culture->Harvesting Solvent_Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chrom Column Chromatography (e.g., Sephadex LH-20) Crude_Extract->Column_Chrom Prep_HPLC Preparative HPLC (C18 Column) Column_Chrom->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of Paraherquamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paraherquamide A is a complex spiro-indole alkaloid first isolated from Penicillium paraherquei. It belongs to a class of mycotoxins that includes the structurally related marcfortines. This compound and its analogues have garnered significant interest due to their potent anthelmintic activity. The production of this compound for research and development purposes relies on fermentation of Penicillium species, such as Penicillium simplicissimum, followed by efficient purification.[1] High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a critical technique for obtaining high-purity this compound. This document provides detailed protocols and methodologies for the purification of this compound from fungal fermentation broth.

Data Presentation

The successful purification of this compound using preparative HPLC can yield high purity and recovery rates. The following table summarizes the expected performance of a well-optimized preparative HPLC method for a similar class of molecules, which can be targeted for this compound purification.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 min20-70% B over 30 min
Flow Rate 1.0 mL/min20.0 mL/min
Detection 280 nm280 nm
Sample Load 10-50 µg50-200 mg
Expected Purity >95% (for peak identification)>98%
Expected Recovery N/A85-95%

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Fermentation Broth

This protocol describes the initial extraction of this compound from the fungal fermentation culture.

  • Materials:

    • Penicillium sp. fermentation broth

    • Ethyl acetate (B1210297) (HPLC grade)

    • Sodium sulfate (B86663) (anhydrous)

    • Rotary evaporator

    • Centrifuge and centrifuge tubes

    • Filtration apparatus with 0.45 µm filter paper

  • Procedure:

    • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration. This compound is often found in both, so both should be processed.

    • Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.

    • Extract the mycelial mass by homogenizing it in ethyl acetate, followed by filtration. Repeat this extraction three times.

    • Combine all ethyl acetate extracts and wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

    • Filter the dried extract and concentrate it to dryness in vacuo using a rotary evaporator.

    • The resulting crude extract contains this compound and other metabolites and is now ready for HPLC purification.

    • For HPLC injection, dissolve a known amount of the crude extract in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration of 10-50 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

2. Analytical HPLC Method for Purity Assessment

This protocol is for the initial analysis of the crude extract and for purity assessment of the collected fractions from preparative HPLC.

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid

  • Procedure:

    • Equilibrate the column with 90% Mobile Phase A and 10% Mobile Phase B for at least 10 column volumes.

    • Set the column temperature to 25 °C.

    • Set the detector to monitor at 280 nm.

    • Inject 10-20 µL of the filtered sample solution.

    • Run the following gradient program:

      • 0-2 min: 10% B

      • 2-17 min: Linear gradient from 10% to 90% B

      • 17-20 min: 90% B

      • 20.1-25 min: 10% B (re-equilibration)

    • The retention time for this compound should be determined using a reference standard if available.

3. Preparative HPLC Method for this compound Purification

This protocol outlines the conditions for the purification of this compound from the crude extract using a preparative HPLC system.

  • Instrumentation and Materials:

    • Preparative HPLC system with a gradient pump, a high-volume injector or autosampler, a fraction collector, and a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 21.2 x 150 mm, 5 µm particle size or larger)

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid

  • Procedure:

    • Equilibrate the preparative column with the initial mobile phase conditions (e.g., 80% A, 20% B) at the desired flow rate (e.g., 20 mL/min).

    • Set the detector to monitor at 280 nm.

    • Dissolve the crude extract in the minimal amount of a suitable solvent (e.g., methanol or acetonitrile) and inject it onto the column. The injection volume will depend on the column dimensions and sample concentration.

    • Run a scaled-up gradient program. A shallower gradient around the elution time of this compound will improve resolution. For example:

      • 0-5 min: 20% B

      • 5-35 min: Linear gradient from 20% to 70% B

      • 35-40 min: 90% B (column wash)

      • 40.1-50 min: 20% B (re-equilibration)

    • Collect fractions corresponding to the peak of interest based on the UV chromatogram. Fraction collection can be triggered by signal threshold and/or time.

    • Analyze the purity of the collected fractions using the analytical HPLC method described above.

    • Pool the fractions containing pure this compound (>98% purity).

    • Remove the solvent from the pooled fractions by lyophilization or evaporation under reduced pressure to obtain the purified solid this compound.

Mandatory Visualization

The following diagram illustrates the general workflow for the purification of this compound from a fungal fermentation broth.

Paraherquamide_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification HPLC Purification cluster_analysis Analysis & Final Product Fermentation Penicillium sp. Fermentation Harvest Harvest Broth & Mycelium Fermentation->Harvest SolventExtraction Solvent Extraction (Ethyl Acetate) Harvest->SolventExtraction Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration AnalyticalHPLC Analytical HPLC (Method Development & Purity Check) Concentration->AnalyticalHPLC Crude Extract PreparativeHPLC Preparative HPLC (Fraction Collection) Concentration->PreparativeHPLC Crude Extract AnalyticalHPLC->PreparativeHPLC Optimized Method PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) PreparativeHPLC->PurityAnalysis Purethis compound Pure this compound (>98%) SolventRemoval Solvent Removal (Lyophilization) PurityAnalysis->SolventRemoval Pooled Pure Fractions SolventRemoval->Purethis compound

Caption: Workflow for this compound purification.

References

Application Notes and Protocols for the Spectroscopic Analysis of Paraherquamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraherquamide A is a complex indole (B1671886) alkaloid produced by various Penicillium species. It belongs to the spiro-oxindole class of natural products and has garnered significant interest due to its potent anthelmintic properties. The intricate polycyclic structure of this compound necessitates a comprehensive analytical approach for its unambiguous identification and characterization. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two indispensable techniques in the structural elucidation of novel chemical entities.

This compound's mode of action is believed to involve the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to the paralysis of nematodes.[1][2][3] Understanding the precise structural features responsible for this activity is crucial for the development of new anthelmintic drugs.

Spectroscopic Data of this compound A

The structural elucidation of this compound A (Molecular Formula: C₂₈H₃₅N₃O₅, Exact Mass: 493.2577) relies on the careful interpretation of its ¹H and ¹³C NMR spectra, along with high-resolution mass spectrometry (HRMS) data.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the key structural motifs within this compound A. These values are based on the known chemical shift ranges for similar functional groups in related oxindole (B195798) alkaloids and serve as a guide for spectral interpretation.

Table 1: Representative ¹H NMR Data for this compound A

Functional GroupChemical Shift (δ) ppm RangeMultiplicity
Aromatic Protons (indole ring)6.5 - 7.5d, t, dd
Olefinic Proton5.0 - 6.0m
Protons adjacent to Oxygen (O-CH)3.5 - 4.5m
Protons adjacent to Nitrogen (N-CH)2.5 - 4.0m
Aliphatic Protons (CH, CH₂, CH₃)0.8 - 2.5s, d, t, q, m
N-H Proton (indole)8.0 - 9.0br s
O-H ProtonVariablebr s

Table 2: Representative ¹³C NMR Data for this compound A

Carbon TypeChemical Shift (δ) ppm Range
Carbonyl (C=O)170 - 185
Aromatic Carbons (indole ring)110 - 140
Olefinic Carbons120 - 140
Spiro Carbon60 - 75
Carbons adjacent to Oxygen (C-O)60 - 80
Carbons adjacent to Nitrogen (C-N)40 - 60
Aliphatic Carbons (CH, CH₂, CH₃)10 - 50
Mass Spectrometry (MS) Data

High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) is a powerful tool for determining the elemental composition of this compound and for studying its fragmentation patterns.

Table 3: High-Resolution Mass Spectrometry Data for this compound A

IonCalculated m/zObserved m/z
[M+H]⁺494.2655Consistent with high-resolution measurement
[M+Na]⁺516.2475Consistent with high-resolution measurement

Expected Fragmentation Patterns:

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ of this compound A are expected to yield characteristic fragment ions resulting from the cleavage of the spiro-linkage, loss of small neutral molecules (e.g., H₂O, CO), and fragmentation of the side chains. The complex polycyclic core will likely lead to a series of diagnostic ring cleavages.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis of this compound A

This protocol outlines the steps for acquiring one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra for the structural elucidation of this compound A.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound A.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For quantitative NMR (qNMR), an internal standard of known concentration should be added.[4][5][6]

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-5 seconds. For qNMR, d1 should be at least 5 times the longest T1 relaxation time of the signals of interest.[6]

  • Acquisition Time: 2-4 seconds.

4. ¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

5. 2D NMR Acquisition:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assembling the molecular framework.

6. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

  • Correlate signals in the 2D spectra to establish the complete chemical structure.

Protocol 2: Mass Spectrometric Analysis of this compound A

This protocol describes the use of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) for the analysis of this compound A.

1. Sample Preparation:

  • Prepare a stock solution of this compound A in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.[7]

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[7]

2. Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3-5 kV.

  • Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.

  • Drying Gas Temperature: 200-350 °C.

  • Nebulizer Pressure: 1-3 bar.

3. Data Acquisition:

  • Full Scan MS (MS1): Acquire data over a mass range of m/z 100-1000 to determine the accurate mass of the protonated molecule [M+H]⁺ and other adducts.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion (m/z 494.2655) as the precursor ion.

    • Apply collision-induced dissociation (CID) using an inert gas (e.g., argon, nitrogen).

    • Vary the collision energy to obtain a comprehensive fragmentation pattern.

    • Acquire the product ion spectrum over a suitable mass range.

4. Data Analysis:

  • Determine the elemental composition of the parent ion from the accurate mass measurement in the full scan spectrum.

  • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions.

  • Propose fragmentation pathways that are consistent with the structure of this compound A.

Visualizations

Signaling Pathway of this compound A

paraherquamide_pathway cluster_pre cluster_receptor cluster_post ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Ion Channel Opening (Na⁺ influx) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Paralysis Muscle Paralysis (Flaccid) Depolarization->Paralysis Causes Contraction (leading to paralysis in excess) This compound This compound A This compound->nAChR Blocks

Caption: Cholinergic Antagonism by this compound A.

Experimental Workflow for Spectroscopic Analysis

spectroscopic_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_elucidation Structure Elucidation Sample This compound A (Purified) NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample MS_Sample Dilute in Mobile Phase Sample->MS_Sample NMR_Acq 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) Acquisition NMR_Sample->NMR_Acq NMR_Proc Data Processing & Interpretation NMR_Acq->NMR_Proc Elucidation Combine NMR & MS Data for Structure Confirmation NMR_Proc->Elucidation MS_Acq HR-ESI-MS & MS/MS Acquisition MS_Sample->MS_Acq MS_Proc Data Analysis (Accurate Mass & Fragmentation) MS_Acq->MS_Proc MS_Proc->Elucidation

Caption: Workflow for NMR and MS Analysis.

References

Application Notes: In Vitro Larval Motility Assays for Paraherquamide Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paraherquamide (PHQ) and its analogs are potent spiro-oxindole alkaloid anthelmintics that have demonstrated broad-spectrum activity against a variety of parasitic nematodes, including those resistant to other drug classes.[1] The primary mechanism of action of this compound is the blockade of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction in nematodes, leading to flaccid paralysis.[1][2] This mode of action makes in vitro larval motility assays a highly suitable method for assessing the efficacy of this compound and its derivatives. These assays provide a quantitative measure of the compound's ability to inhibit larval movement, which is a direct consequence of its paralytic effect. This document provides detailed protocols for conducting larval motility and larval migration inhibition assays to evaluate the efficacy of this compound.

Principle of the Assay

The in vitro larval motility assay is based on the principle that viable, healthy nematode larvae exhibit characteristic movement patterns. When exposed to an effective anthelmintic like this compound, this motility is progressively inhibited. The degree of inhibition is dose-dependent and can be quantified by microscopic observation or automated tracking systems. This allows for the determination of key efficacy parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Key Advantages of In Vitro Larval Motility Assays:

  • High Throughput: These assays can be adapted to multi-well plate formats, allowing for the simultaneous testing of multiple compounds and concentrations.[3]

  • Quantitative Results: They provide objective and reproducible data on the dose-response relationship of the tested compound.[4]

  • Reduced Animal Use: As an in vitro method, it aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

  • Relevance to Mechanism of Action: For compounds like this compound that induce paralysis, motility is a direct and relevant endpoint.[5]

Mechanism of Action: this compound

This compound acts as a selective antagonist of nematode nicotinic acetylcholine receptors (nAChRs).[6] Specifically, it shows higher efficacy for the levamisole-sensitive (L-type) nAChRs compared to the nicotine-sensitive (N-type) nAChRs.[7] By blocking these receptors, this compound prevents the excitatory neurotransmission mediated by acetylcholine, leading to the flaccid paralysis of the worms.[1][2]

Paraherquamide_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Muscle Cell ACh_Vesicle Acetylcholine (ACh) Vesicles nAChR Nicotinic ACh Receptor (nAChR) ACh_Vesicle->nAChR ACh Release & Binding Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Ion Influx Paralysis Flaccid Paralysis This compound This compound This compound->nAChR Antagonistic Binding (Blockade)

Caption: Mechanism of action of this compound at the nematode neuromuscular junction.

Experimental Protocols

Two primary types of larval motility assays are described below: the Larval Motility Inhibition Assay and the Larval Migration Inhibition (LMI) Assay.

Protocol 1: Larval Motility Inhibition Assay

This protocol is designed to directly observe and quantify the reduction in motility of third-stage larvae (L3) upon exposure to this compound.

Materials:

  • Third-stage larvae (L3) of the target nematode species (e.g., Haemonchus contortus, Trichostrongylus colubriformis)

  • Culture medium (e.g., RPMI-1640, Luria Broth)[3][8]

  • This compound stock solution (in a suitable solvent like DMSO)

  • Multi-well plates (24- or 96-well)[3][8]

  • Incubator

  • Inverted microscope or automated motility tracking system (e.g., WMicrotracker)[3]

  • Pipettes and sterile tips

Procedure:

  • Larval Preparation:

    • Harvest L3 larvae from fecal cultures and wash them several times with the culture medium to remove debris.

    • Determine the larval concentration using a counting chamber.

    • Adjust the larval suspension to a concentration of approximately 50-100 larvae per 100 µL.[8][9]

  • Drug Dilution:

    • Prepare a series of this compound dilutions in the culture medium from the stock solution. A typical concentration range to test would be 0.01 µM to 100 µM.[3]

    • Include a solvent control (medium with the same concentration of DMSO used for the drug dilutions) and a negative control (medium only).[8]

  • Assay Setup:

    • Add the appropriate volume of the diluted this compound solutions to the wells of the multi-well plate.

    • Add the larval suspension to each well. The final volume in each well should be consistent (e.g., 200 µL for a 96-well plate).[3]

    • Each concentration and control should be tested in triplicate.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 16°C or 37°C) for a defined period (e.g., 24, 48, or 72 hours).[3][8]

  • Motility Assessment:

    • Manual Counting: After incubation, observe each well under an inverted microscope. Count the number of motile and non-motile larvae. A larva is considered non-motile if it shows no movement over a 10-second observation period.

    • Automated Analysis: If using an automated system, follow the manufacturer's instructions to record larval movement over a set period.[3]

  • Data Analysis:

    • Calculate the percentage of motility inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value using non-linear regression analysis.

Larval_Motility_Workflow Start Start Larval_Prep Prepare L3 Larval Suspension Start->Larval_Prep Drug_Dilution Prepare this compound Serial Dilutions Start->Drug_Dilution Plate_Setup Dispense Larvae and Compounds into 96-well Plate Larval_Prep->Plate_Setup Drug_Dilution->Plate_Setup Incubation Incubate for 24-72 hours Plate_Setup->Incubation Assessment Assess Larval Motility (Microscopy or Automated System) Incubation->Assessment Data_Analysis Calculate % Inhibition and Determine IC50 Assessment->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the larval motility inhibition assay.

Protocol 2: Larval Migration Inhibition (LMI) Assay

This assay measures the ability of larvae to migrate through a fine mesh, a process that is inhibited by paralytic agents like this compound.[10][11]

Materials:

  • All materials from Protocol 1

  • Migration plates with mesh (e.g., 20-25 µm nylon mesh)[12][13]

  • 24-well plates

Procedure:

  • Incubation with this compound:

    • Follow steps 1-4 from the Larval Motility Inhibition Assay protocol, incubating the larvae with the test compound in a 24-well plate for 24-48 hours.[12]

  • Migration Setup:

    • After the initial incubation, transfer the contents of each well (larvae and medium) into the top of a migration chamber which is suspended over a collection well.[12]

  • Migration:

    • Allow the motile larvae to migrate through the mesh into the collection well for a set period (e.g., 2-24 hours) at a suitable temperature.[12][13]

  • Larval Counting:

    • Carefully remove the migration chambers.

    • Count the number of larvae that have successfully migrated into the collection wells.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each concentration compared to the negative control.

    • Plot the percentage of inhibition versus the log of the this compound concentration and determine the IC50 value.

Data Presentation

The efficacy of this compound against various nematode species can be summarized in the following tables.

Table 1: In Vitro Efficacy of this compound Against L3 Larvae of Various Nematode Species

Nematode SpeciesAssay TypeEfficacy MetricValue (µg/mL)Reference
Haemonchus contortusMotility InhibitionIC502.7[14]
Trichostrongylus colubriformisMotility InhibitionIC500.058[14]
Ostertagia circumcinctaMotility InhibitionIC500.033[14]
Haemonchus contortusMotility InhibitionMIC5031.2[1][15]

IC50: Concentration required to inhibit the motility of 50% of larvae. MIC50: Minimum inhibitory concentration for 50% of larvae.

Table 2: In Vivo Efficacy of this compound in Calves

Nematode SpeciesOral Dosage (mg/kg)Efficacy (% removal)Reference
Haemonchus placei≥ 0.5≥ 95%[16]
Ostertagia ostertagi≥ 0.5≥ 95%[16]
Cooperia oncophora≥ 0.5≥ 95%[16]
Dictyocaulus viviparus≥ 0.5≥ 95%[16]
Trichostrongylus axei≥ 1.0≥ 95%[16]
Trichostrongylus colubriformis≥ 1.0≥ 95%[16]
Nematodirus helvetianus≥ 1.0≥ 95%[16]
Oesophagostomum radiatum≥ 1.0≥ 95%[16]

Troubleshooting and Considerations

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in the assay does not exceed a non-toxic level (typically <0.5%).[3] Always include a solvent control.

  • Larval Viability: The viability of larvae in the negative control wells should remain high throughout the assay. Low viability in controls can invalidate the results.

  • Temperature and Incubation Time: These parameters should be optimized for the specific nematode species being tested and kept consistent across experiments.

  • Subjectivity in Manual Counting: To minimize bias in manual counting, the observer should be blinded to the treatment groups. Utilizing automated systems can enhance objectivity and throughput.

These detailed protocols and application notes provide a comprehensive guide for researchers and scientists to effectively utilize in vitro larval motility assays for the efficacy testing of this compound and other potential anthelmintic compounds.

References

Application Notes and Protocols: Caenorhabditis elegans as a Model for Paraherquamide Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caenorhabditis elegans, a free-living nematode, serves as an exceptional model organism for anthelmintic drug discovery and mechanism of action studies. Its genetic tractability, rapid life cycle, and well-characterized nervous system make it a powerful tool for investigating the effects of compounds like Paraherquamide (PHQ). This compound and its analogs are potent anthelmintics that act as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), crucial components of the neuromuscular system in nematodes.[1] This document provides detailed application notes and protocols for utilizing C. elegans in this compound research.

Mechanism of Action of this compound in C. elegans

This compound exerts its anthelmintic effect by selectively targeting the levamisole-sensitive (L-type) nicotinic acetylcholine receptors in the nematode's body wall muscles.[2][3] These receptors are ligand-gated ion channels that, upon binding to the neurotransmitter acetylcholine (ACh), open to allow the influx of cations, leading to muscle depolarization and contraction. This compound acts as a non-competitive antagonist, blocking the ion channel and preventing muscle contraction, which results in flaccid paralysis of the worm.[2]

The L-type nAChR in C. elegans is a heteropentameric receptor composed of several subunits, including UNC-38, UNC-29, UNC-63, LEV-1, and LEV-8.[2] The specificity of this compound for this receptor subtype in nematodes contributes to its potential as a selective anthelmintic with reduced host toxicity.

Signaling Pathway of this compound Action

paraherquamide_pathway cluster_neuron Cholinergic Motor Neuron cluster_muscle Body Wall Muscle Cell ACh Acetylcholine (ACh) nAChR L-type nAChR (UNC-38, UNC-29, UNC-63, LEV-1, LEV-8) ACh->nAChR Binds & Activates Depolarization Membrane Depolarization nAChR->Depolarization Cation Influx Paralysis Flaccid Paralysis nAChR->Paralysis Blockage leads to Contraction Muscle Contraction Depolarization->Contraction Leads to Motility Normal Motility Contraction->Motility Enables PHQ This compound PHQ->nAChR Antagonizes

Mechanism of this compound-induced paralysis in C. elegans.

Quantitative Data Presentation

The following tables summarize the quantitative data on the effects of this compound and its analogs on C. elegans.

CompoundAssay TypeParameterValueReference
This compoundWhole wormLD502.5 µg/mL
This compound AThrashing AssaypLD505.02 (95% CI: 4.91-5.12)[4]
[3H]this compoundMembrane BindingKd263 nM[5]
C. elegans StrainGenotypeThis compound A Sensitivity (pLC50)Reference
Wild-type (N2)Wild-type5.02[4]
RB918acr-16(ok789)5.61 (Higher sensitivity)[4]
ZZ20unc-38(x20)Not determined (low motility)[4]
ZZ37unc-63(x37)Activity observed[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

C. elegans Motility (Thrashing) Assay

This protocol is used to quantify the effect of this compound on the locomotor activity of C. elegans in liquid.

Materials:

  • Synchronized L4 or young adult C. elegans

  • Nematode Growth Medium (NGM) plates

  • M9 buffer

  • 24-well microtiter plates

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Dissecting microscope

  • Pipettes and sterile tips

Protocol:

  • Culture synchronized C. elegans on NGM plates seeded with E. coli OP50 until they reach the L4 or young adult stage.

  • Prepare serial dilutions of this compound in M9 buffer in the wells of a 24-well plate. Include a solvent control (e.g., M9 with DMSO).

  • Wash the worms off the NGM plates using M9 buffer and collect them in a centrifuge tube.

  • Allow the worms to settle by gravity or gentle centrifugation (e.g., 200 x g for 1 minute).

  • Remove the supernatant and wash the worms twice with M9 buffer to remove bacteria.

  • Resuspend the worms in M9 buffer and adjust the concentration to approximately 10-20 worms per 10 µL.

  • Add 10 µL of the worm suspension to each well of the 24-well plate containing the this compound dilutions or control.

  • Incubate the plate at 20°C for the desired exposure time (e.g., 30 minutes, 1 hour, 2 hours).

  • Place the plate on the stage of a dissecting microscope.

  • For each well, count the number of body bends (thrashes) for a single worm over a 30-second or 1-minute interval. A thrash is defined as a complete change in the direction of bending at the mid-body.

  • Repeat the count for at least 10 individual worms per concentration.

  • Calculate the average thrashing rate for each concentration and normalize the data to the solvent control.

  • Plot the normalized thrashing rate against the log of the this compound concentration to generate a dose-response curve and determine the pLD50 or IC50.

thrashing_assay_workflow start Start culture Culture Synchronized C. elegans start->culture wash_worms Wash Worms from NGM Plates culture->wash_worms prepare_phq Prepare this compound Dilutions in 24-well Plate add_worms Add Worms to Wells prepare_phq->add_worms wash_worms->add_worms incubate Incubate at 20°C add_worms->incubate observe Observe and Count Thrashes under Microscope incubate->observe analyze Analyze Data and Generate Dose-Response Curve observe->analyze end End analyze->end electrophysiology_workflow start Start prep Prepare Recording Setup and Solutions start->prep dissect Dissect and Expose Body Wall Muscles prep->dissect patch Achieve Whole-Cell Patch Clamp Configuration dissect->patch baseline Record Baseline Synaptic Activity patch->baseline apply_phq Perfuse with This compound Solution baseline->apply_phq record_effect Record Changes in Electrical Activity apply_phq->record_effect analyze Analyze and Quantify the Inhibitory Effect record_effect->analyze end End analyze->end

References

Application Notes and Protocols for Studying Paraherquamide Pharmacology using the Ascaris suum Muscle Strip Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ascaris suum muscle strip assay is a classical pharmacological preparation that serves as an invaluable in vitro model for the characterization of anthelmintic drugs, particularly those targeting neuromuscular transmission in nematodes. This assay offers a robust and physiologically relevant platform to study the effects of compounds on nematode muscle contraction and to elucidate their mechanism of action. Paraherquamide, a potent anthelmintic, and its derivatives act as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, leading to flaccid paralysis.[1][2] This document provides detailed application notes and protocols for utilizing the Ascaris suum muscle strip assay to investigate the pharmacology of this compound.

Principle of the Assay

The body wall muscle of Ascaris suum is composed of obliquely striated muscle cells that are sensitive to cholinergic agonists, which cause depolarization and contraction.[3] The muscle strip, when dissected and mounted in an organ bath containing a physiological saline solution (Ascaris Ringer), maintains its physiological responsiveness. The contractile responses of the muscle strip to various cholinergic agonists can be measured isometrically using a force transducer.

This compound's antagonistic properties can be quantified by assessing its ability to inhibit the contractions induced by these agonists. By constructing concentration-response curves for an agonist in the absence and presence of different concentrations of this compound, key pharmacological parameters such as the antagonist's affinity (pK(B)) can be determined. This allows for a detailed characterization of this compound's interaction with nematode nAChRs.[4][5]

Data Presentation

The following tables summarize the quantitative data on the antagonist activity of this compound and its derivative, 2-deoxy-paraherquamide, against various cholinergic agonists in the Ascaris suum muscle strip assay. The data is presented as pK(B) values, which represent the negative logarithm of the antagonist's dissociation constant. A higher pK(B) value indicates a greater affinity of the antagonist for the receptor.

Table 1: Antagonist Affinity (pK(B)) of this compound against Cholinergic Agonists [4][5]

AgonistpK(B) Value (Mean ± SEM)
Nicotine (B1678760)5.86 ± 0.14
Levamisole (B84282)6.61 ± 0.19
Pyrantel6.50 ± 0.11
Bephenium6.75 ± 0.15

Note: The pK(B) value for nicotine is significantly different from those for levamisole, pyrantel, and bephenium, indicating that this compound can distinguish between the nicotine-sensitive (N-type) and the levamisole/pyrantel/bephenium-sensitive (L-type) nAChR subtypes in Ascaris muscle.[4][5]

Table 2: Antagonist Affinity (pK(B)) of 2-Deoxy-paraherquamide against Cholinergic Agonists [4][5]

AgonistpK(B) Value (Mean ± SEM)
Levamisole5.31 ± 0.13
Pyrantel5.63 ± 0.10
Bephenium6.07 ± 0.13

Note: 2-Deoxy-paraherquamide selectively antagonizes the effects of bephenium, with its pK(B) value being significantly different from those for levamisole and pyrantel.[4][5]

Experimental Protocols

Materials and Reagents
  • Adult female Ascaris suum worms

  • Ascaris Ringer solution (see composition below)

  • Cholinergic agonists (e.g., Acetylcholine, Nicotine, Levamisole, Pyrantel, Bephenium)

  • This compound

  • Dissection tools (scissors, forceps)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Ascaris Ringer Solution Composition: [5]

ComponentConcentration (mM)
NaCl23
Na-acetate67
KCl24
CaCl26
MgCl25
Glucose11
HEPES5
pH 7.6
Protocol 1: Preparation of Ascaris suum Muscle Strips
  • Worm Collection and Maintenance: Obtain adult female Ascaris suum from a local abattoir. The worms should be transported to the laboratory in a warm, physiological saline solution. They can be maintained in a suitable medium at 37°C for a limited time before use.[5]

  • Dissection:

    • Select a healthy, active female worm.

    • Make a longitudinal incision along the dorsal or ventral midline, being careful not to damage the underlying muscle tissue.

    • Cut a flap of the body wall, approximately 2-3 cm in length and 0.5 cm in width, from the region anterior to the vulva.[5][6]

    • Carefully remove the cuticle from the internal surface of the muscle flap using fine forceps.

    • Trim the lateral lines from the edges of the muscle strip.[5]

  • Mounting the Muscle Strip:

    • Secure one end of the muscle strip to a fixed hook in the organ bath chamber.

    • Attach the other end to an isometric force transducer.

    • The muscle strip should be submerged in the organ bath containing Ascaris Ringer solution, maintained at 37°C, and continuously gassed with carbogen.[5]

  • Equilibration: Allow the muscle strip to equilibrate for at least 30-60 minutes under a resting tension of approximately 2-3 grams. During this period, the bath solution should be changed every 15 minutes to remove any metabolites.

Protocol 2: Evaluation of this compound's Antagonist Activity
  • Control Agonist Concentration-Response Curve:

    • After the equilibration period, generate a cumulative concentration-response curve for a selected cholinergic agonist (e.g., levamisole).

    • Add the agonist to the organ bath in increasing concentrations, allowing the muscle to reach a stable contraction at each concentration before adding the next.

    • Record the contractile force at each agonist concentration.

    • After obtaining the maximum response, wash the muscle strip with fresh Ascaris Ringer solution until the tension returns to the baseline.

  • Incubation with this compound:

    • Introduce a known concentration of this compound into the organ bath and incubate the muscle strip for a predetermined period (e.g., 30-60 minutes).

  • Agonist Concentration-Response Curve in the Presence of this compound:

    • In the continued presence of this compound, repeat the cumulative concentration-response curve for the same agonist.

    • A competitive antagonist like this compound will cause a rightward shift in the agonist's concentration-response curve without affecting the maximum response.

  • Data Analysis:

    • Plot the agonist concentration-response curves in the absence and presence of different concentrations of this compound.

    • Determine the EC50 values (the concentration of agonist that produces 50% of the maximum response) for each curve.

    • Calculate the dose ratio (DR), which is the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence.

    • Construct a Schild plot by plotting log(DR-1) against the logarithm of the antagonist concentration. The x-intercept of the Schild plot provides an estimate of the pA2 value, which is equivalent to the pK(B) for a competitive antagonist. Alternatively, non-linear regression analysis can be used to fit the data to the simple competitive model and estimate the pK(B) values directly.[4][5]

Visualizations

Signaling Pathway of Cholinergic Agonists in Ascaris suum Muscle

G cluster_synapse Neuromuscular Junction cluster_muscle Ascaris Muscle Cell Motor_Neuron Motor Neuron ACh_Vesicles ACh Vesicles Motor_Neuron->ACh_Vesicles Action Potential Synaptic_Cleft Synaptic Cleft ACh_Vesicles->Synaptic_Cleft ACh Release nAChR Nicotinic ACh Receptor (nAChR) Synaptic_Cleft->nAChR ACh Binding Muscle_Membrane Ion_Channel Cation Channel nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+/Ca2+ Influx Contraction Muscle Contraction Depolarization->Contraction Agonist Cholinergic Agonist (e.g., Levamisole) Agonist->nAChR Binds & Activates This compound This compound (Antagonist) This compound->nAChR Competitively Blocks

Caption: Cholinergic signaling at the Ascaris suum neuromuscular junction.

Experimental Workflow for this compound Pharmacology

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Obtain Adult Ascaris suum A2 Dissect Muscle Strip A1->A2 A3 Mount in Organ Bath A2->A3 A4 Equilibrate A3->A4 B1 Generate Control Agonist Concentration-Response Curve A4->B1 B2 Washout B1->B2 B3 Incubate with this compound B2->B3 B4 Generate Agonist Curve in Presence of this compound B3->B4 C1 Plot Concentration-Response Curves B4->C1 C2 Calculate Dose Ratios (DR) C1->C2 C3 Construct Schild Plot or Perform Non-linear Regression C2->C3 C4 Determine pK(B) Value C3->C4

Caption: Workflow for determining this compound's antagonist activity.

Logical Relationship of nAChR Subtypes and Antagonist Selectivity

G cluster_subtypes nAChR Subtypes nAChR Ascaris Muscle Nicotinic Acetylcholine Receptors (nAChRs) N_type N-type (Nicotine-sensitive) nAChR->N_type L_type L-type (Levamisole/Pyrantel-sensitive) nAChR->L_type B_type B-type (Bephenium-sensitive) nAChR->B_type This compound This compound This compound->N_type Lower Affinity (pK(B) ~5.86) This compound->L_type Higher Affinity (pK(B) ~6.5-6.6) This compound->B_type Higher Affinity (pK(B) ~6.75) Deoxy_this compound 2-Deoxy-paraherquamide Deoxy_this compound->L_type Lower Affinity (pK(B) ~5.3-5.6) Deoxy_this compound->B_type Higher Affinity (pK(B) ~6.07)

References

Application Notes & Protocols: Molecular Docking Studies of Paraherquamide with Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Paraherquamide (PHQ) is an oxindole (B195798) alkaloid with potent anthelmintic properties. Its mechanism of action involves the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial ligand-gated ion channels in the neuromuscular systems of nematodes. Understanding the molecular interactions between this compound and its target nAChRs is essential for the development of new and improved anthelmintic drugs. Molecular docking is a powerful computational tool that allows for the prediction and analysis of the binding mode and affinity of a ligand (this compound) to its receptor (nAChR). These application notes provide a summary of key findings and detailed protocols for performing molecular docking studies of this compound with nAChRs.

This compound and its analogs act as competitive antagonists at nAChRs, leading to flaccid paralysis in parasitic nematodes[1][2]. Studies have demonstrated that this compound exhibits selectivity for different nAChR subtypes, showing a higher efficacy for the levamisole-sensitive (L-type) nAChRs compared to the nicotine-sensitive (N-type) nAChRs in nematodes like Caenorhabditis elegans[3][4]. This selectivity is crucial for its therapeutic window, and understanding its structural basis is a key area of research.

Data Presentation

The following tables summarize the quantitative data from studies on the interaction of this compound and its derivatives with various nAChR subtypes.

Table 1: Inhibitory Concentrations (IC50) of 2-deoxothis compound (2DPHQ) against Human nAChR Subtypes [1]

nAChR SubtypeLigandIC50 (µM)
α3 ganglionic2DPHQ~9
muscle-type2DPHQ~3
α7 CNS subtype2DPHQ>100

Table 2: Antagonist Equilibrium Constants (pKB) of this compound against Ascaris suum Muscle nAChRs [5][6]

Agonist used to elicit contractionAntagonistpKB Value (Mean ± S.E.M.)
NicotineThis compound5.86 ± 0.14
LevamisoleThis compound6.61 ± 0.19
PyrantelThis compound6.50 ± 0.11
BepheniumThis compound6.75 ± 0.15

Table 3: Key Interacting Residues of this compound with L-type nAChR Surrogate (Ls-AChBP) [4][7]

Interacting ResidueType of Interaction
Tyr164Water-mediated H-bond
Ser186Water-mediated H-bond
Cys187Water-mediated H-bond

Experimental Protocols

This section provides a detailed methodology for performing molecular docking studies of this compound with nAChRs, based on established computational techniques and findings from recent studies[4].

Protocol 1: Molecular Docking of this compound with a Homology Model of the nAChR Ligand-Binding Domain

This protocol outlines the steps for a standard molecular docking workflow.

1. Protein Preparation:

  • 1.1. Receptor Selection: The selection of an appropriate receptor structure is critical. For nematode L-type nAChRs, the X-ray crystal structure of the Lymnaea stagnalis acetylcholine-binding protein (Ls-AChBP) in complex with this compound (PDB ID: 7DJI) serves as an excellent template[4]. AChBPs are soluble proteins that are homologous to the extracellular ligand-binding domain (LBD) of nAChRs.

  • 1.2. Structure Preparation:

    • Download the PDB file (e.g., 7DJI) from the Protein Data Bank.

    • Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera, AutoDock Tools), prepare the protein by:

      • Removing water molecules and any co-crystallized ligands not relevant to the study.

      • Adding hydrogen atoms.

      • Assigning correct bond orders.

      • Repairing any missing side chains or loops.

      • Minimizing the energy of the structure to relieve any steric clashes.

2. Ligand Preparation:

  • 2.1. Ligand Structure Generation: The 3D structure of this compound can be obtained from a database (e.g., PubChem) or sketched using a chemical drawing tool (e.g., ChemDraw).

  • 2.2. Ligand Optimization:

    • Generate a low-energy 3D conformation of the ligand.

    • Assign proper atom types and partial charges.

    • Minimize the energy of the ligand using a suitable force field (e.g., OPLS, MMFF94).

3. Grid Generation:

  • 3.1. Defining the Binding Site: The binding site is defined as the region of the receptor where the ligand is expected to bind. In the case of PDB ID 7DJI, the binding site can be defined based on the co-crystallized this compound.

  • 3.2. Grid Box Creation: A grid box is generated around the defined binding site. This box defines the volume in which the docking algorithm will search for favorable ligand poses. The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

4. Molecular Docking:

  • 4.1. Docking Algorithm Selection: Choose a suitable docking program. Commonly used programs include AutoDock, Glide, and GOLD. These programs use different algorithms (e.g., Lamarckian genetic algorithm, Monte Carlo) to explore the conformational space of the ligand within the receptor's binding site.

  • 4.2. Docking Execution: Run the docking simulation. The program will generate a series of possible binding poses for the ligand and score them based on a scoring function that estimates the binding affinity.

5. Post-Docking Analysis:

  • 5.1. Pose Analysis: Visualize the top-ranked docking poses to analyze the binding mode of this compound. Examine the key interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the receptor's amino acid residues.

  • 5.2. Binding Energy Calculation: The docking score provides an estimate of the binding affinity. For more accurate predictions, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations can be performed on the docked poses[4][7].

Mandatory Visualizations

nAChR_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Action_Potential Action Potential Arrives Ca_Influx Voltage-gated Ca2+ channels open Action_Potential->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion ACh_Release Acetylcholine (ACh) Release Vesicle_Fusion->ACh_Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_Release->nAChR ACh binds Ion_Channel_Closed Ion Channel Remains Closed nAChR->Ion_Channel_Closed Antagonism This compound This compound (Antagonist) This compound->nAChR Blocks ACh binding No_Depolarization No Membrane Depolarization Ion_Channel_Closed->No_Depolarization Paralysis Muscle Paralysis No_Depolarization->Paralysis

Caption: Antagonistic action of this compound on nAChR signaling.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor_Selection 1. Receptor Selection (e.g., PDB: 7DJI) Protein_Prep 2. Protein Preparation (Add H, Minimize) Receptor_Selection->Protein_Prep Grid_Gen 4. Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep 3. Ligand Preparation (this compound 3D structure) Ligand_Prep->Grid_Gen Docking_Run 5. Molecular Docking (e.g., AutoDock, Glide) Grid_Gen->Docking_Run Pose_Analysis 6. Pose Analysis (Visualize Interactions) Docking_Run->Pose_Analysis Binding_Energy 7. Binding Energy Calculation (MM-GBSA) Pose_Analysis->Binding_Energy Results Results: Binding Mode & Affinity Binding_Energy->Results

Caption: A typical workflow for molecular docking studies.

References

Paraherquamide In Vivo Efficacy in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vivo efficacy of Paraherquamide, a potent anthelmintic compound, in rodent models. It includes a summary of key quantitative data, comprehensive experimental protocols for efficacy and acute toxicity studies, and visualizations of experimental workflows and the compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy and acute toxicity of this compound in rodent models.

Table 1: In Vivo Efficacy of this compound against Trichostrongylus colubriformis in Gerbils

Single Oral Dose (mg/kg)Efficacy (%)Reference
≥ 1.5698 - 100[1][2]
0.7896[1][2]
0.3966[1][2]

Table 2: Acute Oral Toxicity of this compound in Mice

MetricValue (mg/kg)Rodent ModelReference
LD₅₀14.9Male CD-1 Mice[3]
No-Effect Dose5.6Male CD-1 Mice[3]

Experimental Protocols

These protocols are compiled from published studies to provide a detailed methodology for replicating in vivo efficacy and toxicity trials of this compound.

Protocol for Efficacy Trial against Trichostrongylus colubriformis in Gerbils

This protocol outlines the procedure for evaluating the anthelmintic efficacy of this compound against an experimental infection of Trichostrongylus colubriformis in Mongolian gerbils (Meriones unguiculatus).

2.1.1. Materials

  • Animals: Male or female Mongolian gerbils (Meriones unguiculatus), specific pathogen-free, 6-8 weeks old.

  • Trichostrongylus colubriformis infective larvae (L3): Obtained from fecal cultures of donor animals.

  • This compound: Purity >95%.

  • Vehicle for Drug Formulation: To be determined based on the solubility of this compound (e.g., Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol (PEG)).

  • Dosing Equipment: Oral gavage needles (20-22 gauge, 1.5 inches), syringes.

  • Necropsy Tools: Scissors, forceps, dissecting microscope.

  • Equipment for Worm Recovery: Baermann apparatus or sieving method materials.

2.1.2. Experimental Workflow

G cluster_acclimatization Acclimatization cluster_infection Infection cluster_treatment Treatment (Day 6 Post-Infection) cluster_endpoint Endpoint (Day 9 Post-Infection) acclimatize Acclimatize gerbils for 7 days infect Infect gerbils orally with ~1500 T. colubriformis L3 larvae acclimatize->infect formulate Formulate this compound in vehicle infect->formulate administer Administer single oral dose of this compound or vehicle control formulate->administer euthanize Euthanize gerbils administer->euthanize recover Recover worms from the small intestine euthanize->recover count Count worms recover->count calculate Calculate efficacy count->calculate

Efficacy Trial Workflow for this compound in Gerbils.

2.1.3. Procedure

  • Animal Acclimatization: House gerbils in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least 7 days prior to the experiment.

  • Infection: Infect each gerbil orally with approximately 1500 infective L3 larvae of T. colubriformis.

  • Treatment: On day 6 post-infection, administer a single oral dose of this compound, formulated in a suitable vehicle, to the treatment groups. The control group should receive the vehicle only.

  • Endpoint Analysis: On day 9 post-infection, euthanize the gerbils.

  • Worm Recovery: Carefully remove the small intestine and process it to recover the worms. This can be done by slitting the intestine longitudinally, washing the contents, and using a Baermann apparatus or a series of sieves.

  • Worm Counting: Count the number of worms recovered from each animal under a dissecting microscope.

  • Efficacy Calculation: Calculate the percentage efficacy using the following formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

Protocol for Acute Oral Toxicity Study in Mice

This protocol describes a method for determining the acute oral toxicity (LD₅₀) of this compound in mice.

2.2.1. Materials

  • Animals: Male CD-1 mice, specific pathogen-free, 6-8 weeks old.

  • This compound: Purity >95%.

  • Vehicle for Drug Formulation: To be determined based on solubility.

  • Dosing Equipment: Oral gavage needles (20-22 gauge, 1-1.5 inches), syringes.

  • Observation Cages: Cages that allow for clear observation of individual animals.

2.2.2. Experimental Workflow

G cluster_acclimatization Acclimatization cluster_dosing Dosing cluster_observation Observation cluster_analysis Data Analysis acclimatize Acclimatize mice for 7 days formulate Prepare graded doses of this compound acclimatize->formulate administer Administer single oral dose to groups of mice formulate->administer observe_short Observe for clinical signs of toxicity continuously for the first 4 hours administer->observe_short observe_long Observe daily for 14 days observe_short->observe_long record Record mortality and clinical signs observe_long->record calculate Calculate LD50 using a suitable statistical method record->calculate

Acute Oral Toxicity Study Workflow.

2.2.3. Procedure

  • Animal Acclimatization: House mice in a controlled environment for at least 7 days prior to dosing.

  • Dose Preparation: Prepare a series of graded doses of this compound in a suitable vehicle.

  • Administration: Administer a single oral dose to each mouse in the respective dose groups. A control group should receive the vehicle only.

  • Observation:

    • Observe the animals continuously for the first 30 minutes to 4 hours post-dosing for any signs of intoxication.[3] Signs to look for include mild depression or breathing difficulties.[3]

    • Continue to observe the animals daily for a total of 14 days, recording any clinical signs of toxicity and mortality.

  • LD₅₀ Calculation: Determine the LD₅₀ value using a recognized statistical method (e.g., probit analysis).

  • Necropsy: Conduct a gross necropsy on all animals that die during the study and on all surviving animals at the end of the observation period to identify any treatment-related abnormalities.

Mechanism of Action: Cholinergic Antagonism

This compound exerts its anthelmintic effect by acting as a cholinergic antagonist. It specifically targets nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, leading to flaccid paralysis of the worms and their subsequent expulsion from the host.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell ACh_release Acetylcholine (ACh) Release ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds to Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Activates Paralysis Flaccid Paralysis nAChR->Paralysis Leads to This compound This compound This compound->nAChR Blocks

Mechanism of Action of this compound.

References

Development of Analytical Standards for Paraherquamide Quantification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraherquamide (PHQ) is a naturally occurring oxindole (B195798) alkaloid with potent anthelmintic properties.[1][2] Its primary mechanism of action involves the blockade of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, leading to flaccid paralysis.[1] As research into this compound and its analogues continues for potential therapeutic applications, the need for robust and reliable analytical methods for its quantification in biological matrices is paramount. These methods are essential for pharmacokinetic studies, dose-response characterization, and overall drug development and control.

This document provides detailed application notes and protocols for the development of analytical standards for this compound quantification, with a primary focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for plasma samples.

Physicochemical Properties of this compound

I. Quantification of this compound in Plasma by LC-MS/MS

This section outlines a detailed protocol for a sensitive and selective LC-MS/MS method for the determination of this compound in plasma. This method is based on established principles of bioanalytical method development.

Experimental Protocol: Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for removing the majority of proteinaceous matrix components from plasma samples, which can interfere with the analysis.

Materials:

  • Blank plasma

  • This compound analytical standard

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotopically labeled compound, if available. If not, a compound with similar physicochemical properties can be used.)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Centrifuge

Procedure:

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol or DMSO).

    • Spike appropriate volumes of the stock solution into blank plasma to prepare calibration standards and QC samples at various concentrations.

  • Protein Precipitation:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, standard, QC, or unknown).

    • Add 300 µL of cold acetonitrile containing the internal standard. The ratio of plasma to precipitation solvent may need optimization.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Experimental Protocol: Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See table below
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.0595
4.0595
4.1955
5.0955
Experimental Protocol: Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See table below

Multiple Reaction Monitoring (MRM) Transitions:

Note: The exact m/z values for precursor and product ions need to be determined by direct infusion of a pure this compound standard into the mass spectrometer. The values below are hypothetical placeholders based on the molecular weight of this compound A.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
This compound[M+H]⁺Fragment 10.1Optimize
Fragment 20.1Optimize
Internal Standard[M+H]⁺Fragment 10.1Optimize
Data Presentation: Method Validation Summary

A validated bioanalytical method is crucial for obtaining reliable data. The following tables summarize the key validation parameters that should be assessed according to regulatory guidelines.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 1000> 0.991/x²

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 20± 20< 20± 20
Low QC3< 15± 15< 15± 15
Mid QC100< 15± 15< 15± 15
High QC800< 15± 15< 15± 15

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC3> 8585 - 115
High QC800> 8585 - 115

II. Visualizations

Signaling Pathway: this compound Antagonism of nAChR

paraherquamide_mechanism cluster_synapse Neuromuscular Junction ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Muscle Muscle Cell nAChR->Muscle Opens ion channel (Na⁺ influx) Paralysis Flaccid Paralysis This compound This compound This compound->nAChR Blocks ACh binding (Antagonist)

Caption: Mechanism of this compound action at the neuromuscular junction.

Experimental Workflow: LC-MS/MS Quantification

lc_ms_workflow start Start: Plasma Sample prep Sample Preparation (Protein Precipitation) start->prep 100 µL plasma lc Liquid Chromatography (Separation) prep->lc Supernatant injection ms Mass Spectrometry (Detection & Quantification) lc->ms Eluent data Data Analysis ms->data end End: Concentration Result data->end

Caption: Workflow for the quantification of this compound in plasma.

Conclusion

The development of a robust and validated analytical method is a critical step in the research and development of this compound. The LC-MS/MS protocol detailed in these application notes provides a comprehensive framework for the accurate and precise quantification of this compound in plasma. Adherence to rigorous validation procedures will ensure the generation of high-quality data to support preclinical and clinical studies. Further refinement of this method may be necessary based on the specific laboratory instrumentation and the nature of the study samples.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of the Paraherquamide Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of the Paraherquamide core.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereochemical challenges in the synthesis of the this compound core?

A1: The main challenges in the stereoselective synthesis of the this compound core are centered around three key structural motifs:

  • The Bicyclo[2.2.2]diazaoctane Core: Constructing this bridged ring system with the correct relative stereochemistry is a significant hurdle. The two main strategies, an intramolecular SN2' cyclization and a biomimetic intramolecular Diels-Alder (IMDA) reaction, each present unique stereocontrol issues.

  • The α-Alkylated-β-Hydroxyproline Moiety: The synthesis of this non-standard amino acid derivative with precise control over the stereocenters at the α and β positions is crucial for the overall success of the synthesis.

  • The Spiro-oxindole System: The creation of the spirocyclic oxindole (B195798) moiety requires a stereocontrolled method to establish the quaternary carbon center.

Q2: What are the main synthetic strategies for constructing the bicyclo[2.2.2]diazaoctane core?

A2: There are two primary approaches to forming the bicyclo[2.2.2]diazaoctane core of the Paraherquamides:

  • Intramolecular SN2' Cyclization: This non-biomimetic approach, pioneered by the Williams group, involves the cyclization of a diketopiperazine enolate onto an allylic electrophile. This method has proven to be highly diastereoselective, favoring the desired syn-diastereomer.[1][2]

  • Biomimetic Intramolecular Diels-Alder (IMDA) Reaction: This strategy mimics the proposed biosynthetic pathway, involving a [4+2] cycloaddition of an azadiene intermediate. While elegant, controlling the facial selectivity of this reaction to achieve the desired stereoisomer can be challenging.

Q3: How is the stereochemistry of the α-alkylated-β-hydroxyproline moiety typically controlled?

A3: A key strategy for the enantioselective synthesis of the α-alkylated-β-hydroxyproline fragment involves the dianion alkylation of an N-protected-β-hydroxyproline ester. This method proceeds with a net retention of stereochemistry, allowing for the introduction of the α-alkyl group with high stereocontrol.

Q4: What is a common method for the formation of the spiro-oxindole in this compound synthesis?

A4: A frequently employed method is the oxidative spirocyclization of a 2,3-disubstituted indole (B1671886) precursor. This is often achieved by treatment with an electrophilic halogenating agent, such as tert-butyl hypochlorite (B82951) (t-BuOCl), to form a labile 3-chloroindolenine. This intermediate then undergoes a pinacol-type rearrangement to furnish the desired spiro-oxindole. The stereochemical outcome of this rearrangement is a critical consideration.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Intramolecular SN2' Cyclization for the Bicyclo[2.2.2]diazaoctane Core

Problem: The intramolecular SN2' cyclization is yielding a low diastereomeric ratio (dr) of the desired syn to the undesired anti isomer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Base or Solvent The choice of base and solvent is critical for controlling the stereoselectivity. KHMDS in THF is a commonly used and effective combination. Experiment with other non-polar, aprotic solvents to potentially enhance the diastereoselectivity.
Incorrect Temperature The reaction is typically run at low temperatures (-78 °C) to maximize stereocontrol. Ensure accurate temperature monitoring and control throughout the reaction.
Steric Hindrance The steric environment around the reacting centers can influence the transition state and, therefore, the diastereoselectivity. Re-evaluate the protecting groups on your substrate to ensure they are not unfavorably influencing the cyclization trajectory.
Presence of Water Trace amounts of water can interfere with the enolate formation and the cyclization. Ensure all glassware is rigorously dried and solvents are anhydrous.

Experimental Protocol: Intramolecular SN2' Cyclization

A solution of the diketopiperazine precursor in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of potassium hexamethyldisilazide (KHMDS) in THF is then added dropwise to generate the enolate. The reaction mixture is stirred at -78 °C for a specified time to allow for complete enolization before being carefully monitored for the progress of the cyclization. The reaction is quenched at low temperature with a proton source, such as saturated aqueous ammonium (B1175870) chloride. The diastereomeric ratio is determined by NMR analysis of the crude product.

Issue 2: Low Yield or Incorrect Stereoisomer in the Intramolecular Diels-Alder (IMDA) Cyclization

Problem: The biomimetic IMDA reaction is resulting in a low yield of the desired cycloadduct or is favoring the formation of an undesired stereoisomer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Unfavorable Precursor Conformation The conformation of the azadiene precursor is crucial for facial selectivity. The use of different solvents or thermal conditions can influence the equilibrium of conformers. Lewis acid catalysis can also be explored to promote the desired transition state.
Decomposition of the Azadiene Intermediate The azadiene intermediate can be unstable. Ensure the reaction is performed under strictly inert conditions. Lowering the reaction temperature may help to improve the stability of the intermediate.
Reversibility of the Reaction The Diels-Alder reaction can be reversible. If the desired product is formed but then reverts to the starting material, consider running the reaction at a lower temperature for a longer period to favor the thermodynamically more stable product.
Side Reactions The highly reactive azadiene can undergo side reactions. Analyze the crude reaction mixture to identify byproducts and adjust the reaction conditions accordingly. For example, if dimerization of the diene is observed, running the reaction at a higher dilution may be beneficial.
Issue 3: Inefficient or Non-Stereoselective Spiro-oxindole Formation

Problem: The oxidative spirocyclization of the 2,3-disubstituted indole is proceeding with low yield or poor stereoselectivity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Oxidizing Agent tert-Butyl hypochlorite (t-BuOCl) is a commonly used reagent. However, other electrophilic halogenating agents or hypervalent iodine reagents could be explored for improved results.
Suboptimal Reaction Conditions for Rearrangement The pinacol-type rearrangement of the 3-chloroindolenine intermediate is often promoted by a protic acid. The choice of acid and solvent can significantly impact the efficiency and stereochemical outcome of the rearrangement.
Steric and Electronic Effects The substituents on the indole ring can influence the facial selectivity of the initial chlorination and the subsequent rearrangement. Consider if modifications to protecting groups could favorably influence the stereochemical course of the reaction.
Side Reactions Over-oxidation or other side reactions can occur. Careful control of stoichiometry and reaction time is crucial. Running the reaction at lower temperatures may also minimize side product formation.

Data Presentation

Table 1: Comparison of Key Cyclization Strategies for the Bicyclo[2.2.2]diazaoctane Core

Strategy Key Reagents/Conditions Typical Yield Diastereomeric Ratio (syn:anti) References
Intramolecular SN2' CyclizationKHMDS, THF, -78 °C60-85%>10:1[1][2]
Biomimetic Intramolecular Diels-AlderThermal or Lewis Acid CatalysisVariableDependent on substrate and conditions

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_coupling Diketopiperazine Formation cluster_cyclization Core Construction cluster_spiro Spiro-oxindole Formation start_indole Functionalized Indole coupling Peptide Coupling start_indole->coupling start_proline α-Alkylated-β-Hydroxyproline Derivative start_proline->coupling diketopiperazine Diketopiperazine Precursor coupling->diketopiperazine sn2_cyclization Intramolecular SN2' Cyclization diketopiperazine->sn2_cyclization bicyclo_core Bicyclo[2.2.2]diazaoctane Core sn2_cyclization->bicyclo_core oxidation Oxidative Rearrangement bicyclo_core->oxidation spiro_oxindole This compound Core oxidation->spiro_oxindole troubleshooting_sn2 cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Diastereoselectivity in SN2' Cyclization cause1 Suboptimal Base/Solvent problem->cause1 cause2 Incorrect Temperature problem->cause2 cause3 Steric Hindrance problem->cause3 cause4 Presence of Water problem->cause4 solution1 Optimize Base (e.g., KHMDS) and Solvent (e.g., THF) cause1->solution1 Optimize solution2 Ensure Strict Temperature Control (-78 °C) cause2->solution2 Control solution3 Re-evaluate Protecting Group Strategy cause3->solution3 Modify solution4 Use Anhydrous Conditions and Dry Glassware cause4->solution4 Ensure

References

Optimizing fermentation yield of Paraherquamide from Penicillium cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation yield of Paraherquamide from Penicillium cultures.

Frequently Asked Questions (FAQs)

Q1: Which Penicillium species are known to produce this compound?

A1: this compound and its analogues have been isolated from several Penicillium species, including Penicillium paraherquei, Penicillium charlesii, Penicillium simplicissimum, and Penicillium cluniae.[1][2][3]

Q2: What are the key stages in the biosynthesis of this compound?

A2: The biosynthesis of this compound is a complex process involving several key enzymatic steps. It begins with the condensation of L-tryptophan and L-proline derivatives, followed by a series of modifications including prenylation, cyclization, and oxidation to form the characteristic spiro-oxindole structure.

Q3: What are the major factors influencing the yield of this compound in fermentation?

A3: The yield of this compound, a secondary metabolite, is influenced by a combination of factors including the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation rate. Optimization of these parameters is critical for maximizing production.

Troubleshooting Guide: Low this compound Yield

Low or inconsistent yields of this compound are common challenges in fermentation. This guide provides a systematic approach to troubleshooting these issues.

Issue 1: Suboptimal Fermentation Conditions

Potential Cause: The physical and chemical environment of the fermentation is not optimal for this compound production.

Troubleshooting Steps:

  • Medium Composition:

    • Carbon Source: While glucose supports initial growth, its high concentration can repress secondary metabolite production. Consider using alternative or mixed carbon sources.

    • Nitrogen Source: The type and concentration of the nitrogen source (e.g., yeast extract, peptone, ammonium (B1175870) sulfate) can significantly impact yield. Experiment with different nitrogen sources and C:N ratios.

    • Precursors: Supplementing the medium with biosynthetic precursors, such as tryptophan, may enhance the yield.

  • pH Control:

    • The optimal pH for this compound production by Penicillium species generally falls within the range of 4.0 to 7.0.[1]

    • Monitor and control the pH of the culture throughout the fermentation process. A pH shift can indicate nutrient depletion or the accumulation of metabolic byproducts.

  • Temperature Regulation:

    • Penicillium species typically used for this compound production grow well between 24-28°C.[1]

    • Maintain a constant and optimal temperature, as deviations can stress the fungus and reduce secondary metabolite production.

  • Aeration and Agitation:

    • Adequate oxygen supply is crucial for the growth of aerobic fungi like Penicillium and for the biosynthesis of this compound.

    • Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen without causing excessive shear stress on the mycelia.

Data Presentation: Fermentation Parameter Optimization

The following tables summarize the impact of key fermentation parameters on the production of secondary metabolites in Penicillium species, providing a basis for optimizing this compound yield.

Table 1: Effect of pH on Secondary Metabolite Production in Penicillium

pHRelative Mycelial Growth (%)Relative Secondary Metabolite Yield (%)Reference
4.510075[4]
6.5 95 100 [4]
7.58890[4]
8.57065[5]

Note: Data is generalized from studies on Penicillium secondary metabolites and indicates that optimal pH for production may differ from that for maximal growth.

Table 2: Effect of Temperature on Secondary Metabolite Production in Penicillium

Temperature (°C)Relative Mycelial Growth (%)Relative Secondary Metabolite Yield (%)Reference
208590[4]
25 100 100 [4][6]
289895
309070[6]

Note: Optimal temperature for secondary metabolite production often coincides with optimal growth temperature for many Penicillium species.

Experimental Protocols

Protocol 1: Submerged Fermentation of Penicillium for this compound Production

This protocol provides a general guideline for the submerged fermentation of Penicillium species to produce this compound.

1. Inoculum Preparation:

  • Activate a cryopreserved vial of the desired Penicillium strain on Potato Dextrose Agar (B569324) (PDA) and incubate at 25°C for 5-7 days until sporulation is observed.
  • Prepare a spore suspension by washing the surface of the agar plate with sterile 0.85% saline solution containing 0.01% Tween 80.
  • Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.
  • Inoculate a seed culture flask containing a suitable seed medium (e.g., Potato Dextrose Broth) with the spore suspension.
  • Incubate the seed culture at 25°C on a rotary shaker at 150-200 rpm for 2-3 days.

2. Production Fermentation:

  • Prepare the production medium (refer to literature for specific media compositions, a common base is Czapek-Dox broth supplemented with yeast extract and other nutrients).[7]
  • Sterilize the production medium and fermenter at 121°C for 20 minutes.
  • Inoculate the production fermenter with the seed culture (typically 5-10% v/v).
  • Maintain the fermentation at 25°C with an agitation of 200 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute).
  • Monitor the fermentation by aseptically taking samples to measure pH, biomass, and this compound concentration. The fermentation is typically carried out for 7-14 days.

Protocol 2: HPLC Analysis of this compound

This protocol outlines a general method for the quantification of this compound in fermentation broth.

1. Sample Preparation:

  • Separate the mycelium from the fermentation broth by centrifugation or filtration.
  • Extract the supernatant and the mycelium separately with a suitable organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) (a common ratio is 1:1 v/v, repeated three times).
  • Combine the organic extracts and evaporate to dryness under reduced pressure.
  • Re-dissolve the dried extract in a known volume of mobile phase (e.g., methanol (B129727) or acetonitrile) and filter through a 0.22 µm syringe filter before HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape). A typical starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength of approximately 220-240 nm.
  • Injection Volume: 10-20 µL.
  • Quantification: Create a standard curve using a pure standard of this compound to quantify the concentration in the samples.

Visualizations

Diagram 1: this compound Biosynthesis Signaling Pathway

Paraherquamide_Biosynthesis Tryptophan L-Tryptophan NRPS Non-Ribosomal Peptide Synthetase (NRPS) Tryptophan->NRPS Proline L-Proline Derivative Proline->NRPS Diketopiperazine Diketopiperazine Intermediate NRPS->Diketopiperazine Condensation Prenyltransferase Prenyltransferase Diketopiperazine->Prenyltransferase Prenylated_Intermediate Prenylated Intermediate Prenyltransferase->Prenylated_Intermediate Prenylation Cyclase Cyclase (Diels-Alderase) Prenylated_Intermediate->Cyclase Bicyclic_Core Bicyclo[2.2.2]diazaoctane Core Cyclase->Bicyclic_Core Cyclization Oxidative_Enzymes Oxidative Enzymes (e.g., P450s) Bicyclic_Core->Oxidative_Enzymes This compound This compound Oxidative_Enzymes->this compound Oxidative modifications

Simplified this compound biosynthetic pathway.
Diagram 2: Experimental Workflow for this compound Production and Analysis

Paraherquamide_Workflow Strain Penicillium Strain (e.g., P. simplicissimum) Inoculum Inoculum Preparation (Seed Culture) Strain->Inoculum Fermentation Submerged Fermentation (Production Medium) Inoculum->Fermentation Harvest Harvest (Separation of Mycelium & Broth) Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate/Chloroform) Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Pure_this compound Pure this compound Analysis->Pure_this compound

General workflow for this compound production.
Diagram 3: Troubleshooting Logic for Low this compound Yield

References

Troubleshooting Paraherquamide instability during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Paraherquamide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the stability of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound is a polycyclic spiro-oxindole alkaloid, a class of natural products derived from fungi.[1] It exhibits potent anthelmintic activity by acting as a cholinergic antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, leading to paralysis.[1][2] Like many complex organic molecules, this compound is susceptible to degradation, which can compromise its purity, potency, and experimental reproducibility. The primary degradation pathways to consider are hydrolysis, oxidation, photolysis, and thermal degradation.[3]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound solid should be stored at -20°C.[4] For solutions, it is recommended to store them at -80°C to ensure stability, particularly for derivatives like derquantel. It is also crucial to minimize freeze-thaw cycles as they can lead to significant degradation.[1]

Q3: I'm observing unexpected peaks in my chromatogram after storing this compound in solution. What could be the cause?

A3: The appearance of new peaks in your chromatogram is likely due to the degradation of this compound. The specific degradation products will depend on the storage conditions. The most common causes are:

  • Hydrolysis: The ester and amide functional groups within the this compound structure can be susceptible to hydrolysis, especially in acidic or basic aqueous solutions.[5]

  • Oxidation: Exposure to oxygen, either from the air or dissolved in the solvent, can lead to the formation of oxidation products.[3]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that alter the structure of the molecule.[3]

To troubleshoot this, it is recommended to prepare fresh solutions for each experiment and to store stock solutions in small, single-use aliquots at -80°C.

Q4: Which solvents are recommended for dissolving and storing this compound?

A4: this compound is reported to be slightly soluble in methanol (B129727) and soluble in acetonitrile (B52724), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[6][7][8] For preparing stock solutions, aprotic solvents like acetonitrile or DMSO are generally preferred to minimize the risk of hydrolysis. When preparing aqueous buffers for experiments, it is advisable to add the this compound stock solution to the buffer immediately before use.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues encountered with this compound.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Loss of compound potency over time Degradation of this compound in solution.- Prepare fresh solutions before each experiment.- Store stock solutions in small, single-use aliquots at -80°C.- Use high-purity, degassed solvents to minimize oxidation.[9]
Appearance of unknown peaks in HPLC/UPLC analysis Formation of degradation products.- Analyze a freshly prepared standard to confirm the retention time of the parent compound.- Protect solutions from light by using amber vials or covering with aluminum foil.- Ensure the pH of aqueous solutions is controlled, as extreme pH can accelerate hydrolysis.[10]
Variability in experimental results between batches Inconsistent purity of this compound due to degradation during storage.- Re-qualify the purity of the this compound solid if it has been stored for an extended period or if storage conditions have deviated from the recommendation.- Implement a strict protocol for solution preparation and storage.
Precipitation of the compound from solution Poor solubility or change in solvent composition upon storage (e.g., evaporation).- Determine the solubility of this compound in your specific solvent system before preparing high-concentration stock solutions.- Ensure vials are tightly sealed to prevent solvent evaporation.

Data on this compound Stability

Stress Condition Typical Conditions Expected Outcome for this compound
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursDegradation is expected due to the presence of ester and amide functional groups.
Base Hydrolysis 0.1 M NaOH at room temperature for 24 hoursSignificant degradation is likely, as amide and ester hydrolysis is often base-catalyzed.
Oxidation 3% H₂O₂ at room temperature for 24 hoursThe complex polycyclic structure contains sites susceptible to oxidation.
Thermal Degradation 80°C for 48 hoursThe rate of degradation is expected to increase with temperature.
Photodegradation Exposure to UV light (e.g., 254 nm) or broad-spectrum light as per ICH Q1B guidelines[11]As a complex organic molecule, photodegradation is possible.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.[12]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.[12]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for a defined period (e.g., 2, 8, 24 hours). At each time point, neutralize the sample with 0.1 M NaOH and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for a defined period. At each time point, neutralize the sample with 0.1 M HCl and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a defined period. Dilute with the mobile phase for analysis.

  • Thermal Degradation: Place a vial containing the solid this compound and another with the stock solution in an oven at 80°C for a defined period. Analyze the samples at different time points.

  • Photodegradation: Expose the solid this compound and the stock solution to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11] Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples using a stability-indicating HPLC or UPLC-MS/MS method.

Protocol 2: Stability-Indicating UPLC-MS/MS Method

The following is a representative UPLC-MS/MS method that can be adapted for the analysis of this compound and its degradation products. Method optimization will be required.

  • Instrumentation: An ultra-performance liquid chromatograph coupled with a tandem mass spectrometer (UPLC-MS/MS).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 95% A, 5% B

    • 1-5 min: Linear gradient to 5% A, 95% B

    • 5-7 min: Hold at 5% A, 95% B

    • 7.1-9 min: Return to initial conditions (95% A, 5% B) and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization in positive mode (ESI+). Monitor for the parent mass of this compound and potential degradation products.

Visualizations

paraherquamide_troubleshooting cluster_storage Storage Issues cluster_handling Handling Issues start Instability Observed (e.g., new peaks, loss of potency) check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling temp Incorrect Temperature? (Should be -20°C solid, -80°C solution) check_storage->temp Temperature light Light Exposure? check_storage->light Light freeze_thaw Multiple Freeze-Thaw Cycles? check_storage->freeze_thaw Freeze-Thaw solvent Inappropriate Solvent? (e.g., protic, non-degassed) check_handling->solvent Solvent Choice ph Extreme pH in Aqueous Solution? check_handling->ph pH freshness Solution Prepared Freshly? check_handling->freshness Solution Age solution_storage Store at -80°C in single-use aliquots. Use amber vials. temp->solution_storage light->solution_storage freeze_thaw->solution_storage solution_handling Use aprotic, degassed solvents. Prepare aqueous solutions fresh. Control pH. solvent->solution_handling ph->solution_handling freshness->solution_handling

Caption: Troubleshooting workflow for this compound instability.

paraherquamide_moa cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_muscle Nematode Muscle Cell ach_vesicle Acetylcholine (ACh) Vesicles ach ACh ach_vesicle->ach Release nachr Nicotinic ACh Receptor (nAChR) (Ion Channel) ach->nachr Binds ion_influx Cation Influx (Na+, Ca2+) nachr->ion_influx Opens Channel paralysis Flaccid Paralysis nachr->paralysis Channel Remains Closed This compound This compound This compound->nachr Antagonist: Blocks ACh Binding depolarization Muscle Depolarization ion_influx->depolarization contraction Muscle Contraction depolarization->contraction

References

Addressing matrix effects in the analysis of Paraherquamide from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Paraherquamide and its analogs in biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the bioanalysis of this potent anthelmintic.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing this compound from biological samples?

A1: The primary challenges in the analysis of this compound from biological samples, such as plasma, serum, or tissue homogenates, are managing matrix effects, achieving adequate sensitivity, and ensuring the stability of the analyte during sample preparation and analysis. Biological matrices are complex and contain numerous endogenous components like proteins, lipids, and salts that can interfere with the analysis, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q2: What is the most common analytical technique for this compound quantification?

A2: LC-MS/MS is the most widely used technique for the quantitative analysis of this compound and its analogs. This method offers high sensitivity and selectivity, which is crucial for detecting the low concentrations often present in pharmacokinetic and metabolism studies.

Q3: What are "matrix effects" and how do they affect this compound analysis?

A3: Matrix effects are the alteration of the ionization efficiency of an analyte by the co-eluting components of the sample matrix. In the context of this compound analysis by LC-MS/MS, this can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). These effects can significantly impact the accuracy, precision, and sensitivity of the analytical method, leading to erroneous quantification.

Q4: How can I minimize matrix effects in my this compound assay?

A4: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Utilize techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the HPLC/UHPLC method to separate this compound from the bulk of the matrix components.

  • Use of an Internal Standard (IS): Incorporating a suitable internal standard, ideally a stable isotope-labeled version of this compound, can help to compensate for matrix effects.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to normalize the matrix effects between the calibrators and the unknown samples.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.

Q5: What type of internal standard should I use for this compound analysis?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically, thus experiencing the same degree of matrix effect and providing the most accurate correction. If a SIL-IS is not available, a structural analog with similar physicochemical properties and extraction recovery can be used. Marcfortine A, a structurally related mycotoxin, could be considered as a potential analog IS, but its suitability must be thoroughly validated.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Interaction of the analyte with active sites on the column or in the LC system.4. Sample solvent incompatible with the mobile phase.1. Wash the column with a strong solvent, reverse the column and flush, or replace the column.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.3. Use a column with end-capping or add a competing base to the mobile phase.4. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation.2. Significant and variable matrix effects.3. Instability of the analyte in the matrix or in the autosampler.4. Instrumental issues (e.g., inconsistent injection volume).1. Standardize and automate the sample preparation workflow where possible.2. Implement a more effective sample cleanup method (e.g., SPE) and use a suitable internal standard.3. Investigate analyte stability at different temperatures and in different solvents. Keep samples cooled in the autosampler.4. Perform instrument maintenance and verify injection precision.
Low Analyte Recovery 1. Inefficient extraction from the biological matrix.2. Analyte degradation during sample processing.3. Adsorption of the analyte to labware.4. Incomplete elution from an SPE cartridge.1. Optimize the extraction solvent, pH, and extraction time/method.2. Process samples on ice and minimize exposure to light and extreme pH.3. Use low-adsorption tubes and pipette tips.4. Test different elution solvents and volumes for the SPE procedure.
Significant Ion Suppression or Enhancement 1. Co-elution of matrix components (e.g., phospholipids, salts).2. Inadequate sample cleanup.3. High concentration of analyte or internal standard causing detector saturation.1. Modify the chromatographic gradient to better separate the analyte from interfering peaks.2. Employ a more rigorous sample preparation method, such as SPE or phospholipid removal plates.3. Dilute the sample and ensure the concentrations of the analyte and IS are within the linear range of the detector.

Experimental Protocols

Representative Protocol for this compound Analysis in Plasma using LC-MS/MS

This protocol is a general guideline and should be optimized and validated for your specific application.

1. Sample Preparation: Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Alternative Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

3. LC-MS/MS Parameters (Illustrative)

ParameterTypical Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of this compound and internal standard

Data Presentation

Table 1: Representative Quantitative Data on Matrix Effects for Mycotoxins in Food Matrices

Note: This data is for illustrative purposes to demonstrate the potential extent of matrix effects and is not specific to this compound in biological fluids.

AnalyteMatrixMatrix Effect (%)
Aflatoxin B1Peanuts-25 (Suppression)
Ochratoxin AHazelnuts-40 (Suppression)
ZearalenoneAlmonds+15 (Enhancement)
Fumonisin B1Pistachios-60 (Suppression)
PhyscionPeanuts+295 (Enhancement)[1]
Table 2: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method
Validation ParameterAcceptance Criteria (as per FDA/ICH guidelines)
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect CV of the slope of matrix-matched calibration curves should be ≤ 15%
Stability Analyte concentration should be within ±15% of the initial concentration under various storage conditions

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Tissue) Add_IS Add Internal Standard Biological_Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: A generalized experimental workflow for the analysis of this compound from biological samples.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_recovery Recovery Issues cluster_matrix_effect Matrix Effect Issues Start Inaccurate or Imprecise Results Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Recovery Evaluate Recovery Start->Check_Recovery Assess_Matrix_Effect Assess Matrix Effect Start->Assess_Matrix_Effect Optimize_Chroma Optimize Chromatography Check_Peak_Shape->Optimize_Chroma Change_Column Change Column Check_Peak_Shape->Change_Column Optimize_Extraction Optimize Extraction Method Check_Recovery->Optimize_Extraction Check_Stability Check Analyte Stability Check_Recovery->Check_Stability Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Assess_Matrix_Effect->Improve_Cleanup Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Assess_Matrix_Effect->Use_SIL_IS Use_Matrix_Matched Use Matrix-Matched Calibrators Assess_Matrix_Effect->Use_Matrix_Matched

References

Strategies to mitigate toxicity of Paraherquamide in host organisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the toxicity of Paraherquamide in host organisms during pre-clinical and experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action and toxicity of this compound?

This compound (PHQ) and its analogues are broad-spectrum anthelmintics that function as nicotinic cholinergic antagonists.[1] This mechanism is responsible for both its therapeutic effect on parasites and its toxic effects on host organisms. In nematodes, it blocks cholinergic neuromuscular transmission, leading to flaccid paralysis.[1] In mammals, it also blocks nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the alpha3 ganglionic and muscle-type receptors, which can lead to adverse effects.[1]

cluster_Nematode In Nematode (Target Efficacy) cluster_Mammal In Mammal (Host Toxicity) PHQ_N This compound nAChR_N Nematode nAChRs (L-type) PHQ_N->nAChR_N Antagonizes Block_N Blockade of Neuromuscular Transmission nAChR_N->Block_N Paralysis_N Flaccid Paralysis Block_N->Paralysis_N PHQ_M This compound nAChR_M Mammalian nAChRs (alpha3 ganglionic, muscle-type) PHQ_M->nAChR_M Antagonizes Block_M Blockade of Cholinergic Signaling nAChR_M->Block_M Toxicity_M Adverse Effects (Depression, Ataxia, Respiratory Distress) Block_M->Toxicity_M

Caption: Mechanism of this compound Action and Toxicity.

Q2: Why is this compound more toxic in some species (e.g., dogs) than others (e.g., sheep)?

The toxicity of this compound exhibits significant species-specific differences, primarily due to variations in its metabolism.[1] In dogs, this compound has a much shorter elimination half-life (~1.5 hours) compared to sheep (~8.5 hours).[1] While this might suggest faster clearance, the metabolic pathways differ. Dogs extensively metabolize the dioxepene group of the molecule, which results in inactive metabolites.[1] In contrast, sheep and gerbils mainly metabolize the pyrrolidine (B122466) moiety, and the resulting metabolites often retain antiparasitic activity.[1] This difference in metabolic processing likely contributes to the varied safety profiles observed across species.

Q3: How is this compound metabolized and eliminated from the host organism?

This compound undergoes extensive metabolism, and the primary route of excretion of the parent compound and its metabolites is via the feces.[1] Metabolism is a two-phase process:

  • Phase I Metabolism: This phase involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[2][3][4] For this compound, this involves modifications at the pyrrolidine moiety and/or the dioxepene group.[1]

  • Phase II Metabolism: This phase involves conjugation reactions (e.g., glucuronidation, sulfation) that increase the water solubility of the metabolites, facilitating their elimination.[5]

cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) PHQ This compound (Lipophilic) CYP450 Cytochrome P450 Enzymes PHQ->CYP450 Oxidized_Metabolites Oxidized Metabolites (More Polar) CYP450->Oxidized_Metabolites Oxidation Conjugation Conjugation Enzymes (e.g., UGTs, SULTs) Oxidized_Metabolites->Conjugation Conjugated_Metabolites Conjugated Metabolites (Water-Soluble) Conjugation->Conjugated_Metabolites Conjugation Excretion Fecal Excretion Conjugated_Metabolites->Excretion

Caption: Generalized Metabolic Pathway of this compound.

Troubleshooting Guides

Issue 1: Unexpectedly high toxicity or adverse events observed in the host species during in vivo experiments.

  • Question: We are observing severe adverse effects (e.g., ataxia, respiratory distress) at doses previously reported to be safe. What could be the cause and how can we mitigate this?

  • Answer:

    • Confirm Dosing and Formulation: Double-check all dose calculations, solution concentrations, and the stability of your formulation. Inconsistent solubilization can lead to accidental overdosing.

    • Evaluate Host Species and Strain: Toxicity is highly species-dependent.[1][6] Ensure that the dose is appropriate for the specific species and even strain you are using, as metabolic differences can exist. Data from ruminants is not directly translatable to canines or rodents.

    • Supportive Care: If toxicity is observed, the immediate priority is supportive care for the affected animals. This includes monitoring and maintaining respiration, providing intravenous fluids to correct dehydration and electrolyte imbalances, and managing neurological signs.[7]

    • Gastrointestinal Decontamination: For recent oral exposures in asymptomatic animals, consider gastrointestinal decontamination under veterinary guidance. This may involve inducing emesis (in appropriate species like dogs) or administering activated charcoal (1-2 g/kg) to adsorb the compound and prevent further absorption.[7][8]

    • Dose Adjustment: For future experiments, establish a no-effect dose and LD50 in your specific animal model before proceeding with efficacy studies. Start with lower doses and escalate cautiously.

Issue 2: Poor anthelmintic efficacy at doses that are safe for the host.

  • Question: We are not seeing the expected antiparasitic effect at doses that avoid host toxicity. How can we improve efficacy without increasing the risk of adverse events?

  • Answer:

    • Metabolic Profile of Host: Consider the host's metabolic rate for this compound. In species like dogs, the compound is rapidly metabolized to inactive forms, leading to a short half-life and poor efficacy.[1]

    • Formulation Strategies: The formulation can be modified to enhance local availability in the gastrointestinal tract while minimizing systemic absorption. Consider innovative delivery systems such as liposomes or drug-polymer matrices that can target the parasites more directly.[9]

    • Control of Digesta Flow (Ruminants): In ruminants, reducing feed intake before oral administration can slow the rate of passage of digesta, which may prolong the exposure of the parasites to the drug.[9]

    • Combination Therapy: Explore the use of this compound in combination with other anthelmintics that have a different mechanism of action. This can create a synergistic effect, potentially allowing for a lower, safer dose of this compound.[10]

Quantitative Toxicity Data

The following table summarizes key quantitative data from acute toxicity studies of this compound.

ParameterSpeciesValueReference
LD50 (Lethal Dose, 50%) Male CD-1 Mice14.9 mg/kg (oral)[6][11]
No-Effect Dose Male CD-1 Mice5.6 mg/kg (oral)[6][11]
Elimination Half-Life (t½) Dogs~1.5 hours[1]
Elimination Half-Life (t½) Sheep~8.5 hours[1]

Key Experimental Protocols

Protocol 1: In Vivo Acute Oral Toxicity Assessment

This protocol is a general guideline for determining the acute toxicity (e.g., LD50) of this compound in a rodent model, consistent with established toxicology testing principles.[12]

  • Animal Model: Select a suitable mammalian species (e.g., male CD-1 mice).[6] Acclimatize animals for at least 5 days before the experiment.

  • Dose Preparation: Prepare a stable formulation of this compound in a suitable vehicle. The concentration should be such that the required dose can be administered in a consistent volume (e.g., 10 mL/kg).

  • Dose Administration: Assign animals to several dose groups and a control (vehicle only) group. Administer a single oral dose via gavage.

  • Observation: Monitor animals continuously for the first few hours post-dosing and then periodically (e.g., at 24, 48, and 72 hours) for up to 14 days. Record all signs of toxicity, such as depression, ataxia, respiratory difficulty, and mortality.[6][11]

  • Data Collection: Record body weights before dosing and at specified intervals. At the end of the observation period, perform a gross necropsy on all animals.

  • Analysis: Calculate the LD50 using an appropriate statistical method (e.g., probit analysis). Determine the highest dose at which no adverse effects are observed (No-Observed-Adverse-Effect Level, NOAEL).

Protocol 2: In Vitro Metabolism Study using Liver Microsomes

This protocol allows for the comparison of metabolic pathways across different species.

  • Source of Enzymes: Obtain liver microsomes from the species of interest (e.g., dog, sheep, rat).[1]

  • Incubation: Prepare an incubation mixture containing:

    • Liver microsomes (e.g., 2 mg/mL)

    • This compound (e.g., 10 µM)

    • NADPH regenerating system (as a cofactor for CYP450 enzymes)

    • Phosphate buffer (to maintain pH)

  • Reaction: Initiate the reaction by adding the NADPH system and incubate at 37°C. Take samples at various time points (e.g., 0, 15, 30, 60 minutes).

  • Sample Processing: Stop the reaction in the samples by adding a quenching solvent (e.g., cold acetonitrile). Centrifuge to pellet the protein.

  • Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to separate and identify the parent this compound and its metabolites.

  • Comparison: Compare the rate of disappearance of the parent compound and the profile of metabolites generated across the different species' microsomes.[1]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DosePrep Prepare this compound Doses in Vehicle Admin Administer Single Oral Dose DosePrep->Admin AnimalGroup Group and Acclimatize Test Animals (e.g., Mice) AnimalGroup->Admin Observe Observe for Clinical Signs (e.g., Ataxia, Distress) and Mortality Admin->Observe Weigh Record Body Weights Admin->Weigh Necropsy Perform Gross Necropsy Observe->Necropsy Calc Calculate LD50 and Determine NOAEL Weigh->Calc Necropsy->Calc

Caption: Experimental Workflow for In Vivo Acute Toxicity Assessment.

References

Technical Support Center: Refinement of Bioassays for Paraherquamide Potency Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining bioassays to reduce variability in Paraherquamide (PHQ) potency testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it inform bioassay selection?

A1: this compound and its analogs are oxindole (B195798) alkaloids that act as potent anthelmintics. Their primary mechanism of action is the induction of rapid, flaccid paralysis in nematodes.[1] This is achieved by acting as a selective antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction in nematodes.[1][2] Specifically, this compound A has a higher efficacy for the levamisole-sensitive L-type nAChR compared to the nicotine-sensitive N-type nAChR.[2] This antagonistic action blocks neuromuscular transmission, leading to paralysis. The most suitable bioassay, therefore, is one that measures the inhibition of nematode motility, such as the Larval Migration Inhibition Assay (LMIA).

Q2: What is the Larval Migration Inhibition Assay (LMIA) and why is it used for this compound?

A2: The Larval Migration Inhibition Assay (LMIA) is an in vitro bioassay that measures the ability of a compound to inhibit the migration of nematode larvae through a fine mesh. The assay is based on the principle that anthelmintics which cause paralysis will prevent the larvae from actively moving through the mesh. Given that this compound's primary mode of action is inducing flaccid paralysis, the LMIA is a direct and relevant method for quantifying its potency.

Q3: What are the key sources of variability in the Larval Migration Inhibition Assay?

A3: Variability in the LMIA can be categorized into biological and technical sources.

  • Biological Variability:

    • Nematode Species and Strain: Different nematode species and even different strains of the same species can exhibit varying susceptibility to this compound.

    • Larval Stage and Age: The developmental stage (e.g., L1 vs. L3) and age of the larvae can significantly impact their motility and drug susceptibility. It is crucial to use a consistent larval stage and age for all experiments.

    • Larval Viability and Vigor: The overall health and motility of the larval population prior to the assay will directly affect the results.

  • Technical Variability:

    • Compound Solubility and Stability: this compound, being an alkaloid, may have limited solubility in aqueous media. Incomplete dissolution or precipitation of the compound will lead to inaccurate and variable results. The stability of the compound in the chosen solvent and assay medium over the incubation period is also critical.

    • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have an independent effect on larval motility and viability. It is essential to include appropriate solvent controls in the experimental design.

    • Pipetting and Dispensing Accuracy: Inconsistent volumes of larval suspension or drug dilutions are a major source of error.

    • Incubation Conditions: Variations in temperature, humidity, and incubation time can affect both larval motility and drug activity.

    • Mesh Size and Material: The pore size and material of the mesh used in the migration apparatus must be consistent to ensure reproducible results.

Q4: How can I differentiate between intra-assay and inter-assay variability?

A4:

  • Intra-assay variability refers to the variation observed between replicate wells within a single experiment or plate. High intra-assay variability is often due to technical errors such as inconsistent pipetting, uneven distribution of larvae, or edge effects on the plate.

  • Inter-assay variability is the variation observed between different experiments conducted on different days or with different batches of reagents. This type of variability can be influenced by factors such as changes in cell culture conditions (for in vitro derived larvae), different lots of media or serum, and operator differences.

Troubleshooting Guides

High Intra-Assay Variability (High CV% within a single plate)
Potential Cause Troubleshooting Action
Inconsistent Pipetting - Ensure pipettes are properly calibrated. - Use reverse pipetting for viscous solutions. - Maintain a consistent pipetting speed and tip immersion depth. - Pre-wet pipette tips before aspirating reagents.
Uneven Larval Distribution - Gently and thoroughly mix the larval suspension before and during plating to prevent settling. - Consider using a wide-bore pipette tip for dispensing larvae.
Edge Effects - Avoid using the outer wells of the microplate for experimental samples. - Fill the outer wells with sterile media or PBS to create a humidity barrier and minimize evaporation.
Incomplete Reagent Mixing - After adding reagents to the wells, gently tap the plate or use an orbital shaker to ensure thorough mixing.
High Inter-Assay Variability (Poor reproducibility between experiments)
Potential Cause Troubleshooting Action
Variability in Larval Population - Use larvae from a synchronized culture to ensure a consistent age and developmental stage. - Standardize the procedure for harvesting and preparing larvae for the assay. - Assess the baseline motility of the larvae before each experiment to ensure consistency.
Reagent Inconsistency - Use the same lot of media, serum, and other critical reagents for a set of related experiments. - If a new lot must be used, perform a bridging study to compare its performance with the previous lot. - Ensure all reagents are stored correctly and are within their expiration dates.
Inconsistent Incubation Conditions - Use a calibrated incubator and monitor temperature and CO2 levels regularly. - Ensure consistent incubation times for all experiments.
Operator-to-Operator Variability - Develop a detailed and standardized Standard Operating Procedure (SOP) for the entire assay. - Ensure all personnel performing the assay are thoroughly trained on the SOP.
Inconsistent Dose-Response Curve
Potential Cause Troubleshooting Action
Compound Solubility Issues - Visually inspect the this compound stock solution and dilutions for any signs of precipitation. - Consider using a different solvent or a co-solvent system, ensuring it does not affect larval viability. - Determine the solubility of this compound in the assay medium prior to conducting the full experiment.
Incorrect Concentration Range - Perform a wide-range dose-finding experiment to identify the optimal concentration range that captures the full sigmoidal dose-response curve (from no effect to maximal effect).
Compound Degradation - Prepare fresh dilutions of this compound for each experiment. - Protect the compound from light if it is light-sensitive. - Assess the stability of this compound in the assay medium over the incubation period.

Data Presentation

Table 1: Representative EC50 Values for this compound against Haemonchus contortus

Nematode SpeciesIsolateEC50 (µg/mL)Incubation Time (h)Reference
Haemonchus contortusNot Specified2.772[3]
Ostertagia circumcinctaNot Specified0.03372[3]
Trichostrongylus colubriformisNot Specified0.05872[3]

Experimental Protocols

Detailed Methodology for Larval Migration Inhibition Assay (LMIA)

This protocol is a synthesized methodology based on established practices for anthelmintic testing.

1. Materials:

  • Third-stage larvae (L3) of the target nematode species (e.g., Haemonchus contortus)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Assay medium (e.g., RPMI-1640)

  • 24-well tissue culture plates

  • Migration plates with corresponding inserts/migration tubes

  • Nylon mesh (e.g., 20-25 µm pore size)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

2. Procedure:

  • Larval Preparation:

    • Harvest L3 larvae from fecal cultures and wash them several times with PBS to remove debris.

    • Quantify the number of larvae per unit volume and adjust the concentration to the desired density (e.g., 100-200 larvae per well).

  • Drug Dilution:

    • Prepare a serial dilution of the this compound stock solution in the assay medium to achieve the desired final concentrations.

    • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects larval motility (typically ≤0.5%).

  • Incubation:

    • Add the prepared larval suspension to each well of a 24-well plate.

    • Add the this compound dilutions to the respective wells. Include positive controls (e.g., a known anthelmintic like levamisole) and negative controls (vehicle/solvent only).

    • Incubate the plate at 37°C with 5% CO2 for a predetermined period (e.g., 24-72 hours).

  • Migration:

    • Following incubation, transfer the contents of each well to the corresponding migration insert, which is placed in a new 24-well plate containing fresh assay medium.

    • Allow the larvae to migrate through the nylon mesh for a set period (e.g., 2-4 hours) at 37°C.

  • Quantification:

    • Carefully remove the migration inserts.

    • Count the number of larvae that have successfully migrated into the lower well of the migration plate using an inverted microscope.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Determine the EC50 value (the concentration that inhibits 50% of larval migration) using a non-linear regression analysis.

Mandatory Visualizations

Paraherquamide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Muscle Cell Membrane ACh Acetylcholine (ACh) ACh_released ACh ACh->ACh_released Release nAChR Nicotinic ACh Receptor (L-type) ACh_released->nAChR Binds to Paralysis Flaccid Paralysis nAChR->Paralysis Depolarization & Muscle Contraction (Blocked) This compound This compound This compound->nAChR Antagonizes/Blocks

Caption: Mechanism of action of this compound at the neuromuscular junction.

LMIA_Workflow start Start larval_prep 1. Larval Preparation (Harvest, Wash, Quantify L3) start->larval_prep incubation 3. Incubation (24-well plate, 37°C, 24-72h) larval_prep->incubation drug_dilution 2. Drug Dilution (Serial dilution of this compound) drug_dilution->incubation migration_setup 4. Migration Setup (Transfer to inserts with mesh) incubation->migration_setup migration 5. Migration (2-4h at 37°C) migration_setup->migration quantification 6. Quantification (Count migrated larvae) migration->quantification data_analysis 7. Data Analysis (Calculate % inhibition, determine EC50) quantification->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Larval Migration Inhibition Assay (LMIA).

Troubleshooting_Logic cluster_intra Intra-Assay Troubleshooting cluster_inter Inter-Assay Troubleshooting start High Variability Observed check_intra Check Intra-Assay CV start->check_intra check_inter Check Inter-Assay CV start->check_inter pipetting Review Pipetting Technique check_intra->pipetting High CV larval_pop Standardize Larval Population check_inter->larval_pop High CV larval_dist Assess Larval Distribution pipetting->larval_dist edge_effects Evaluate for Edge Effects larval_dist->edge_effects reagents Check Reagent Consistency larval_pop->reagents incubation_cond Verify Incubation Conditions reagents->incubation_cond

Caption: Logical workflow for troubleshooting sources of variability.

References

Identifying and minimizing impurities in synthetic Paraherquamide preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Paraherquamide. The information provided aims to help identify and minimize impurities in your preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in synthetic this compound preparations?

A1: The most common impurities in synthetic this compound preparations are typically process-related. Due to the complex, multi-step nature of the synthesis, which often involves the formation of multiple chiral centers, the primary impurities are diastereomers.[1][2] These stereoisomers can be challenging to separate from the desired this compound product due to their similar physical and chemical properties. Other potential impurities can include unreacted starting materials, by-products from side reactions, and reagents used during the synthesis and purification steps.

Q2: How can I detect the presence of diastereomeric impurities in my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for detecting diastereomeric impurities.[3] A well-developed HPLC method using a high-resolution column, such as a C18 reversed-phase column, can separate diastereomers, which will appear as distinct peaks with very similar retention times on the chromatogram. The use of a photodiode array (PDA) or UV detector allows for the quantification of these impurities.

Q3: What analytical techniques are recommended for the structural characterization of unknown impurities?

A3: A combination of hyphenated analytical techniques is essential for the structural elucidation of unknown impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for determining the molecular weight of the impurity.[4][5] Further fragmentation analysis (MS/MS) can provide structural information. For unambiguous structure determination, especially for isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[6][7] One-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can fully characterize the chemical structure of an isolated impurity.

Q4: Are there established methods to minimize the formation of impurities during synthesis?

A4: Minimizing impurity formation starts with stringent control over the synthetic process. Key strategies include:

  • High-Purity Starting Materials: Ensuring the purity of all starting materials and reagents.

  • Optimized Reaction Conditions: Precise control of reaction parameters such as temperature, pressure, reaction time, and stoichiometry to favor the formation of the desired product and minimize side reactions.

  • In-Process Monitoring: Utilizing techniques like HPLC to monitor the progress of the reaction and detect the formation of impurities in real-time, allowing for adjustments to be made.

Q5: What are the most effective methods for purifying synthetic this compound and removing impurities?

A5: Preparative High-Performance Liquid Chromatography (preparative HPLC) is the most powerful technique for purifying synthetic this compound and removing closely related impurities like diastereomers.[1][8][9] This method allows for the isolation of the desired product with high purity. Other purification techniques that can be employed, often in combination, include flash chromatography and crystallization.[1]

Troubleshooting Guides

Issue 1: Multiple, closely eluting peaks are observed in the HPLC analysis of a purified this compound sample.
  • Possible Cause: Presence of diastereomers. The complex stereochemistry of this compound means that multiple stereoisomers can form during synthesis.

  • Troubleshooting Steps:

    • Method Optimization: Optimize the HPLC method to improve the resolution between the peaks. This can involve adjusting the mobile phase composition, gradient profile, flow rate, and column temperature. Using a longer column or a column with a smaller particle size can also enhance separation.

    • Preparative HPLC: Employ preparative HPLC for the separation and isolation of each individual isomer.[8][9]

    • Structural Characterization: Characterize the isolated isomers using LC-MS and NMR to confirm their identity as diastereomers of this compound.

Issue 2: An unknown peak is detected in the HPLC chromatogram that is not a diastereomer.
  • Possible Cause: This could be a process-related impurity (e.g., a byproduct from a side reaction) or a degradation product.

  • Troubleshooting Steps:

    • LC-MS Analysis: Analyze the sample using LC-MS to determine the molecular weight of the unknown impurity. This information can provide clues about its potential structure.

    • Forced Degradation Studies: Conduct forced degradation studies by subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light).[10][11] Analyze the stressed samples by HPLC and compare the retention time of the degradation products with the unknown peak. This can help determine if the impurity is a degradant.

    • Isolation and NMR Analysis: If the impurity is present at a significant level, isolate it using preparative HPLC and perform NMR spectroscopy for complete structural elucidation.[6][7]

Issue 3: Poor recovery of this compound after preparative HPLC purification.
  • Possible Cause: This could be due to suboptimal purification parameters, degradation of the compound on the column, or issues with sample work-up.

  • Troubleshooting Steps:

    • Method Scouting: Before scaling up to preparative HPLC, screen different stationary phases and mobile phase conditions at the analytical scale to find the optimal conditions for separation and recovery.

    • Loading Study: Perform a loading study on the analytical column to determine the maximum amount of sample that can be injected without compromising resolution.

    • Fraction Collection: Optimize the fraction collection parameters to ensure that the entire peak of interest is collected.

    • Post-Purification Handling: Ensure that the collected fractions are handled appropriately to prevent degradation. This may involve immediate removal of the solvent under reduced pressure and at a low temperature.

Data Presentation

Table 1: Hypothetical HPLC-MS Data for Synthetic this compound and Potential Impurities

Peak IDRetention Time (min)[M+H]+ (m/z)Putative Identification
112.5530.3Diastereomer 1
213.1530.3This compound
314.2530.3Diastereomer 2
415.8548.3Oxidized Product

Experimental Protocols

Protocol 1: General Analytical HPLC Method for Impurity Profiling of this compound
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol (B129727) or acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: General LC-MS Method for Molecular Weight Determination
  • LC System: Utilize the HPLC method described in Protocol 1.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Protocol 3: General Protocol for Forced Degradation Studies
  • Acidic Degradation: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Basic Degradation: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid sample of this compound in an oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Impurity Identification cluster_minimization Minimization & Purification Synthesis This compound Synthesis Crude_Sample Crude Synthetic Mixture Synthesis->Crude_Sample Analytical_HPLC Analytical HPLC-UV Crude_Sample->Analytical_HPLC LC_MS LC-MS Analysis Crude_Sample->LC_MS Purification Preparative HPLC / Crystallization Crude_Sample->Purification Impurity_Detected Unknown Peak Detected Forced_Degradation Forced Degradation Studies Impurity_Detected->Forced_Degradation Isolation Preparative HPLC Isolation Impurity_Detected->Isolation NMR NMR Spectroscopy Isolation->NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Process_Optimization Optimize Synthesis Conditions Structure_Elucidation->Process_Optimization Process_Optimization->Synthesis Pure_Product Pure this compound Purification->Pure_Product

Caption: Workflow for identifying and minimizing impurities.

Logical_Relationship This compound Synthetic this compound Impurities Process-Related Impurities This compound->Impurities may contain Degradation_Products Degradation Products This compound->Degradation_Products can form Diastereomers Diastereomers Impurities->Diastereomers Byproducts Reaction Byproducts Impurities->Byproducts Starting_Materials Unreacted Starting Materials Impurities->Starting_Materials

Caption: Classification of potential impurities.

References

Dealing with potential off-target effects of Paraherquamide in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paraherquamide. The information is designed to help address potential off-target effects and other common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent anthelmintic agent that belongs to the spiroindoline alkaloid class of compounds.[1] Its primary mechanism of action is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, leading to flaccid paralysis of the worms.[2][3] It acts as a cholinergic antagonist at the neuromuscular junction.[2]

Q2: What are the known on-target effects of this compound in nematodes?

The primary on-target effect is the blockade of muscle contraction induced by cholinergic agonists like acetylcholine, levamisole, and pyrantel.[4] This leads to a rapid cessation of movement and eventual expulsion of the parasite from the host. This compound has been shown to be effective against a variety of gastrointestinal nematodes, including those resistant to other classes of anthelmintics.[1]

Q3: What are the potential off-target effects of this compound in mammalian systems?

This compound and its derivatives also exhibit antagonist activity at mammalian nAChRs.[2] This is considered a primary off-target effect and is likely responsible for the observed toxicity in mammals. Specifically, 2-deoxothis compound has been shown to block muscle-type and ganglionic nAChRs.[2] At higher concentrations, off-target effects on other receptor systems cannot be entirely ruled out, though specific data is limited.

Q4: I am observing an unexpected phenotype in my C. elegans screen with this compound. What could be the cause?

Unexpected phenotypes in C. elegans screens can arise from several factors:

  • Off-target effects: this compound could be interacting with other receptors or pathways in C. elegans besides the intended nAChRs.

  • Genetic background of the worm strain: Different wild-type isolates and mutant strains of C. elegans can exhibit varying sensitivities to drugs.[5]

  • Experimental conditions: Factors such as temperature, media composition, and the age of the worms can all influence experimental outcomes.[6]

  • Compound stability and solubility: Ensure the compound is fully dissolved and stable in your assay medium.

Q5: How can I design control experiments to investigate potential off-target effects?

To investigate off-target effects, consider the following controls:

  • Use of specific antagonists/agonists: Co-administer this compound with known antagonists or agonists for suspected off-target receptors to see if the unexpected phenotype is rescued or potentiated.

  • Knockout/mutant strains: Utilize C. elegans strains with mutations in genes encoding potential off-target receptors.

  • Structurally related but inactive analogs: If available, use a structurally similar analog of this compound that is known to be inactive against the primary target.

  • Phenotypic comparison with other anthelmintics: Compare the observed phenotype with that of other anthelmintics with different mechanisms of action.

Troubleshooting Guides

Problem 1: High variability in nematode motility assays.

  • Possible Cause: Inconsistent worm age and developmental stage.

    • Solution: Synchronize worm cultures to ensure a homogenous population for each experiment.

  • Possible Cause: Uneven compound distribution in assay wells.

    • Solution: Ensure proper mixing of the compound in the assay medium before adding the worms.

  • Possible Cause: Subjective scoring of motility.

    • Solution: Utilize automated worm tracking software for objective and quantitative analysis of movement.

Problem 2: Unexpected cytotoxicity in mammalian cell lines at low concentrations of this compound.

  • Possible Cause: The cell line may express a high level of a sensitive off-target receptor.

    • Solution: Profile the receptor expression of your cell line. Test the compound on a panel of cell lines with known receptor expression profiles.

  • Possible Cause: The compound may be interfering with general cellular processes.

    • Solution: Perform assays to assess mitochondrial function, membrane integrity, and apoptosis to pinpoint the mechanism of cytotoxicity.

  • Possible Cause: The observed effect is due to a metabolite of this compound.

    • Solution: Analyze the cell culture medium for the presence of metabolites and test their activity directly.

Problem 3: Conflicting results between in vitro and in vivo models.

  • Possible Cause: Pharmacokinetic properties of this compound.

    • Solution: The compound may have poor absorption, rapid metabolism, or inefficient distribution to the target tissue in the in vivo model. Conduct pharmacokinetic studies to determine the compound's profile.

  • Possible Cause: Host metabolism of the compound.

    • Solution: The host may metabolize this compound into active or inactive compounds, leading to a different effect than observed in vitro. Analyze host tissues and plasma for metabolites.

  • Possible Cause: Involvement of the host immune system.

    • Solution: The in vivo efficacy of some anthelmintics can be influenced by the host's immune response to the paralyzed worms.

Data Presentation

Table 1: Quantitative Data on this compound and its Analogs

CompoundTarget/AgonistExperimental ModelParameterValueReference
This compoundNicotine-sensitive nAChRAscaris suum musclepKB5.86 ± 0.14[4]
This compoundLevamisole-sensitive nAChRAscaris suum musclepKB6.61 ± 0.19[4]
This compoundPyrantel-sensitive nAChRAscaris suum musclepKB6.50 ± 0.11[4]
This compoundBephenium-sensitive nAChRAscaris suum musclepKB6.75 ± 0.15[4]
2-Deoxothis compoundHuman muscle-type nAChRMammalian cellsIC50~3 µM[2]
2-Deoxothis compoundHuman alpha3 ganglionic nAChRMammalian cellsIC50~9 µM[2]
2-Deoxothis compoundHuman alpha7 CNS subtype nAChRMammalian cellsActivityInactive at 100 µM[2]
This compoundAcute ToxicityMale CD-1 MiceLD50 (oral)14.9 mg/kg[7]
This compoundAcute ToxicityMale CD-1 MiceNo-effect dose (oral)5.6 mg/kg[7]

Experimental Protocols

Protocol 1: C. elegans Motility Assay

  • Worm Preparation: Synchronize a culture of wild-type (N2) C. elegans to the L4 stage.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in M9 buffer to achieve the desired final concentrations. Include a vehicle control (M9 with the same concentration of DMSO).

  • Assay Setup: Dispense 50 µL of the compound dilutions or vehicle control into the wells of a 96-well plate.

  • Worm Dispensing: Wash the synchronized L4 worms off their culture plate with M9 buffer and adjust the concentration to approximately 10-20 worms per 10 µL. Add 10 µL of the worm suspension to each well.

  • Incubation: Incubate the plate at 20°C for the desired time points (e.g., 1, 4, 24 hours).

  • Motility Analysis: Record video footage of each well using an automated worm tracker. Analyze the videos to quantify parameters such as thrashing frequency and speed of movement.

  • Data Analysis: Compare the motility parameters of the this compound-treated worms to the vehicle control to determine the effect of the compound.

Protocol 2: Mammalian Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed a mammalian cell line of interest (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for this compound.

Mandatory Visualizations

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Muscle Cell ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor ACh->nAChR Binds Vesicle Synaptic Vesicle Contraction Muscle Contraction nAChR->Contraction Na+ influx This compound This compound This compound->nAChR Blocks

Caption: On-target signaling pathway of this compound at the neuromuscular junction.

Start Start: Unexpected Phenotype Observed CheckOnTarget Is the phenotype consistent with nAChR antagonism? Start->CheckOnTarget CheckControls Are experimental controls behaving as expected? CheckOnTarget->CheckControls No OnTargetEffect Likely On-Target Effect CheckOnTarget->OnTargetEffect Yes InvestigateOffTarget Initiate Off-Target Investigation CheckControls->InvestigateOffTarget Yes TroubleshootAssay Troubleshoot Assay Conditions CheckControls->TroubleshootAssay No OffTargetEffect Potential Off-Target Effect InvestigateOffTarget->OffTargetEffect AssayArtifact Potential Assay Artifact TroubleshootAssay->AssayArtifact PrimaryScreen Primary Screen (e.g., C. elegans motility) SecondaryScreen Secondary Screen (e.g., Mammalian cell viability) PrimaryScreen->SecondaryScreen Hits ReceptorPanel Receptor Binding Panel (e.g., GPCRs, ion channels) SecondaryScreen->ReceptorPanel Hits with low cytotoxicity InVivoTox In Vivo Toxicity/Safety Pharmacology (Rodent model) ReceptorPanel->InVivoTox Hits with specific off-target profile DataAnalysis Data Analysis and Hit Identification InVivoTox->DataAnalysis

References

Technical Support Center: Enhancing the Oral Bioavailability of Paraherquamide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges in improving the oral bioavailability of Paraherquamide. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenge is this compound's low aqueous solubility. While computational studies predict good oral absorption for some of its analogs, the parent compound is known to be poorly soluble in water, which is a major rate-limiting step for its absorption in the gastrointestinal tract.[1][2] Another potential challenge, common for complex molecules, is its permeability across the intestinal epithelium, although in-silico predictions for analogs suggest this may be less of a concern.[2]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several advanced formulation strategies can be employed to overcome the solubility challenge of this compound. These include:

  • Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymer matrix (e.g., PVP, HPMC), its crystalline structure is disrupted, leading to a higher amorphous solubility and faster dissolution rate.

  • Lipid-Based Formulations (LBFs): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve this compound in a lipid matrix, which, upon contact with gastrointestinal fluids, forms a fine emulsion, increasing the surface area for absorption.

  • Nanonization: Reducing the particle size of this compound to the nanometer range (nanosuspensions) significantly increases the surface area-to-volume ratio, thereby enhancing its dissolution velocity.

Q3: How can I assess the Caco-2 permeability of my this compound formulation?

A3: A Caco-2 permeability assay is a standard in-vitro method to predict human intestinal absorption.[3][4][5] A detailed protocol is provided in the "Experimental Protocols" section of this guide. The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability. Generally, a Papp value >10 x 10⁻⁶ cm/s indicates high permeability.[4]

Q4: What analytical methods are suitable for quantifying this compound in plasma for pharmacokinetic studies?

A4: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying this compound in biological matrices like plasma due to its high sensitivity and selectivity.[6][7][8][9] Key steps in method development include optimizing sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic separation, and mass spectrometric detection.

Troubleshooting Guides

Issue 1: Low and Variable In Vitro Dissolution Results for this compound Solid Dispersion
Potential Cause Troubleshooting Step
Recrystallization of amorphous this compound Characterize the solid-state of the dispersion using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) before and after the dissolution study. If recrystallization is confirmed, consider using a different polymer or a combination of polymers (e.g., PVP-HPMC) to better stabilize the amorphous form.[10][11][12]
Incomplete wetting of the formulation Incorporate a surfactant or use a hydrophilic polymer to improve the wettability of the solid dispersion.
Inappropriate dissolution medium Ensure the pH and composition of the dissolution medium are relevant to the gastrointestinal tract (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
Issue 2: Physical Instability of this compound SEDDS Formulation (e.g., phase separation, drug precipitation)
Potential Cause Troubleshooting Step
Poor miscibility of components Screen different oils, surfactants, and co-surfactants for their miscibility and ability to solubilize this compound. Construct pseudo-ternary phase diagrams to identify the optimal concentration ranges for stable microemulsion formation.[13][14]
Drug precipitation upon dilution Evaluate the robustness of the SEDDS formulation to dilution with aqueous media. If precipitation occurs, adjust the surfactant-to-oil ratio or incorporate a co-solvent to enhance drug solubilization in the dispersed phase.
Hydrolysis of excipients or drug Assess the chemical stability of this compound and the excipients in the formulation under accelerated storage conditions.
Issue 3: Aggregation and Settling of this compound Nanosuspension
Potential Cause Troubleshooting Step
Insufficient stabilization Optimize the type and concentration of stabilizers (surfactants and/or polymers). A combination of electrostatic and steric stabilizers can be more effective.
Inadequate particle size reduction Adjust the parameters of the preparation method (e.g., milling time and speed in media milling, pressure in high-pressure homogenization) to achieve the desired particle size.
Ostwald Ripening Select a stabilizer that effectively adsorbs to the particle surface and reduces the solubility of the drug in the dispersion medium.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

ParameterValueMethod
Molecular Weight493.6 g/mol [15]-
LogP (predicted)3.5In-silico prediction
Aqueous Solubility (pH 6.8)< 1 µg/mLShake-flask method
Caco-2 Permeability (Papp)5 x 10⁻⁶ cm/sCaco-2 monolayer assay

Table 2: Hypothetical Pharmacokinetic Parameters of Different Oral this compound Formulations in Rats (10 mg/kg dose)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension 50 ± 154.0 ± 1.0350 ± 90100 (Reference)
Solid Dispersion (20% drug in PVP K30) 250 ± 502.0 ± 0.51800 ± 350~514
SEDDS (30% Labrasol, 40% Capmul MCM, 30% Transcutol HP) 450 ± 801.5 ± 0.53200 ± 500~914
Nanosuspension (200 nm, stabilized with 1% Poloxamer 188) 380 ± 701.0 ± 0.52800 ± 450~800

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of this compound and 400 mg of Polyvinylpyrrolidone (B124986) (PVP K30) in 10 mL of a suitable solvent (e.g., methanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a dry film is formed.

  • Drying: Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried film into a fine powder using a mortar and pestle and pass it through a 100-mesh sieve.

  • Characterization: Characterize the solid dispersion for drug content, solid-state properties (PXRD, DSC), and in vitro dissolution.[16]

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Transport Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the this compound formulation (e.g., 10 µM) in HBSS to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[4]

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.

  • Fasting: Fast the rats overnight (with free access to water) before oral administration of the formulations.

  • Dosing: Administer the different this compound formulations (e.g., aqueous suspension, solid dispersion, SEDDS, nanosuspension) orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[17]

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies ASD Amorphous Solid Dispersion Solubility Solubility Assessment ASD->Solubility SEDDS Self-Emulsifying Drug Delivery System SEDDS->Solubility Nano Nanosuspension Nano->Solubility Dissolution Dissolution Testing Solubility->Dissolution Caco2 Caco-2 Permeability Dissolution->Caco2 PK Pharmacokinetic Study (Rats) Caco2->PK Efficacy Efficacy Study PK->Efficacy

Figure 1: Experimental workflow for developing and evaluating oral this compound formulations.

signaling_pathway cluster_absorption Oral Drug Absorption Pathway Formulation Oral Formulation (e.g., SEDDS) Lumen GI Lumen Formulation->Lumen Ingestion Emulsion Fine Emulsion Formation Lumen->Emulsion Dispersion in GI fluids Dissolved Dissolved This compound Emulsion->Dissolved Drug Release Epithelium Intestinal Epithelium Dissolved->Epithelium Permeation Bloodstream Systemic Circulation Epithelium->Bloodstream Absorption

Figure 2: Conceptual pathway for improved absorption of this compound from a SEDDS formulation.

logical_relationship cluster_problem Core Problem cluster_causes Primary Causes cluster_solutions Formulation Solutions PoorBioavailability Poor Oral Bioavailability LowSolubility Low Aqueous Solubility PoorBioavailability->LowSolubility LowPermeability Low Intestinal Permeability PoorBioavailability->LowPermeability ASD Amorphous Solid Dispersions LowSolubility->ASD SEDDS Lipid-Based Formulations LowSolubility->SEDDS Nano Nanonization LowSolubility->Nano LowPermeability->SEDDS

Figure 3: Logical relationship between the bioavailability problem and formulation solutions.

References

Validation & Comparative

Dual-Action Defense: A Comparative Analysis of Derquantel and Abamectin Combination for Ovine Anthelmintic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A new dual-active anthelmintic, combining the novel spiroindole derquantel (B64725) with the macrocyclic lactone abamectin (B1664291), demonstrates high efficacy against a broad spectrum of gastrointestinal nematodes in sheep, including strains resistant to existing drug classes. This guide provides a comprehensive comparison of this combination with other anthelmintic alternatives, supported by experimental data and detailed methodologies for researchers and drug development professionals.

The combination of derquantel and abamectin offers a significant advancement in the fight against parasitic nematode infections in sheep, a major concern for livestock health and productivity worldwide.[1][2] The emergence of widespread anthelmintic resistance to conventional treatments has necessitated the development of novel therapeutic strategies.[3][4] This combination product, marketed as STARTECT®, leverages the distinct mechanisms of action of its two components to provide a highly effective and sustainable solution for parasite control.[5][6]

Derquantel, a semi-synthetic paraherquamide derivative, is the first of the spiroindole class of anthelmintics.[6] Its primary mode of action is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, leading to flaccid paralysis and subsequent expulsion of the parasite from the host.[6][7] Abamectin, a well-established macrocyclic lactone, acts by binding to glutamate-gated chloride (GluCl) channels in nematode nerve and muscle cells.[8][9] This action increases the permeability of the cell membrane to chloride ions, resulting in hyperpolarisation and ultimately paralysis and death of the parasite.[8][9] The synergistic interaction between these two distinct mechanisms contributes to the high efficacy of the combination product, even against parasites resistant to other anthelmintic classes.[6][10]

Comparative Efficacy Data

Numerous studies have demonstrated the superior efficacy of the derquantel-abamectin combination compared to single-active anthelmintics and other combination products. The following tables summarize key quantitative data from various field and laboratory investigations.

Table 1: Efficacy of Derquantel-Abamectin against Mixed Strongyle and Nematodirus Infections in New Zealand Field Trials [11]

Treatment GroupNumber of TrialsEfficacy against Mixed Strongyles (FECRT % Reduction)Efficacy against Nematodirus sp. (FECRT % Reduction)
Derquantel-Abamectin14≥99.2%100% (in 6 trials with sufficient infection)
Reference Anthelmintics*9<95% in several trials<95% in several trials
Negative Control14--

*Reference anthelmintics included albendazole, levamisole, albendazole-levamisole, ivermectin, abamectin, and moxidectin.[11]

Table 2: Efficacy of Derquantel-Abamectin against Anthelmintic-Resistant Nematode Strains in the UK [12]

Parasite IsolateTreatment GroupReduction in Geometric Mean Worm Counts (%)
Moxidectin-resistant Teladorsagia circumcincta (experimental infection)Derquantel-Abamectin100%
Moxidectin12.4%
Abamectin71.8%
Multi-drug resistant gastrointestinal nematodes (field studies)Derquantel-Abamectin99.1% - 100%
Moxidectin98.2% - 100%
Fenbendazole<95%
Levamisole<95%
Ivermectin<95%

Table 3: Comparative Efficacy against Multi-Resistant Haemonchus contortus and Trichostrongylus colubriformis [13][14]

Treatment GroupEfficacy against H. contortus (%)Efficacy against T. colubriformis (%)
Monepantel (2.5 mg/kg)99.9%99.9%
Derquantel (2.0 mg/kg) + Abamectin (0.2 mg/kg)18.3%99.9%
Abamectin (0.2 mg/kg)15.3%90.8%

Experimental Protocols

The evaluation of anthelmintic efficacy relies on standardized experimental procedures. The following are detailed methodologies for key experiments cited in the evaluation of the derquantel-abamectin combination.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is a common method for assessing anthelmintic efficacy under field conditions.

  • Animal Selection: A minimum of 10-15 animals per treatment group are selected based on pre-treatment fecal nematode egg counts (FEC). Animals are blocked by FEC to ensure even distribution of parasite burdens.[11]

  • Treatment Administration: On Day 0, animals in the treatment group receive the derquantel-abamectin oral solution at the recommended dose of 1 ml/5 kg bodyweight (2 mg/kg derquantel and 0.2 mg/kg abamectin).[11] Control groups consist of a negative control (untreated) and often a positive control with a reference anthelmintic.[11]

  • Fecal Sampling: Fecal samples are collected from each animal on Day 0 (pre-treatment) and again on Day 14 post-treatment.[11]

  • Fecal Egg Counting: The number of nematode eggs per gram of feces is determined using a standardized technique, such as the modified McMaster method.

  • Efficacy Calculation: The percentage reduction in the geometric mean FEC is calculated for each treatment group relative to the untreated control group. A reduction of 95% or more is generally considered effective.

Controlled Efficacy Study (Worm Count)

This method provides a more definitive measure of anthelmintic efficacy by directly counting the number of adult worms present in the gastrointestinal tract.

  • Infection: Sheep are artificially infected with a known number of infective larvae (L3) of specific nematode species, including anthelmintic-resistant strains.[12]

  • Treatment: Once the infection is patent (as confirmed by FEC), animals are allocated to treatment groups, including a derquantel-abamectin group, a negative control group, and groups for comparative anthelmintics. Treatments are administered orally at the recommended dosages.[12]

  • Necropsy and Worm Recovery: At a predetermined time point post-treatment (e.g., 14 days), all animals are euthanized. The gastrointestinal tract is removed, and the contents of the abomasum, small intestine, and large intestine are collected separately.[12]

  • Worm Counting: The contents are washed over a series of sieves to recover the adult worms. The worms of each species are then identified and counted.

  • Efficacy Calculation: The efficacy is calculated as the percentage reduction in the geometric mean number of worms in the treated group compared to the untreated control group.[12]

Visualizing Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the mechanism of action of the derquantel-abamectin combination and a typical experimental workflow.

G Mechanism of Action of Derquantel and Abamectin cluster_derquantel Derquantel cluster_abamectin Abamectin D Derquantel nAChR Nicotinic Acetylcholine Receptor (nAChR) D->nAChR Antagonizes Paralysis_D Flaccid Paralysis nAChR->Paralysis_D Leads to Expulsion Expulsion/Death of Nematode Paralysis_D->Expulsion A Abamectin GluCl Glutamate-gated Chloride (GluCl) Channel A->GluCl Activates Paralysis_A Paralysis GluCl->Paralysis_A Leads to Paralysis_A->Expulsion

Caption: Dual-action mechanism leading to nematode paralysis and expulsion.

FECRT_Workflow Fecal Egg Count Reduction Test (FECRT) Workflow start Start: Animal Selection (n ≥ 10 per group) day0_fec Day 0: Pre-treatment Fecal Egg Count (FEC) start->day0_fec treatment Day 0: Treatment Administration (Derquantel-Abamectin or Control) day0_fec->treatment day14_fec Day 14: Post-treatment Fecal Egg Count (FEC) treatment->day14_fec calculation Efficacy Calculation: % Reduction in Geometric Mean FEC day14_fec->calculation end End: Efficacy Determined calculation->end

Caption: Standardized workflow for assessing anthelmintic efficacy using FECRT.

References

A Comparative Analysis of Paraherquamide and Ivermectin Efficacy Against Haemonchus contortus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anthelmintic efficacy of paraherquamide and ivermectin against Haemonchus contortus, a gastrointestinal nematode of significant concern in small ruminants. The widespread resistance of H. contortus to existing anthelmintics, including ivermectin, necessitates the exploration of alternative therapeutic agents like this compound.

Mechanism of Action: A Tale of Two Targets

Ivermectin, a macrocyclic lactone, acts by potentiating glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in flaccid paralysis and eventual death of the parasite.[1] Resistance to ivermectin in H. contortus has been linked to alterations in these target receptors and increased expression of P-glycoprotein efflux pumps that actively remove the drug from the parasite's cells.[2][3][4]

In contrast, this compound, an oxindole (B195798) alkaloid, exerts its anthelmintic effect by acting as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes. This distinct mechanism of action is crucial as it suggests a lack of cross-resistance with existing anthelmintics, including ivermectin.

cluster_Ivermectin Ivermectin Signaling Pathway cluster_this compound This compound Signaling Pathway IVM Ivermectin GluCl Glutamate-gated Chloride Channels (GluCls) IVM->GluCl Potentiates Cl_Influx Chloride Ion Influx GluCl->Cl_Influx Opens Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis PHQ This compound nAChR Nicotinic Acetylcholine Receptors (nAChRs) PHQ->nAChR Antagonizes Blockage Blockage of Cholinergic Signaling nAChR->Blockage Leads to Spastic_Paralysis Spastic Paralysis Blockage->Spastic_Paralysis

Caption: Simplified signaling pathways of Ivermectin and this compound in H. contortus.

Comparative In Vitro Efficacy

In vitro assays are crucial for determining the direct effects of anthelmintics on various life stages of H. contortus. These assays often measure parameters such as egg hatching, larval development, and motility.

Assay TypeIvermectin (IVM)This compound (PHQ)Key Findings
Egg Hatch Assay (EHA) IC50: ~0.130 µg/mL (suspected resistance)[5]Data not readily available in comparative studies.Ivermectin's efficacy can be diminished in resistant isolates.[5]
Larval Development Test (LDT) IC50: ~0.07 µg/mL (suspected resistance)[5]Data not readily available in comparative studies.Both drugs show larvicidal properties, but resistance can affect ivermectin's performance.[5]
Larval Motility Assay Effective at low concentrations, but resistance is a factor.Inhibits motility of L3 larvae at 2.7 µg/mL (50% inhibition after 72h).This compound shows efficacy against ivermectin-resistant isolates.[6]
Adult Worm Motility Induces paralysis at concentrations ≥ 10⁻¹⁰ M.[7]Potent paralytic effects.Both compounds are effective in paralyzing adult worms, though through different mechanisms.

Note: IC50 values can vary significantly between susceptible and resistant parasite strains and between different studies.

Comparative In Vivo Efficacy

In vivo studies, primarily Fecal Egg Count Reduction Tests (FECRT), provide a more clinically relevant measure of anthelmintic efficacy.

Study ParameterIvermectinThis compoundKey Findings
Host Animal Sheep, Goats, CalvesCalvesBoth drugs have been tested in ruminant models.
Dosage 0.2 mg/kg (standard)[8]1.0-4.0 mg/kg (oral)[9]Effective dosages have been established for both compounds.
Efficacy (Susceptible Strains) >99% reduction in fecal egg count.[10]>95% removal of adult Haemonchus placei.[9]Both drugs are highly effective against susceptible strains.
Efficacy (Resistant Strains) Efficacy can be as low as 10.4% against IVM-resistant strains.[8]Maintains high efficacy against IVM-resistant strains.[6]This compound is a promising candidate for controlling ivermectin-resistant H. contortus.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of anthelmintic efficacy.

The FECRT is a widely used method to determine anthelmintic efficacy in vivo.

Start Animal Selection (Naturally or Experimentally Infected) Day0 Day 0: Pre-treatment Fecal Sample Collection (Individual Samples) Start->Day0 Treatment Anthelmintic Administration (e.g., Ivermectin or this compound) Day0->Treatment PostTreatment Post-treatment Period (e.g., 10-14 days) Treatment->PostTreatment Day14 Day 10-14: Post-treatment Fecal Sample Collection (Same Animals) PostTreatment->Day14 FEC Fecal Egg Count (e.g., Modified McMaster Technique) Day14->FEC Calculation Calculate Percent Efficacy: [1 - (Mean Post-treatment EPG / Mean Pre-treatment EPG)] x 100 FEC->Calculation

Caption: A generalized workflow for the Fecal Egg Count Reduction Test (FECRT).

Protocol Details:

  • Animal Selection: Select a group of animals with naturally or experimentally induced H. contortus infections. A minimum of 10-15 animals per treatment group is recommended.[11]

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.[11]

  • Treatment Administration: Administer the anthelmintic to the treatment group(s) according to the manufacturer's instructions or the experimental design. Ensure accurate dosing based on individual animal weight.[11] A control group should remain untreated.

  • Post-treatment Sampling: Collect individual fecal samples from the same animals 10 to 14 days after treatment.[11]

  • Fecal Egg Counting: Determine the number of eggs per gram (EPG) of feces for each sample using a standardized method like the modified McMaster technique.[12][13][14]

  • Efficacy Calculation: Calculate the percentage reduction in fecal egg count for the treated group compared to the control group or pre-treatment counts.

This assay assesses the direct effect of the anthelmintic on the motility of infective third-stage larvae (L3).

Protocol Details:

  • Larval Preparation: Obtain infective L3 larvae of H. contortus from fecal cultures.

  • Drug Exposure: Expose the larvae to a range of concentrations of the test compounds (e.g., ivermectin, this compound) in a suitable culture medium.

  • Incubation: Incubate the larvae for a defined period (e.g., 24-72 hours) under controlled conditions.

  • Motility Assessment: Observe and score the motility of the larvae under a microscope. Motility can be quantified using various scoring systems or automated tracking software.

  • Data Analysis: Determine the concentration of the drug that inhibits the motility of 50% of the larvae (IC50).

Conclusion

Ivermectin has been a cornerstone of parasite control for decades, but its efficacy against H. contortus is severely compromised by widespread resistance. This compound, with its distinct mode of action, demonstrates significant potential as a valuable alternative. It shows high efficacy against both ivermectin-susceptible and, crucially, ivermectin-resistant strains of H. contortus. Further research and development of this compound and related compounds are warranted to address the growing challenge of anthelmintic resistance in small ruminants.

References

Paraherquamide vs. Levamisole: A Comparative Analysis of Nicotinic Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nicotinic acetylcholine (B1216132) receptor (nAChR) subtype selectivity of two anthelmintic compounds, paraherquamide and levamisole (B84282). While both compounds target nAChRs, their distinct mechanisms of action and varying affinities for different receptor subtypes in both nematodes and mammals are critical for understanding their efficacy and potential toxicological profiles. This analysis is supported by experimental data from peer-reviewed studies.

Executive Summary

This compound and its derivatives act as competitive antagonists at nicotinic acetylcholine receptors, exhibiting selectivity for certain nematode nAChR subtypes over mammalian ones.[1][2][3] In contrast, levamisole functions primarily as a potent agonist at nematode nAChRs, leading to spastic paralysis.[4][5] Its interaction with mammalian nAChRs is more complex, demonstrating weak partial agonism and allosteric modulation, which contributes to a degree of selective toxicity towards nematodes.[4][6] This guide will delve into the quantitative differences in their interactions with various nAChR subtypes.

Mechanism of Action

This compound: A Competitive Antagonist

This compound induces flaccid paralysis in nematodes by blocking the neuromuscular transmission mediated by acetylcholine.[1] It acts as a competitive antagonist, binding to nAChRs without activating them, thereby preventing the endogenous ligand, acetylcholine, from binding and eliciting muscle contraction.[1][3] Studies on Ascaris suum have shown that this compound can distinguish between different cholinergic receptor subtypes, notably those sensitive to nicotine (B1678760) and levamisole.[2][7]

Levamisole: A Selective Agonist and Allosteric Modulator

Levamisole is a cholinergic agonist that selectively targets a subgroup of nematode nAChRs, causing prolonged muscle depolarization and spastic paralysis.[5][8] At mammalian nAChRs, its activity is significantly weaker. On human neuronal α3β2 and α3β4 nAChRs, levamisole acts as a very weak partial agonist and an allosteric modulator, potentiating responses at low concentrations and causing inhibition at higher concentrations.[6] At the mammalian muscle nAChR, it is a weak agonist, with an efficacy of about 3% compared to acetylcholine.[4]

Quantitative Comparison of nAChR Subtype Selectivity

The following tables summarize the available quantitative data on the interaction of this compound and levamisole with various nAChR subtypes.

Table 1: Antagonist Activity of this compound and its Derivative (2-Deoxy-paraherquamide) on Nematode and Human nAChRs

CompoundReceptor Subtype/PreparationAgonist ChallengedParameterValueSpeciesReference
This compoundAscaris muscle stripsLevamisolepKB6.61 ± 0.19Ascaris suum[2][7]
This compoundAscaris muscle stripsNicotinepKB5.86 ± 0.14Ascaris suum[2][7]
2-Deoxy-paraherquamideHuman α3 ganglionic nAChRNicotineIC50~9 µMHuman[1]
2-Deoxy-paraherquamideHuman muscle-type nAChRNicotineIC50~3 µMHuman[1]
2-Deoxy-paraherquamideHuman α7 CNS subtype nAChRNicotineActivityInactive at 100 µMHuman[1]

pKB is the negative logarithm of the antagonist dissociation constant. A higher pKB value indicates a higher binding affinity of the antagonist. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: Agonist and Modulatory Activity of Levamisole on Nematode and Mammalian nAChRs

Receptor Subtype/PreparationParameterValueSpeciesReference
Nematode muscle nAChRAgonist ActivityFull agonistNematode[4]
Human neuronal α3β2 nAChRAgonist ActivityVery weak partial agonistHuman[6]
Human neuronal α3β4 nAChRAgonist ActivityVery weak partial agonistHuman[6]
Human neuronal α3β4 nAChRAllosteric ModulationPositive allosteric modulatorHuman[9][10]
Mammalian muscle nAChRAgonist Efficacy~3% of AcetylcholineMammalian[4]
Mammalian muscle nAChROpen Channel Blockade (KD at -70 mV)190 µMMammalian[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and levamisole at the neuromuscular junction, as well as a typical experimental workflow for determining nAChR subtype selectivity.

cluster_0 This compound (Antagonist) cluster_1 Levamisole (Agonist) This compound This compound nAChR_P nAChR This compound->nAChR_P Binds and Blocks Muscle_P Muscle Cell nAChR_P->Muscle_P No Depolarization NoContraction Flaccid Paralysis Muscle_P->NoContraction Levamisole Levamisole nAChR_L nAChR Levamisole->nAChR_L Binds and Activates Muscle_L Muscle Cell nAChR_L->Muscle_L Prolonged Depolarization Contraction Spastic Paralysis Muscle_L->Contraction

Figure 1: Mechanism of Action at the Neuromuscular Junction.

cluster_0 Experimental Workflow: Two-Electrode Voltage Clamp Oocyte Xenopus Oocyte Inject Inject nAChR Subunit cRNA Oocyte->Inject Incubate Incubate for Receptor Expression Inject->Incubate VoltageClamp Two-Electrode Voltage Clamp Setup Incubate->VoltageClamp ApplyAgonist Apply Agonist (e.g., ACh) VoltageClamp->ApplyAgonist ApplyDrug Apply Test Compound (this compound or Levamisole) VoltageClamp->ApplyDrug RecordCurrent Record Ion Current ApplyAgonist->RecordCurrent Analyze Data Analysis (EC50, IC50) RecordCurrent->Analyze RecordModulation Record Change in Current ApplyDrug->RecordModulation RecordModulation->Analyze

Figure 2: Workflow for Electrophysiological Characterization.

Detailed Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is used to measure the ion flow through nAChRs expressed in Xenopus oocytes, allowing for the characterization of agonist, antagonist, and modulator effects.

  • Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific α and β subunits of the nAChR subtype of interest.

  • Incubation: Injected oocytes are incubated for 1-7 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

    • The oocyte is perfused with a recording solution.

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Compound Application:

    • Agonist/Antagonist Mode: A baseline current is established by applying a known agonist (e.g., acetylcholine). The test compound (this compound or levamisole) is then co-applied with the agonist to measure inhibition (for antagonists) or applied alone to measure activation (for agonists).

    • Allosteric Modulator Mode: The test compound is pre-applied before the application of the agonist to assess potentiation or inhibition of the agonist-induced current.

  • Data Analysis: Dose-response curves are generated to determine parameters such as EC50 (for agonists), IC50 (for antagonists), and the degree of potentiation or inhibition (for modulators).

Radioligand Binding Assay

This biochemical assay measures the affinity of a compound for a specific receptor subtype by competing with a radiolabeled ligand.

  • Membrane Preparation: Cell membranes expressing the nAChR subtype of interest are prepared from transfected cell lines or specific tissue homogenates.

  • Assay Setup:

    • In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled test compound (this compound or levamisole).

    • Total binding is determined in the absence of the competitor.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Competition curves are generated to determine the IC50 of the test compound, from which the inhibition constant (Ki) can be calculated.

Calcium Flux Assay

This cell-based functional assay measures the influx of calcium through activated nAChRs.

  • Cell Culture and Dye Loading: Cells expressing the nAChR subtype of interest are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: The test compound is added to the cells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Dose-response curves are generated to determine the EC50 for agonists or the IC50 for antagonists.

Conclusion

The available data clearly indicate that this compound and levamisole interact with nicotinic acetylcholine receptors in fundamentally different ways, which underpins their distinct pharmacological profiles and selectivity. This compound is a competitive antagonist with a preference for certain nematode nAChR subtypes, while levamisole is a potent agonist at nematode nAChRs and a weak, complex modulator of mammalian subtypes. This differential selectivity is a key factor in their efficacy as anthelmintics and their relative safety in mammalian hosts. Further research with direct, side-by-side comparative studies across a broader range of nAChR subtypes will be invaluable for a more complete understanding of their selectivity and for the development of new anthelmintic agents with improved therapeutic indices.

References

Validating the L-type Nicotinic Acetylcholine Receptor as the Primary Target of Paraherquamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Paraherquamide (PHQ) and its validation as a selective antagonist of the L-type nicotinic acetylcholine (B1216132) receptor (nAChR) in nematodes. It compares the mechanism of action of PHQ with other prominent anthelmintic drug classes and presents the supporting experimental data that substantiates its primary target.

Comparative Analysis of Anthelmintic Drug Classes

The emergence of resistance to conventional anthelmintics necessitates the development of novel drugs with unique mechanisms of action.[1][2][3] this compound, a spiro-oxindole alkaloid, represents a promising candidate with a distinct mode of action compared to existing drug classes.[1][2] The following table summarizes the mechanisms of major anthelmintic classes, highlighting the unique action of PHQ.

Drug ClassExample(s)Primary TargetMechanism of ActionResulting Effect on Parasite
Spiroindoles This compound (PHQ), Derquantel L-type nicotinic acetylcholine receptor (nAChR) Antagonist of the receptor, blocking acetylcholine-induced ion flow.[4][5][6]Flaccid paralysis [4]
ImidazothiazolesLevamisole, PyrantelL-type nicotinic acetylcholine receptor (nAChR)Agonist of the receptor, causing excessive stimulation and ion influx.[3][7]Spastic paralysis[3]
BenzimidazolesAlbendazole, MebendazoleBeta-tubulinInhibits microtubule polymerization, disrupting cell structure and function.[3][7]Death of the worm
Macrocyclic LactonesIvermectin, MoxidectinGlutamate-gated chloride channelsOpens chloride channels, leading to hyperpolarization of nerve and muscle cells.[7][8]Flaccid paralysis
Amino-acetonitrile Derivatives (AADs)MonepantelMPTL-1 (a specific nAChR subunit)Allosteric modulator of the receptor.[7]Paralysis

Experimental Validation of this compound's Target

The validation of the L-type nAChR as the primary target of PHQ is supported by a range of experimental evidence, from in vitro electrophysiology to in vivo studies and structural biology.

Electrophysiology and Muscle Contraction Assays

Studies on the parasitic nematode Ascaris suum have been pivotal in elucidating the mechanism of PHQ. These experiments typically involve isolated muscle strips or body wall segments.

Key Findings:

  • PHQ does not directly alter muscle tension or membrane potential on its own.[4]

  • Crucially, PHQ blocks or reverses the depolarizing contractions induced by nicotinic agonists such as acetylcholine (ACh), levamisole, and morantel.[1][2][4]

  • This antagonistic effect is mimicked by the known nicotinic ganglionic blocker, mecamylamine.[1][2][4]

The following table presents the pKB values for PHQ and its derivative, 2-deoxy-paraherquamide, against various nicotinic agonists in Ascaris suum muscle. The pKB is the negative logarithm of the antagonist's dissociation constant, with higher values indicating greater antagonist potency.

AntagonistAgonistpKB Value (Mean +/- SEM)Implication
This compound Nicotine5.86 +/- 0.14Distinguishes between nicotine-sensitive and levamisole-sensitive receptor subtypes.[5]
Levamisole6.61 +/- 0.19Higher potency against the levamisole-sensitive (L-type) receptor.[5]
Pyrantel6.50 +/- 0.11Similar potency to levamisole.[5]
Bephenium6.75 +/- 0.15Highest potency among the tested agonists.[5]
2-deoxy-paraherquamide Levamisole5.31 +/- 0.13Selective antagonism.[5]
Pyrantel5.63 +/- 0.10
Bephenium6.07 +/- 0.13Most potently antagonized.[5]
Studies on Recombinant Receptors

To further pinpoint the specific nAChR subtypes targeted by PHQ and its analogs, researchers have utilized cell lines expressing defined receptor subunits.

Key Findings:

  • 2-deoxothis compound (2DPHQ) blocked nicotinic stimulation in cells expressing human α3 ganglionic (IC50 ≈ 9 µM) and muscle-type (IC50 ≈ 3 µM) nAChRs.[4]

  • However, 2DPHQ was inactive against the human α7 CNS subtype at concentrations up to 100 µM, demonstrating subtype selectivity.[4]

  • Studies on Caenorhabditis elegans have shown that PHQ has a higher efficacy for the levamisole-sensitive L-type nAChR (composed of subunits like UNC-38, UNC-29, UNC-63, LEV-1, and LEV-8) compared to the nicotine-sensitive N-type nAChR (ACR-16).[6]

Structural Biology

The molecular basis for the selectivity of PHQ for L-type nAChRs has been investigated through X-ray crystallography.

Key Findings:

  • The crystal structure of an acetylcholine-binding protein (AChBP), a surrogate for the nAChR ligand-binding domain, in complex with PHQ has been determined.[6]

  • This structural data, combined with site-directed mutagenesis, has revealed that specific amino acid residues in loop C, loop E, and loop F of the receptor's binding site are critical for the selective action of PHQ on L-type nAChRs.[6]

Experimental Protocols

The following are generalized protocols for the key experiments used to validate the target of this compound.

Ascaris suum Muscle Strip Contraction Assay
  • Preparation: Isolate dorsal muscle strips from adult Ascaris suum and mount them in an organ bath containing a physiological saline solution, maintained at a constant temperature and aerated.

  • Tension Recording: Connect the muscle strip to an isometric force transducer to record changes in muscle tension.

  • Agonist-Induced Contraction: Introduce a known concentration of a nicotinic agonist (e.g., levamisole, pyrantel, or acetylcholine) into the bath to induce muscle contraction.

  • Antagonist Application:

    • Blockade: Pre-incubate the muscle strip with varying concentrations of this compound for a set period before adding the agonist.

    • Reversal: Add this compound to the bath after a stable contraction has been induced by the agonist.

  • Data Analysis: Measure the reduction in the agonist-induced contraction in the presence of the antagonist. Calculate pKB values using non-linear regression analysis based on the competitive model of antagonism.

Calcium Flux Assay in a Mammalian Cell Line
  • Cell Culture: Culture a mammalian cell line (e.g., HEK293) that has been stably transfected to express specific subunits of nicotinic acetylcholine receptors (e.g., human α3β4 or muscle-type α1β1δε).

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Place the dye-loaded cells in a fluorescence plate reader.

    • Add varying concentrations of this compound or its analogs to the cells and incubate.

    • Stimulate the cells with a nicotinic agonist (e.g., acetylcholine or nicotine).

  • Data Acquisition and Analysis: Measure the change in fluorescence intensity, which corresponds to the influx of Ca2+ through the activated nAChRs. Plot the inhibition of the agonist-induced fluorescence signal against the concentration of the antagonist to determine the IC50 value.

Visualizing the Evidence

The following diagrams illustrate the key concepts and workflows in validating the L-type nAChR as the primary target of this compound.

nAChR_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Muscle Cell Action_Potential Action Potential Arrives Vesicle Synaptic Vesicle (contains ACh) Action_Potential->Vesicle Triggers ACh_Release ACh Release Vesicle->ACh_Release nAChR L-type nAChR ACh_Release->nAChR ACh Binds Ion_Channel Ion Channel Opens nAChR->Ion_Channel Ion_Influx Na+/Ca2+ Influx Ion_Channel->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Contraction Muscle Contraction Depolarization->Contraction PHQ This compound PHQ->nAChR Blocks

Caption: Signaling pathway of the L-type nAChR and the inhibitory action of this compound.

Target_Validation_Workflow In_Vivo_Observation In Vivo Observation: Flaccid Paralysis in Nematodes Hypothesis Hypothesis: Neuromuscular Target In_Vivo_Observation->Hypothesis In_Vitro_Assay In Vitro Muscle Assay (Ascaris suum) Hypothesis->In_Vitro_Assay Receptor_Subtype Recombinant Receptor Assay (Cell Lines) In_Vitro_Assay->Receptor_Subtype Identifies nAChR as general target Mechanism_Confirmation Confirmation: PHQ is a selective antagonist of L-type nAChRs In_Vitro_Assay->Mechanism_Confirmation Structural_Studies Structural Biology (X-ray Crystallography) Receptor_Subtype->Structural_Studies Pinpoints specific receptor subtype Receptor_Subtype->Mechanism_Confirmation Structural_Studies->Mechanism_Confirmation Explains selectivity

Caption: Experimental workflow for the target validation of this compound.

Logical_Relationship cluster_evidence Supporting Evidence Primary_Claim Primary Target of PHQ is the L-type Nicotinic Acetylcholine Receptor Evidence1 PHQ blocks contractions induced by L-type nAChR agonists (Levamisole) Evidence1->Primary_Claim Evidence2 PHQ shows higher potency (pKB) for Levamisole-sensitive receptors Evidence2->Primary_Claim Evidence3 PHQ is more effective on C. elegans with functional L-type nAChRs Evidence3->Primary_Claim Evidence4 Structural data reveals specific interactions with L-type nAChR binding sites Evidence4->Primary_Claim

Caption: Logical relationship of evidence supporting the primary target of this compound.

References

Unveiling the Potency of Paraherquamide Analogs: A Comparative Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Paraherquamide analogs, a promising class of anthelmintic and insecticidal agents. Delving into their structure-activity relationships (SAR), this document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

The escalating challenge of resistance to existing anthelmintics necessitates the exploration of novel chemical scaffolds and mechanisms of action. Paraherquamides, a family of fungal-derived oxindole (B195798) alkaloids, have emerged as potent antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes and insects, leading to flaccid paralysis and mortality.[1] This guide offers an objective comparison of the biological activity of various this compound analogs, supported by experimental data, to aid in the rational design of next-generation parasiticides.

Comparative Analysis of Biological Activity

The biological efficacy of this compound analogs is intricately linked to their structural modifications. The following tables summarize the available quantitative data, highlighting key differences in their anthelmintic and insecticidal potencies.

Anthelmintic Activity of this compound Analogs
CompoundTarget OrganismAssay TypeActivity MetricValueReference
This compoundHaemonchus contortus (larvae)In vitroMIC5031.2 µg/mL[1]
VM54159 (14-de-hydroxy-paraherquamide)Haemonchus contortus (larvae)In vitroMIC5015.6 µg/mL[1]
This compoundTrichostrongylus colubriformis (in gerbils)In vivo% Fecal Egg Count Reduction99.5%[1]
VM54159 (14-de-hydroxy-paraherquamide)Trichostrongylus colubriformis (in gerbils)In vivo% Fecal Egg Count Reduction100%[1]
2-Deoxothis compound (Derquantel)Haemonchus contortus, Trichostrongylus colubriformis, Ostertagia ostertagiIn vivoEfficacyExcellent[2]
This compoundAscaris suumMuscle Contraction Inhibition (vs. various agonists)pKB~5.9 - 6.8
2-Deoxothis compoundAscaris suumMuscle Contraction Inhibition (vs. various agonists)pKB~5.3 - 6.1
Insecticidal Activity of this compound Analogs
CompoundTarget OrganismActivity MetricValueReference
This compound AOncopeltus fasciatusLD500.31 µ g/nymph
This compound BOncopeltus fasciatusLD50> 10 µ g/nymph
This compound EOncopeltus fasciatusLD500.089 µ g/nymph
This compound HOncopeltus fasciatusLD500.45 µ g/nymph
This compound IOncopeltus fasciatusLD500.98 µ g/nymph
In Silico Docking and Binding Energy Scores

Computational studies provide valuable insights into the binding interactions of this compound analogs with their target, the Lymnaea stagnalis acetylcholine-binding protein (Ls-AChBP), a homolog of the ligand-binding domain of nAChRs.

CompoundDocking ScoreMM-GBSA (kcal/mol)Reference
This compound N-16.855-107.61[1]
VM54159-16.769-112.06[1]
This compound E-16.751-111.99[1]
This compound G-16.611-116.80[1]
This compound KNot ReportedComparable to this compound[3]
Mangrovamide ANot ReportedComparable to this compound[3]
Chrysogenamide ANot ReportedComparable to this compound[3]

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The primary mechanism of action for this compound and its analogs is the blockade of nAChRs at the neuromuscular junction of nematodes and insects. This antagonistic action prevents the binding of the excitatory neurotransmitter acetylcholine (ACh), leading to an inhibition of muscle contraction and subsequent flaccid paralysis.

Paraherquamide_Mechanism_of_Action cluster_synapse Neuromuscular Junction Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft ACh Release ACh ACh Postsynaptic_Muscle Postsynaptic Muscle Membrane nAChR Nicotinic ACh Receptor (nAChR) ACh_Vesicles Acetylcholine (ACh) Vesicles ACh->nAChR Binds to Ion_Channel_Open Ion Channel Opens nAChR->Ion_Channel_Open Activates Ion_Channel_Blocked Ion Channel Blocked nAChR->Ion_Channel_Blocked Inhibits This compound This compound Analog This compound->nAChR Blocks Muscle_Contraction Muscle Contraction Ion_Channel_Open->Muscle_Contraction Leads to Paralysis Flaccid Paralysis Ion_Channel_Blocked->Paralysis Results in

Caption: Signaling pathway of this compound analogs at the neuromuscular junction.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of this compound analogs.

Ascaris suum Muscle Contraction Assay

This ex vivo assay is used to determine the antagonistic effect of compounds on nematode muscle function.

1. Preparation of Muscle Strips:

  • Adult Ascaris suum are collected from a local abattoir and maintained in a saline solution.[4]

  • A 2 cm section from the anterior region of the worm is dissected to create a half-body flap, exposing the muscle tissue.[5]

  • The muscle strip is suspended in an organ bath containing a physiological solution (e.g., Tyrode's solution) maintained at 37°C and aerated.[6]

2. Recording of Muscle Contractions:

  • One end of the muscle strip is attached to a fixed point, and the other end is connected to an isometric force transducer.

  • The transducer records changes in muscle tension, which are digitized and displayed on a computer.

  • The preparation is allowed to equilibrate under a slight tension until a stable baseline is achieved.

3. Application of Compounds:

  • A cholinergic agonist (e.g., acetylcholine, levamisole) is added to the bath to induce muscle contraction and establish a control response.

  • The muscle strip is then washed, and the test this compound analog is added at a specific concentration and incubated for a defined period.

  • The agonist is re-introduced in the presence of the antagonist, and the resulting contraction is measured.

4. Data Analysis:

  • The inhibitory effect of the this compound analog is quantified by comparing the amplitude of the agonist-induced contraction in the presence and absence of the compound.

  • Dose-response curves are generated to calculate IC50 or pKB values.

Caenorhabditis elegans Motility/Paralysis Assay

This in vivo assay provides a high-throughput method for screening the anthelmintic activity of compounds.

1. Worm Culture and Synchronization:

  • C. elegans (wild-type or mutant strains) are cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • A synchronized population of young adult worms is obtained for the assay.

2. Assay Setup:

  • The assay is typically performed in a 96-well microtiter plate.

  • A suspension of synchronized worms in M9 buffer or a suitable assay buffer is added to each well.[7]

  • The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. A solvent control is included.

3. Motility Measurement:

  • The movement of the worms is monitored over time using an automated worm tracking system (e.g., WMicrotracker).[8][9]

  • The system detects infrared microbeam interruptions caused by worm movement.

  • The number of paralyzed worms (those that do not move) is counted at specific time points.

4. Data Analysis:

  • The percentage of paralyzed worms is calculated for each concentration of the test compound.

  • The data is used to generate dose-response curves and determine the EC50 (half-maximal effective concentration) for paralysis.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This in vitro assay directly measures the affinity of this compound analogs for their molecular target.

1. Preparation of Receptor Source:

  • Membranes from cells expressing the target nAChR subtype or tissue homogenates from a relevant organism (e.g., nematodes) are prepared.

2. Radioligand Binding:

  • A radiolabeled ligand with known high affinity for the nAChR (e.g., [³H]-epibatidine or a tritiated this compound analog) is used.

  • The receptor preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled test this compound analog.

3. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed to remove any non-specifically bound radioactivity.

4. Quantification of Binding:

  • The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known nAChR ligand) from the total binding.

5. Data Analysis:

  • Competition binding curves are generated by plotting the percentage of specific binding against the concentration of the test compound.

  • The Ki (inhibitory constant) value is calculated from the IC50 (half-maximal inhibitory concentration) value, which represents the affinity of the this compound analog for the nAChR.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the SAR evaluation of this compound analogs.

SAR_Workflow Start Start: Synthesize or Isolate This compound Analogs In_Silico_Screening In Silico Screening (Molecular Docking, MM-GBSA) Start->In_Silico_Screening In_Vitro_Assays In Vitro Assays In_Silico_Screening->In_Vitro_Assays Receptor_Binding nAChR Binding Assay (Determine Ki) In_Vitro_Assays->Receptor_Binding Ex_Vivo_Assays Ex Vivo Assays In_Vitro_Assays->Ex_Vivo_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Receptor_Binding->SAR_Analysis Muscle_Contraction Ascaris suum Muscle Contraction Assay (Determine IC50/pKB) Ex_Vivo_Assays->Muscle_Contraction In_Vivo_Assays In Vivo Assays Ex_Vivo_Assays->In_Vivo_Assays Muscle_Contraction->SAR_Analysis Nematode_Paralysis C. elegans Motility/ Paralysis Assay (Determine EC50) In_Vivo_Assays->Nematode_Paralysis Insecticidal_Assay Insecticidal Assay (Determine LD50) In_Vivo_Assays->Insecticidal_Assay Nematode_Paralysis->SAR_Analysis Insecticidal_Assay->SAR_Analysis Lead_Optimization Lead Optimization and Further Development SAR_Analysis->Lead_Optimization

Caption: General workflow for SAR studies of this compound analogs.

References

Derquantel-Abamectin Combination Demonstrates High Efficacy Against Multi-Drug Resistant Nematodes in Sheep

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies highlights the potent in vivo efficacy of the derquantel-abamectin combination anthelmintic against multi-drug resistant (MDR) gastrointestinal nematodes in sheep. This combination product consistently shows high percentage reductions in worm burdens, particularly against strains resistant to older anthelmintic classes, offering a valuable tool for researchers and livestock managers in the ongoing battle against anthelmintic resistance.

The combination of derquantel (B64725), a spiroindole, and abamectin (B1664291), a macrocyclic lactone, has proven effective against a range of economically important nematode species, including Haemonchus contortus, Trichostrongylus colubriformis, and Teladorsagia circumcincta. Its efficacy is particularly noteworthy in cases where resistance to single-active ingredients from older drug classes, such as benzimidazoles and levamisole, is prevalent.

Comparative Efficacy Against Resistant Nematodes

Recent research provides compelling evidence for the efficacy of the derquantel-abamectin combination in comparison to other anthelmintics. The following tables summarize key findings from in vivo studies conducted in sheep infected with multi-drug resistant nematode strains.

AnthelminticNematode SpeciesResistance StatusEfficacy (% Reduction in Worm Burden)Reference
Derquantel-Abamectin Haemonchus contortusMacrocyclic Lactone Resistant18.3%(Kaminsky et al., 2011)[1]
Monepantel (B609222)Haemonchus contortusMacrocyclic Lactone Resistant99.9%(Kaminsky et al., 2011)[1]
AbamectinHaemonchus contortusMacrocyclic Lactone Resistant15.3%(Kaminsky et al., 2011)[1]
Derquantel-Abamectin Trichostrongylus colubriformisMulti-drug Resistant (details not specified)99.9%(Kaminsky et al., 2011)[1]
MonepantelTrichostrongylus colubriformisMulti-drug Resistant (details not specified)99.9%(Kaminsky et al., 2011)[1]
AbamectinTrichostrongylus colubriformisMulti-drug Resistant (details not specified)90.8%(Kaminsky et al., 2011)[1]
Derquantel-Abamectin Teladorsagia spp. (L4 larvae)Macrocyclic Lactone Resistant86.3%(George et al., 2012)[2]
MonepantelTeladorsagia spp. (L4 larvae)Macrocyclic Lactone Resistant98.5%(George et al., 2012)[2]
AbamectinTeladorsagia spp. (L4 larvae)Macrocyclic Lactone Resistant34.0%(George et al., 2012)[2]
Derquantel-Abamectin Trichostrongylus spp.Resistant to Abamectin, Levamisole, Oxfendazole99.2% (FECRT)(Scott et al., 2017)
Abamectin+Levamisole+OxfendazoleTrichostrongylus spp.Resistant to Abamectin, Levamisole, Oxfendazole85.5% (FECRT)(Scott et al., 2017)

Experimental Protocols

The evaluation of anthelmintic efficacy is primarily conducted through two key experimental designs: the Fecal Egg Count Reduction Test (FECRT) and the more definitive Controlled Efficacy Study (Worm Count Reduction).

Fecal Egg Count Reduction Test (FECRT) Protocol

The FECRT is a widely used method to assess anthelmintic efficacy under field conditions. The protocol, based on guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP), is as follows:

  • Animal Selection: A minimum of 15 animals per treatment group is recommended. Animals should have a pre-treatment fecal egg count (FEC) of at least 150-200 eggs per gram (EPG).

  • Treatment Groups: At least two groups are required: a control group (untreated or placebo) and a group treated with the anthelmintic under investigation.

  • Dosage and Administration: Animals in the treatment group are individually weighed and dosed according to the manufacturer's recommendations.

  • Fecal Sampling: Fecal samples are collected from each animal at Day 0 (pre-treatment) and again at Day 10-14 post-treatment.

  • Fecal Egg Counting: The number of nematode eggs per gram of feces is determined for each sample using a standardized technique such as the McMaster method.

  • Efficacy Calculation: The percentage reduction in the mean FEC for the treated group compared to the control group is calculated using the following formula:

    Efficacy (%) = [1 - (Mean EPG of Treated Group at Day 10-14 / Mean EPG of Control Group at Day 10-14)] x 100

Controlled Efficacy (Worm Count Reduction) Study Protocol

This method provides a more precise measure of anthelmintic efficacy by directly counting the number of worms present in the gastrointestinal tract.

  • Animal Infection: Animals are artificially infected with a known number of infective larvae of the target nematode species.

  • Treatment: Once the infection is patent (as confirmed by FEC), animals are randomly allocated to treatment and control groups. The treatment group receives the test anthelmintic.

  • Necropsy and Worm Collection: At a predetermined time point post-treatment (typically 7-10 days), all animals are euthanized, and their gastrointestinal tracts are collected. The contents of the abomasum, small intestine, and large intestine are washed and sieved to recover all nematodes.

  • Worm Identification and Counting: The recovered worms are identified to the species level and counted.

  • Efficacy Calculation: The percentage reduction in the geometric mean worm count for the treated group compared to the control group is calculated.

Mechanism of Action: A Dual Approach

The high efficacy of the derquantel-abamectin combination is attributed to the distinct and complementary mechanisms of action of its two components.

cluster_derquantel Derquantel Signaling Pathway cluster_abamectin Abamectin Signaling Pathway D Derquantel nAChR Nicotinic Acetylcholine Receptors (nAChRs) on Muscle Cells D->nAChR Antagonist Block Blocks Acetylcholine Binding nAChR->Block Paralysis Flaccid Paralysis Block->Paralysis Expulsion Expulsion of Nematode Paralysis->Expulsion A Abamectin GluCl Glutamate-gated Chloride Channels (GluCls) on Nerve and Muscle Cells A->GluCl Activator Cl_Influx Increased Chloride Ion Influx GluCl->Cl_Influx Hyperpolarization Hyperpolarization of Cell Membranes Cl_Influx->Hyperpolarization A_Paralysis Paralysis Hyperpolarization->A_Paralysis A_Expulsion Expulsion of Nematode A_Paralysis->A_Expulsion

Caption: Distinct signaling pathways of derquantel and abamectin in nematodes.

Experimental Workflow for Anthelmintic Efficacy Testing

The following diagram illustrates a generalized workflow for conducting a controlled efficacy study to determine the in vivo effectiveness of an anthelmintic.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Selection (Nematode-free sheep) B Acclimatization A->B C Infection with MDR Nematode Larvae B->C D Random Allocation to Treatment Groups C->D E Treatment Administration (Day 0) D->E F Control Group (Placebo/Untreated) D->F G Necropsy and Worm Recovery (Day 7-14) E->G F->G H Worm Identification and Counting G->H I Data Analysis and Efficacy Calculation H->I

Caption: Generalized workflow for a controlled anthelmintic efficacy study.

References

Navigating Neurotoxicity: A Comparative Analysis of Paraherquamide and Other Macrocyclic Lactones

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the safety and toxicity profiles of Paraherquamide and its macrocyclic lactone counterparts reveals critical differences in their mechanisms of action and susceptibility to drug efflux pumps, offering valuable insights for researchers and drug development professionals. This guide provides a comprehensive comparison, supported by experimental data, to inform preclinical safety evaluations and guide the development of novel anthelmintic agents.

This compound, an oxindole (B195798) alkaloid, distinguishes itself from traditional macrocyclic lactones, such as ivermectin, moxidectin (B1677422), and selamectin, through its unique mode of action. While most macrocyclic lactones primarily target glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis, this compound acts as a cholinergic antagonist, blocking nicotinic acetylcholine (B1216132) receptors (nAChRs) in both nematodes and mammals.[1][2] This fundamental difference in their molecular targets underpins the variations observed in their safety and toxicity profiles.

Unraveling the Mechanisms of Action

Macrocyclic lactones, a cornerstone of antiparasitic therapy, exert their effects by potentiating the action of gamma-aminobutyric acid (GABA) at GABA-gated chloride channels in the central nervous system (CNS) of mammals.[3] The blood-brain barrier, fortified by the P-glycoprotein (P-gp) efflux pump, typically restricts the entry of these compounds into the CNS, ensuring a high margin of safety in most animals.[3] However, genetic variations in the ABCB1 gene (formerly MDR1), which encodes P-gp, can lead to a dysfunctional blood-brain barrier, rendering certain individuals, particularly specific dog breeds, highly susceptible to neurotoxicity.

In contrast, this compound's activity as a cholinergic antagonist at neuromuscular junctions presents a different toxicological landscape.[1][4] Its effects are not directly reliant on crossing the blood-brain barrier to the same extent as GABA-gated chloride channel modulators, although CNS effects can still occur at high doses.

dot

cluster_ML Macrocyclic Lactones (e.g., Ivermectin, Moxidectin) cluster_PHQ This compound ML Macrocyclic Lactone GABA_R GABA Receptor (Chloride Channel) ML->GABA_R Binds to & Potentiates Cl_Influx Chloride Ion Influx GABA_R->Cl_Influx Opens Channel Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Paralysis Paralysis & Death of Parasite Hyperpolarization->Paralysis PHQ This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) PHQ->nAChR Blocks Depolarization Muscle Depolarization nAChR->Depolarization Opens Channel Flaccid_Paralysis Flaccid Paralysis of Parasite nAChR->Flaccid_Paralysis Inhibition leads to ACh Acetylcholine (ACh) ACh->nAChR Binds to Contraction Muscle Contraction Depolarization->Contraction

Figure 1: Comparative mechanisms of action.

Acute Toxicity Profile: A Quantitative Comparison

The acute toxicity of this compound and other macrocyclic lactones, as measured by the median lethal dose (LD50), varies significantly across species and routes of administration. The following tables summarize the available data, providing a quantitative basis for comparison.

Compound Species Route LD50 (mg/kg) Reference(s)
This compound MouseOral14.9[5]
Ivermectin MouseOral11.6 - 57[3][6][7]
RatOral40 - 52.8[6]
RatSubcutaneous51.5[8]
DogOral>10[9]
MonkeyOral>24[6][7][10]
Moxidectin MouseOral42 - 84[11]
RatOral106[11]
Selamectin RatOral>1600[12]
MouseOral>1600[12]
Doramectin Rat (Female)Oral500 - 1000[13]
Rat (Male)Oral1000 - 2000[13]
Bobwhite QuailOral>2000[14]
Eprinomectin MouseOral~70[15]
RatOral~55[15]
Mallard DuckOral24[16]
Bobwhite QuailOral272[16]
Abamectin MouseOral13.6 - 23.8[1]
RatOral~11[1][17]
DogOral~8[1]

Table 1: Comparative Acute Oral LD50 of this compound and Other Macrocyclic Lactones.

Compound Species Route LD50 (mg/kg) Reference(s)
Moxidectin MouseIntraperitoneal86[11]
RatIntraperitoneal394[11]
MouseSubcutaneous263[11]
RatSubcutaneous>640[11]
Eprinomectin MouseIntraperitoneal~35[15][18]
RatIntraperitoneal~35[15][18]
Doramectin RatIntraperitoneal>300[19][20][21]
Abamectin RatDermal>330[17]
RabbitDermal>330[17]

Table 2: Acute Toxicity (Other Routes) of Select Macrocyclic Lactones.

The Critical Role of P-Glycoprotein in Neurotoxicity

The P-glycoprotein efflux transporter is a key determinant of the neurotoxicity of many macrocyclic lactones. By actively pumping these compounds out of the central nervous system, P-gp maintains a low concentration of the drug in the brain, thereby preventing toxic effects.

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cluster_BBB Blood-Brain Barrier Blood Bloodstream Brain Central Nervous System (CNS) EndothelialCell Endothelial Cell Pgp P-glycoprotein (P-gp) ML_Brain Macrocyclic Lactone EndothelialCell->ML_Brain Enters CNS ML_Blood Macrocyclic Lactone Pgp->ML_Blood ML_Blood->EndothelialCell Passive Diffusion Neurotoxicity Neurotoxicity ML_Brain->Neurotoxicity High Concentration Leads to

Figure 2: P-glycoprotein efflux mechanism.

Studies have shown that macrocyclic lactones exhibit varying affinities for P-gp. Ivermectin and eprinomectin have a higher affinity compared to moxidectin and selamectin.[22] This difference in affinity can influence their potential for neurotoxicity, with compounds that are weaker P-gp substrates posing a lower risk, particularly in animals with compromised P-gp function.

Experimental Protocols: A Framework for Toxicity Assessment

The acute toxicity data presented in this guide are primarily derived from studies following standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The OECD Test Guideline 423 (Acute Toxic Class Method) is a commonly employed stepwise procedure for assessing acute oral toxicity.

dot

Start Start Dose_Selection Select Starting Dose (e.g., 5, 50, 300, 2000 mg/kg) Start->Dose_Selection Dose_Group1 Dose Group of 3 Animals (usually female rats) Dose_Selection->Dose_Group1 Observe_48h Observe for Mortality/ Moribundity (48h) Dose_Group1->Observe_48h Outcome Outcome? Observe_48h->Outcome Stop_High_Tox Stop Test: Classify as Highly Toxic Outcome->Stop_High_Tox 2-3 Animals Die Dose_Lower Dose Next Group at Lower Level Outcome->Dose_Lower 1 Animal Dies Dose_Higher Dose Next Group at Higher Level Outcome->Dose_Higher 0 Animals Die Observe_14d Continue Observation (Total 14 days) Outcome->Observe_14d No further dosing needed Dose_Lower->Dose_Group1 Dose_Higher->Dose_Group1 Stop_Low_Tox Stop Test: Classify as Low Toxicity Dose_Higher->Stop_Low_Tox After 2000 mg/kg step Final_Classification Final Classification Based on Outcomes Observe_14d->Final_Classification

Figure 3: OECD 423 acute oral toxicity workflow.

Key Experimental Parameters (based on OECD Guideline 423): [23]

  • Test Animals: Typically, young adult, healthy, nulliparous, and non-pregnant female rats are used.

  • Housing: Animals are housed in controlled environments with respect to temperature (around 22°C), humidity (50-60%), and a 12-hour light/dark cycle.[24]

  • Dosing: The test substance is administered orally via gavage in a single dose. The starting dose is selected from fixed levels (5, 50, 300, and 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[23][24]

Conclusion

The safety and toxicity profiles of this compound and other macrocyclic lactones are intricately linked to their distinct mechanisms of action and their interactions with physiological barriers like the P-glycoprotein efflux pump. This compound's unique cholinergic antagonism sets it apart from the GABAergic activity of traditional macrocyclic lactones. While acute toxicity data provides a valuable comparative metric, a comprehensive understanding of these compounds necessitates a nuanced consideration of their molecular targets and pharmacokinetic properties. This guide serves as a foundational resource for researchers and drug developers, highlighting the critical factors that influence the safety and efficacy of this important class of anthelmintics. Further research into the structure-activity relationships and the impact of genetic polymorphisms on drug metabolism will continue to refine our understanding and pave the way for the development of safer and more effective antiparasitic agents.

References

Lack of Cross-Resistance Confirmed Between Paraherquamide and Major Anthelmintic Classes

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive studies demonstrate that paraherquamide and its derivatives remain highly effective against nematode populations that have developed resistance to other major anthelmintic classes, including macrocyclic lactones (e.g., ivermectin), benzimidazoles (e.g., albendazole), and imidazothiazoles (e.g., levamisole). This lack of cross-resistance is attributed to this compound's unique mode of action, targeting a different subset of nicotinic acetylcholine (B1216132) receptors (nAChRs) than those affected by levamisole (B84282) and morantel.

This compound (PHQ) and its semi-synthetic analog, derquantel (B64725) (2-deoxothis compound), induce a flaccid paralysis in nematodes by acting as antagonists of specific nAChRs. This mechanism is distinct from the primary targets of other anthelmintic classes. Benzimidazoles disrupt microtubule formation by binding to β-tubulin, macrocyclic lactones potentiate glutamate-gated chloride ion channels leading to paralysis, and levamisole acts as an agonist of a different subtype of nAChRs, causing spastic paralysis. This fundamental difference in the molecular targets is the primary reason for the absence of cross-resistance.

Comparative Efficacy Data

The efficacy of this compound against both susceptible and resistant nematode strains has been demonstrated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from these studies, highlighting the performance of this compound in comparison to other anthelmintics against resistant parasites.

Table 1: In Vivo Efficacy of this compound Against Resistant Haemonchus contortus in Sheep

AnthelminticDoseNematode StrainEfficacy (% reduction in worm burden)Reference
This compound≥ 0.5 mg/kgIvermectin-resistant≥98%[1]
Ivermectin0.2 mg/kgIvermectin-resistant10.4%[2]
Albendazole3.8 mg/kgIvermectin-resistant14.7%[2]
Levamisole7.5 mg/kgIvermectin-resistant99.8%[2]

Table 2: In Vitro Activity of this compound Against Resistant Trichostrongylus colubriformis

AnthelminticConcentrationNematode StrainEffectReference
This compound1.56 mg/kg (in vivo, gerbils)Not specified98-100% reduction
This compound0.058 µg/mlNot specifiedIC50 (larval motility)[3]
Levamisole7.5 mg/kg (in vivo, sheep)Levamisole-resistant0% efficacy
OxfendazoleNot specifiedLevamisole-resistant99.9% efficacy[4]

Table 3: Comparative In Vitro Activity (IC50/LD50) of this compound and Other Anthelmintics

AnthelminticNematode SpeciesResistant IsolateIn Vitro AssayIC50 / LD50 ValueReference
This compoundHaemonchus contortusIvermectin-resistantLarval MotilityMore sensitive than susceptible isolates[3]
This compoundTrichostrongylus colubriformisNot specifiedLarval Motility0.058 µg/ml[3]
This compoundOstertagia circumcinctaNot specifiedLarval Motility0.033 µg/ml[3]
ThiabendazoleTrichostrongylid speciesBenzimidazole-resistantEgg Hatch Assay≥ 0.12 µg/ml[5]

Experimental Protocols

The data presented in this guide are derived from established and validated experimental protocols designed to assess anthelmintic efficacy and resistance.

In Vivo Efficacy: Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test is the most common method for detecting anthelmintic resistance in vivo.[6]

  • Animal Selection: A group of naturally or experimentally infected animals (e.g., sheep, cattle) with a pre-treatment fecal egg count (FEC) above a certain threshold (e.g., 150 eggs per gram) is selected.[7][8]

  • Group Allocation: Animals are randomly allocated to a control group (untreated) and one or more treatment groups for each anthelmintic being tested.[7]

  • Treatment: Animals in the treatment groups are dosed with the respective anthelmintics according to their body weight.[9]

  • Fecal Sampling: Fecal samples are collected from each animal before treatment (Day 0) and at a specified post-treatment interval, typically 10-14 days.[10][11]

  • Fecal Egg Counting: The number of nematode eggs per gram of feces (EPG) is determined for each sample using a standardized technique such as the McMaster method or Mini-FLOTAC.[8][9]

  • Calculation of Efficacy: The percentage reduction in the mean EPG of the treated group compared to the control group is calculated using the following formula: % Reduction = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100

A reduction of less than 95% is generally indicative of resistance.[6]

In Vitro Assay: Larval Development Assay (LDA)

The Larval Development Assay is used to determine the concentration of an anthelmintic that inhibits the development of nematode eggs to the third larval stage (L3).[12][13]

  • Egg Recovery: Nematode eggs are recovered from the feces of infected animals.

  • Assay Setup: A 96-well microtiter plate is used. A small number of eggs (approximately 20-30) are added to each well, which contains a growth medium and serial dilutions of the anthelmintic being tested.[13]

  • Incubation: The plate is incubated for 6-7 days at approximately 25°C to allow for larval development.[13]

  • Development Inhibition: After incubation, a vital stain or iodine is added to each well to kill and stain the larvae.

  • Larval Counting: The number of eggs that have failed to develop to the L3 stage is counted under a microscope.

  • Data Analysis: The concentration of the drug that inhibits the development of 50% of the larvae (LC50) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by different anthelmintic classes and a typical workflow for an in vivo resistance study.

Anthelmintic_Modes_of_Action cluster_this compound This compound / Derquantel cluster_levamisole Levamisole / Morantel cluster_ivermectin Ivermectin (Macrocyclic Lactones) cluster_benzimidazole Benzimidazoles PHQ This compound nAChR_L L-type nAChR (Antagonist) PHQ->nAChR_L Paralysis_Flaccid Flaccid Paralysis nAChR_L->Paralysis_Flaccid LEV Levamisole nAChR_N N-type nAChR (Agonist) LEV->nAChR_N Paralysis_Spastic Spastic Paralysis nAChR_N->Paralysis_Spastic IVM Ivermectin GluCl Glutamate-gated Chloride Channels IVM->GluCl Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Hyperpolarization->Paralysis_Flaccid BZ Albendazole Tubulin β-tubulin Polymerization BZ->Tubulin inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption

Caption: Modes of action for major anthelmintic classes.

FECRT_Workflow start Start: Infected Animal Population pretreatment_sampling Day 0: Pre-treatment Fecal Sampling start->pretreatment_sampling group_allocation Random Allocation pretreatment_sampling->group_allocation control_group Control Group (Untreated) group_allocation->control_group treatment_group Treatment Group (Administer Anthelmintic) group_allocation->treatment_group posttreatment_sampling Day 14: Post-treatment Fecal Sampling control_group->posttreatment_sampling treatment_group->posttreatment_sampling fec_analysis Fecal Egg Count (e.g., McMaster) posttreatment_sampling->fec_analysis data_analysis Calculate % Reduction fec_analysis->data_analysis results Results: Efficacy & Resistance Status data_analysis->results

Caption: Workflow for a Fecal Egg Count Reduction Test (FECRT).

Conclusion

References

A Comparative Pharmacokinetic Profile of Paraherquamide and Its Semi-Synthetic Derivative, Derquantel

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of the natural anthelmintic Paraherquamide and its semi-synthetic analog, derquantel, reveals significant species-dependent variations and highlights the impact of structural modification on drug disposition. This guide provides a detailed comparison of their pharmacokinetic parameters, outlines the experimental methodologies for their assessment, and visualizes key pathways and workflows for researchers in drug development.

The emergence of anthelmintic resistance necessitates the discovery and development of novel compounds with unique mechanisms of action. This compound, a naturally occurring spiroindole alkaloid, and its derivatives have shown promise as potent nematocidals. Understanding their pharmacokinetic profiles is crucial for optimizing their efficacy and safety in target animal species. This guide synthesizes available data to offer a comparative overview for researchers and drug development professionals.

Data Presentation: Comparative Pharmacokinetics

The pharmacokinetic parameters of this compound and its semi-synthetic derivative, derquantel, have been evaluated in sheep. The data, summarized below, indicates that while both compounds are orally absorbed, their disposition characteristics, including peak plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2), differ.

ParameterThis compound (in Sheep)Derquantel (in Sheep)
Dose 0.5 mg/kg (oral)2 mg/kg (oral)[1]
Cmax (ng/mL) Not explicitly stated108[1][2]
Tmax (hours) Rapid absorption suggested4.2[1]
t1/2 (hours) ~8.5[1][3]9.3[1][2][3]
Oral Bioavailability (%) Not explicitly stated56.3[1]
Metabolism Extensive, primarily at the pyrrolidine (B122466) moiety[1][3]Extensive and complex biotransformation[1]
Excretion Majority in feces[1][3]Primarily in feces, with a smaller portion in urine[1]

Note: Pharmacokinetic parameters can vary depending on the formulation, animal's physiological state, and analytical methods used.

A study by Aloysius et al. (2008) demonstrated that this compound's absorption is rapid in both sheep and dogs, but its apparent elimination rate is significantly faster in dogs (t1/2 ≈ 1.5 hours) compared to sheep (t1/2 ≈ 8.5 hours)[1][3]. This rapid elimination in dogs may explain its lack of efficacy in this species[1][3]. In contrast, derquantel, when administered orally to sheep, reaches a maximum plasma concentration of 108 ng/mL at approximately 4.2 hours post-dose, with an elimination half-life of 9.3 hours and an oral bioavailability of 56.3%[1].

Both compounds undergo extensive metabolism. In sheep, this compound metabolism mainly occurs at the pyrrolidine moiety, generating several metabolites that largely retain nematocidal activity in vitro[1][3]. Derquantel also undergoes complex biotransformation, with the majority of the parent compound and its metabolites eliminated in the feces[1].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the pharmacokinetics of this compound and its derivatives.

In Vivo Pharmacokinetic Study in Sheep

Objective: To determine the pharmacokinetic profile of a test compound after oral administration.

Animals: Healthy, adult sheep, fasted overnight before dosing.

Procedure:

  • Dosing: The test compound is administered orally, typically as a drench or in a gelatin capsule, at a specified dose (e.g., 0.5 mg/kg for this compound, 2 mg/kg for derquantel).

  • Blood Sampling: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Sample Analysis: The concentration of the test compound and its major metabolites in plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and t1/2.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Liver microsomes from the target species (e.g., sheep, rat, human).

  • Test compound.

  • NADPH regenerating system (to initiate the enzymatic reaction).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile or other suitable organic solvent to stop the reaction.

Procedure:

  • Incubation: The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The enzymatic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Plasma Protein Binding Assay by Equilibrium Dialysis

Objective: To determine the extent to which a compound binds to plasma proteins.

Materials:

  • Rapid Equilibrium Dialysis (RED) device.

  • Plasma from the target species.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound.

Procedure:

  • Preparation: The test compound is added to plasma.

  • Dialysis: The plasma containing the test compound is placed in one chamber of the RED device, and PBS is placed in the other chamber, separated by a semipermeable membrane.

  • Equilibration: The device is incubated at 37°C with gentle shaking to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After equilibration, samples are taken from both the plasma and the buffer chambers.

  • Analysis: The concentration of the test compound in both samples is measured by LC-MS/MS.

  • Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Mandatory Visualization

Experimental_Workflow_for_Pharmacokinetic_Study cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization & Health Check Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral Administration of Test Compound Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation via Centrifugation Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage at -20°C Plasma_Separation->Sample_Storage Sample_Analysis LC-MS/MS Analysis of Plasma Samples Sample_Storage->Sample_Analysis Data_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->Data_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Paraherquamide_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell ACh_release Acetylcholine (ACh) Release ACh ACh ACh_release->ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Paralysis Flaccid Paralysis nAChR->Paralysis leads to Depolarization Muscle Depolarization Ion_Channel->Depolarization Contraction Muscle Contraction Depolarization->Contraction This compound This compound / Derquantel This compound->nAChR Block Blockade

Caption: Mechanism of action of this compound and Derquantel.

References

Head-to-head comparison of derquantel and monepantel against resistant nematode isolates

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The escalating threat of anthelmintic resistance in gastrointestinal nematodes of livestock has necessitated the development of novel drugs with unique modes of action. This guide provides a comprehensive head-to-head comparison of two such modern anthelmintics, derquantel (B64725) and monepantel (B609222), focusing on their performance against resistant nematode isolates. This document synthesizes available experimental data to offer an objective overview for researchers, scientists, and drug development professionals.

Overview of Derquantel and Monepantel

Derquantel, a member of the spiroindole class, and monepantel, an amino-acetonitrile derivative (AAD), represent crucial advancements in the fight against multi-drug resistant nematodes.[1][2] Derquantel is commercially available in a combination formulation with abamectin (B1664291), a macrocyclic lactone, to broaden its spectrum of activity.[3][4][5][6] Monepantel is available as a standalone product.[4][5][6][7] Resistance to both monepantel and the derquantel/abamectin combination has been reported, highlighting the importance of stewardship and continued research.[7][8][9]

Mechanism of Action

The distinct mechanisms of action of derquantel and monepantel are key to their efficacy against nematodes resistant to older anthelmintic classes.[2]

Derquantel acts as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the nematode's neuromuscular system.[10][11][12] Specifically, it targets the B-subtype of nAChRs, blocking the action of the neurotransmitter acetylcholine.[11] This inhibition of nerve signals leads to a flaccid paralysis of the worm, causing it to be expelled from the host.[10][13][14]

Monepantel , in contrast, functions as a positive allosteric modulator and agonist of a nematode-specific subunit of the nicotinic acetylcholine receptor, known as Hco-MPTL-1 in Haemonchus contortus or ACR-23 in Caenorhabditis elegans.[7][11][15][16][17][18] By binding to this unique receptor, which is absent in mammals, monepantel causes an uncontrolled influx of ions into the muscle cells.[11][15] This leads to persistent muscle contraction and spastic paralysis, ultimately resulting in the death of the nematode.[7][11]

Signaling Pathway Diagrams

derquantel_pathway cluster_neuron Presynaptic Neuron cluster_muscle Postsynaptic Muscle Cell ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (B-subtype) ACh->nAChR Binds to Contraction Muscle Contraction nAChR->Contraction Activates Paralysis Flaccid Paralysis nAChR->Paralysis Inhibition leads to Derquantel Derquantel Derquantel->nAChR Blocks

monepantel_pathway cluster_muscle Nematode Muscle Cell MPTL1 Hco-MPTL-1 Receptor (Nematode-specific nAChR) Ion_Influx Uncontrolled Ion Influx MPTL1->Ion_Influx Opens channel for Depolarization Persistent Depolarization Ion_Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Leads to Monepantel Monepantel Monepantel->MPTL1 Binds to & Activates

Comparative Efficacy Against Resistant Isolates

The following tables summarize the efficacy of monepantel and derquantel (in combination with abamectin) against various multi-drug resistant nematode isolates in sheep, as determined by fecal egg count reduction tests (FECRT) and controlled efficacy studies.

Table 1: Efficacy against Haemonchus contortus (Multi-drug resistant isolates)

TreatmentDosageEfficacy (%) - Adult StageEfficacy (%) - Larval (L4) StageReference(s)
Monepantel2.5 mg/kg10099.9[4][5][6][19]
Derquantel + Abamectin2.0 mg/kg + 0.2 mg/kg<9518.3[3][4][5][6][19]
Abamectin0.2 mg/kgNot reported15.3[4][5][6]

Table 2: Efficacy against Trichostrongylus colubriformis (Multi-drug resistant isolates)

TreatmentDosageEfficacy (%) - Adult StageEfficacy (%) - Larval (L4) StageReference(s)
Monepantel2.5 mg/kg>99.999.9[4][5][6]
Derquantel + Abamectin2.0 mg/kg + 0.2 mg/kg>99.999.9[4][5][6]
Abamectin0.2 mg/kgNot reported90.8[4][5][6]

Table 3: Efficacy against Teladorsagia spp. (Macrocyclic lactone-resistant)

TreatmentDosageEfficacy (%) - Larval (L4) StageReference(s)
Monepantel2.5 mg/kg98.5[17][20][21]
Derquantel + Abamectin2.0 mg/kg + 0.2 mg/kg86.3[17][20][21]
Abamectin0.2 mg/kg34.0[17][20][21]

Summary of Efficacy Data:

  • Monepantel consistently demonstrates high efficacy (>98%) against a broad spectrum of multi-drug resistant nematodes, including both adult and larval stages of Haemonchus contortus, Trichostrongylus colubriformis, and macrocyclic lactone-resistant Teladorsagia spp.[4][5][6][17][19][20][21]

  • The derquantel/abamectin combination shows excellent efficacy against multi-drug resistant T. colubriformis.[4][5][6] However, its efficacy against multi-drug resistant H. contortus is notably lower, especially against the larval stages.[3][4][5][6][19] The efficacy against macrocyclic lactone-resistant Teladorsagia is also reduced compared to monepantel.[17][20][21]

Experimental Protocols

The data presented above are primarily derived from in vivo studies in sheep, utilizing standardized parasitological techniques.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is a common method to assess anthelmintic efficacy under field conditions.

Objective: To determine the percentage reduction in nematode egg output (eggs per gram of feces) after treatment.

Generalized Protocol:

  • Animal Selection: A group of sheep with naturally acquired nematode infections and sufficiently high fecal egg counts (e.g., >200 eggs per gram) is selected. Animals should not have been treated with an anthelmintic for a defined period (e.g., 6-8 weeks) prior to the study.

  • Pre-treatment Sampling (Day 0): Individual fecal samples are collected from all animals. Fecal egg counts are performed using a standardized method, such as the McMaster technique or Mini-FLOTAC.

  • Treatment Administration: Animals are randomly allocated to treatment groups (e.g., Monepantel, Derquantel/Abamectin, untreated control). Each animal is weighed and dosed orally according to the manufacturer's recommendations.

  • Post-treatment Sampling (Day 10-14): Fecal samples are collected again from the same animals 10 to 14 days after treatment. Fecal egg counts are repeated.

  • Calculation of Efficacy: The percentage reduction in fecal egg count is calculated for each group using the following formula: Efficacy (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

Controlled Efficacy Study (Critical Test)

This method provides a more precise measure of efficacy by directly counting the number of worms present in the gastrointestinal tract.

Objective: To determine the percentage reduction in the actual worm burden following treatment.

Generalized Protocol:

  • Infection: Worm-free lambs are experimentally infected with a known number of infective larvae (L3) of specific resistant nematode isolates.

  • Treatment: Once the infection is established (e.g., 28 days post-infection for adult worms), the lambs are divided into treatment groups and dosed as in the FECRT.

  • Necropsy: A set number of days after treatment (e.g., 7-10 days), the animals are humanely euthanized.

  • Worm Recovery and Counting: The gastrointestinal tracts are removed, and the contents are carefully processed to recover all remaining adult and larval nematodes. The worms are then identified by species and counted.

  • Calculation of Efficacy: Efficacy is calculated by comparing the mean worm burden of the treated groups to that of the untreated control group: Efficacy (%) = [1 - (Mean worm count in treated group / Mean worm count in control group)] x 100

Experimental Workflow Diagram

experimental_workflow cluster_fecrt Fecal Egg Count Reduction Test (FECRT) cluster_critical Controlled Efficacy Study F1 Select Infected Sheep (High EPG) F2 Day 0: Pre-treatment Fecal Sampling & EPG F1->F2 F3 Randomize & Treat (Monepantel, Derquantel, Control) F2->F3 F4 Day 10-14: Post-treatment Fecal Sampling & EPG F3->F4 F5 Calculate % Efficacy F4->F5 C1 Infect Worm-Free Lambs (Resistant Isolate) C2 Allow Infection to Establish C1->C2 C3 Randomize & Treat C2->C3 C4 Necropsy & Worm Recovery C3->C4 C5 Identify & Count Worms C4->C5 C6 Calculate % Efficacy vs. Control C5->C6

Conclusion

Both derquantel and monepantel are valuable tools for the control of resistant gastrointestinal nematodes. Monepantel generally exhibits a broader and more consistent high level of efficacy against a range of multi-drug resistant isolates. The derquantel/abamectin combination is highly effective against certain resistant species like T. colubriformis but has demonstrated limitations against others, particularly H. contortus. The choice of anthelmintic should be informed by knowledge of the specific resistance patterns on a given farm. Continued research into the mechanisms of resistance to these newer drugs and the development of sustainable control strategies are critical to preserving their efficacy.

References

A Comparative Analysis of the Derquantel-Abamectin Combination's Spectrum of Activity Against Nematode Species

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of anthelmintic resistance in gastrointestinal nematodes poses a significant threat to the health and productivity of livestock, particularly sheep. The combination of derquantel (B64725) and abamectin (B1664291), marketed as Startect®, represents a critical advancement in parasite control by uniting two distinct mechanisms of action to provide a broad spectrum of activity, even against multi-drug resistant worm populations. This guide offers a detailed comparison of the derquantel-abamectin combination's performance against various nematode species, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual-Pronged Attack

The high efficacy of the derquantel-abamectin combination stems from the synergistic interaction of its two active ingredients, each targeting the nematode's nervous system in a unique way.[1]

  • Derquantel: As the first commercial member of the spiroindole class of anthelmintics, derquantel acts as a selective antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the nematode's muscles.[2][3] This action blocks the transmission of nerve signals to the muscles, leading to a state of flaccid paralysis and eventual death and expulsion of the parasite.[1][2][4]

  • Abamectin: A member of the macrocyclic lactone family, abamectin targets glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[5][6][7] By binding to these channels, abamectin increases their permeability to chloride ions, causing hyperpolarization of the cell membrane and disrupting nerve impulse transmission.[5][7] This leads to paralysis and death of the nematode.[5][6] Abamectin can also interact with gamma-aminobutyric acid (GABA) receptors.[8]

The combination of these two distinct mechanisms not only broadens the spectrum of activity but is also a strategic approach to managing and delaying the development of anthelmintic resistance.[3][4]

Mechanism_of_Action cluster_Derquantel Derquantel Pathway cluster_Abamectin Abamectin Pathway cluster_Outcome Final Outcome DQL Derquantel nAChR Nicotinic Acetylcholine Receptors (nAChRs) DQL->nAChR Antagonist Block Blocks Cholinergic Neuromuscular Transmission nAChR->Block Paralysis_DQL Flaccid Paralysis Block->Paralysis_DQL Death Nematode Death and Expulsion Paralysis_DQL->Death ABA Abamectin GluCl Glutamate-gated Chloride Channels (GluCls) ABA->GluCl Modulator Influx Increased Chloride Ion Influx GluCl->Influx Hyperpolarization Hyperpolarization of Nerve/Muscle Cells Influx->Hyperpolarization Paralysis_ABA Paralysis Hyperpolarization->Paralysis_ABA Paralysis_ABA->Death FECRT_Workflow start Start: Select 15-20 Sheep (Mean FEC > 200 EPG) randomize Randomly Allocate to Control & Treatment Groups start->randomize day0_sample Day 0: Pre-Treatment Fecal Sampling (All Groups) randomize->day0_sample treat Administer Treatments (Accurate Dosage) day0_sample->treat wait Wait 10-14 Days treat->wait day14_sample Day 10-14: Post-Treatment Fecal Sampling (All Groups) wait->day14_sample lab_analysis Laboratory Analysis: Fecal Egg Count (e.g., McMaster) day14_sample->lab_analysis calculate Calculate % Reduction in Mean FEC vs. Control lab_analysis->calculate end End: Determine Efficacy (Resistance if <95% Reduction) calculate->end

References

Synergistic Anthelmintic Effects of Derquantel and Abamectin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of derquantel (B64725) and abamectin (B1664291) represents a significant advancement in the control of parasitic nematodes, particularly in the face of widespread anthelmintic resistance. This guide provides a comprehensive comparison of the synergistic effects of this drug combination, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.

Introduction to Derquantel and Abamectin

Derquantel is a member of the spiroindole class of anthelmintics, a novel class with a distinct mode of action. It functions as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, leading to the inhibition of neuronal signaling, which results in flaccid paralysis and subsequent expulsion of the parasite from the host.[1]

Abamectin, a macrocyclic lactone, acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls).[2] This action increases the influx of chloride ions into nerve and muscle cells, causing hyperpolarization and leading to paralysis, particularly of the pharyngeal muscles, which inhibits feeding.[2][3]

The combination of these two compounds exhibits a synergistic effect, resulting in a potent and broad-spectrum anthelmintic with efficacy against a wide range of gastrointestinal nematodes in sheep, including strains resistant to other drug classes.[1][4][5]

Synergistic Mechanism of Action

The synergistic interaction between derquantel and abamectin primarily occurs at the nicotinic acetylcholine receptors (nAChRs) on the somatic muscle of the nematode.[6] While derquantel acts as a direct antagonist of these receptors, abamectin potentiates this antagonism.[6] This combined action leads to a more profound and sustained paralysis than either drug can achieve alone. Studies on Ascaris suum have shown that the inhibitory effect of the combination on acetylcholine-induced muscle contraction is greater than the predicted additive effect of the two drugs.[6][7]

cluster_Derquantel Derquantel cluster_Abamectin Abamectin cluster_Receptors Nematode Receptors cluster_Effects Cellular Effects D Derquantel nAChR Nicotinic Acetylcholine Receptors (nAChR) (Somatic Muscle) D->nAChR Antagonizes A Abamectin A->nAChR Potentiates Derquantel's Antagonism GluCl Glutamate-Gated Chloride Channels (GluCl) (Pharyngeal Muscle) A->GluCl Potentiates Glutamate Action Inhibition Inhibition of Contraction nAChR->Inhibition Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Inhibition->Paralysis

Figure 1: Simplified signaling pathway of derquantel and abamectin's synergistic action.

Quantitative Analysis of Synergism

In vitro studies on the somatic muscle of Ascaris suum provide quantitative evidence of the synergistic interaction between derquantel and abamectin. The following tables summarize the key findings from electrophysiological and muscle contraction assays.

Table 1: Electrophysiological Effects on Acetylcholine Responses in Ascaris suum Somatic Muscle [6][7]

CompoundConcentrationEffectIC50 (µM)
Derquantel0.1 - 30 µMPotent, reversible antagonism of acetylcholine depolarizations0.22
Abamectin0.3 µMSlow onset inhibition of acetylcholine depolarizations-
Derquantel + Abamectin1 µM + 0.3 µMGreater than additive inhibition of acetylcholine responses-

Table 2: Effects on Acetylcholine-Induced Muscle Contraction in Ascaris suum [6]

CompoundObservation
DerquantelReduced response to acetylcholine
AbamectinReduced response to acetylcholine
Derquantel + AbamectinInhibition of higher acetylcholine concentration responses was statistically greater than the predicted additive effect

Comparative Efficacy

The combination of derquantel and abamectin has demonstrated high efficacy against a broad spectrum of nematode species, including those resistant to other anthelmintics.

Table 3: Efficacy Against a Macrocyclic Lactone-Resistant Teladorsagia spp. Isolate in Sheep [8]

TreatmentEfficacy (%)
Abamectin34.0
Derquantel + Abamectin86.3
Monepantel98.5

Table 4: Efficacy Against Multi-Resistant Nematodes in Sheep [9]

TreatmentEfficacy against Haemonchus contortus (%)Efficacy against Trichostrongylus colubriformis (%)
Abamectin15.390.8
Derquantel + Abamectin18.399.9
Monepantel99.999.9

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to investigate the synergistic effects of derquantel and abamectin.

In Vitro: Two-Micropipette Current-Clamp Technique

This electrophysiological assay is used to measure the effects of anthelmintics on the membrane potential and ion channel activity of individual nematode muscle cells.

Objective: To determine the effect of derquantel and abamectin, alone and in combination, on acetylcholine-induced depolarizations in Ascaris suum somatic muscle cells.

Methodology:

  • Preparation of Muscle Flaps: Somatic muscle flaps are dissected from adult Ascaris suum.

  • Electrophysiological Recording:

    • A two-micropipette current-clamp technique is employed. One micropipette injects current, while the other records the membrane potential.

    • The muscle flap is perfused with a saline solution.

    • Acetylcholine is applied to induce depolarization.

  • Drug Application:

    • Derquantel and abamectin are added to the perfusion solution at various concentrations, both individually and in combination.

    • The effects on the amplitude and duration of acetylcholine-induced depolarizations are recorded and analyzed.

start Start prep Prepare Ascaris suum Somatic Muscle Flap start->prep setup Set up Two-Micropipette Current-Clamp Apparatus prep->setup perfuse Perfuse with Saline setup->perfuse ach Apply Acetylcholine perfuse->ach record_control Record Control Depolarization ach->record_control record_test Record Depolarization in Presence of Compound(s) apply_drug Apply Test Compound(s) (Derquantel, Abamectin, or Combination) record_control->apply_drug apply_drug->ach analyze Analyze Data (Compare Amplitudes and Durations) record_test->analyze end End analyze->end

Figure 2: Experimental workflow for the two-micropipette current-clamp technique.

In Vitro: Muscle Strip Contraction Assay

This assay measures the direct effect of compounds on the contractility of nematode muscle tissue.

Objective: To assess the inhibitory effects of derquantel and abamectin on acetylcholine-induced contractions of Ascaris suum somatic muscle strips.

Methodology:

  • Preparation of Muscle Strips: Somatic muscle strips are prepared from adult Ascaris suum.

  • Assay Setup:

    • The muscle strip is mounted in an organ bath containing a physiological saline solution.

    • One end of the muscle strip is attached to a force transducer to measure isometric contractions.

  • Induction of Contraction: Acetylcholine is added to the bath in increasing concentrations to generate a dose-response curve.

  • Drug Incubation: The muscle strips are incubated with derquantel, abamectin, or a combination of both before the addition of acetylcholine.

  • Data Analysis: The reduction in the force of contraction in the presence of the test compounds is measured and compared to control conditions.

start Start prep Prepare Ascaris suum Somatic Muscle Strips start->prep mount Mount Muscle Strip in Organ Bath with Force Transducer prep->mount ach_curve Generate Control Acetylcholine Dose-Response Curve mount->ach_curve incubate Incubate Muscle Strip with Test Compound(s) ach_curve->incubate ach_curve_test Generate Acetylcholine Dose-Response Curve in Presence of Compound(s) incubate->ach_curve_test analyze Compare Dose-Response Curves (Calculate Inhibition) ach_curve_test->analyze end End analyze->end

Figure 3: Experimental workflow for the muscle strip contraction assay.

In Vivo: Faecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for evaluating the efficacy of anthelmintics in livestock under field or controlled conditions.

Objective: To determine the percentage reduction in nematode egg shedding in sheep following treatment with the derquantel-abamectin combination.

Methodology:

  • Animal Selection: A group of sheep with naturally or experimentally induced nematode infections is selected. A minimum of 10-15 animals per treatment group is recommended.

  • Pre-treatment Sampling: Individual faecal samples are collected from each animal to determine the baseline faecal egg count (FEC).

  • Treatment: Animals are divided into a control group (placebo) and a treatment group. The treatment group receives the derquantel-abamectin combination at the recommended dose.

  • Post-treatment Sampling: Faecal samples are collected again from all animals, typically 10-14 days after treatment.

  • Faecal Egg Counting: The number of nematode eggs per gram of faeces is determined for both pre- and post-treatment samples using a standardized technique (e.g., McMaster method).

  • Efficacy Calculation: The percentage reduction in the mean FEC for the treated group is calculated relative to the control group.

Conclusion

The combination of derquantel and abamectin demonstrates a clear synergistic effect, resulting in a highly effective anthelmintic with a broad spectrum of activity. This synergy is particularly valuable for combating nematode populations that have developed resistance to other drug classes. The data presented in this guide underscore the importance of combination therapy in sustainable parasite control strategies. Further research into the molecular basis of this synergistic interaction could pave the way for the development of new and even more effective anthelmintic combinations.

References

A Comparative Guide to the In Vivo Efficacy of Paraherquamide in Cattle and Dogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Paraherquamide (PHQ), an experimental anthelmintic, with established broad-spectrum anthelmintics in cattle and dogs. The data presented is compiled from various studies to offer an objective overview of performance, supported by detailed experimental protocols and mechanistic insights.

Executive Summary

This compound, a spiro-oxindole alkaloid, demonstrates a novel mechanism of action by selectively antagonizing nematode L-type nicotinic acetylcholine (B1216132) receptors (nAChRs). This distinct pathway presents a potential tool against anthelmintic resistance.

In cattle , this compound exhibits high efficacy against a broad range of gastrointestinal and pulmonary nematodes. However, its performance against certain nematode species, such as Cooperia punctata, is reduced.

In dogs , this compound has shown poor efficacy against common gastrointestinal nematodes and has been associated with adverse reactions at tested dosages. This is attributed to its rapid metabolism and short elimination half-life in this species.

This guide will delve into the quantitative data, experimental designs, and mechanisms of action of this compound and its comparators to provide a clear perspective for research and development.

Data Presentation: Efficacy Comparison

The following tables summarize the in vivo efficacy of this compound and other commercially available anthelmintics in cattle and dogs. Efficacy is presented as the percentage reduction in nematode counts.

Table 1: In Vivo Efficacy of Anthelmintics against Common Gastrointestinal and Pulmonary Nematodes in Cattle

AnthelminticDosageRoute of AdministrationNematode SpeciesEfficacy (%)Reference
This compound 1.0 - 4.0 mg/kgOralHaemonchus placei, Ostertagia ostertagi, Trichostrongylus axei, Trichostrongylus colubriformis, Cooperia oncophora, Nematodirus helvetianus, Oesophagostomum radiatum, Dictyocaulus viviparus≥95%[1]
4.0 mg/kgOralCooperia punctata89%[1]
Ivermectin 200 µg/kgSubcutaneousBunostomum phlebotomum, Cooperia spp., Haemonchus placei, Oesophagostomum radiatum, Ostertagia ostertagi (adult & larval stages)100%[2]
Moxidectin 0.2 mg/kgSubcutaneousOstertagia ostertagi, Haemonchus placei, Trichostrongylus axei, Cooperia spp., Oesophagostomum radiatum99.4 - 100%
Fenbendazole (B1672488) 5 mg/kgOralHaemonchus contortus, Ostertagia ostertagi, Trichostrongylus spp., Oesophagostomum spp., Cooperia spp., Dictyocaulus viviparus100%
7.5 mg/kgOralOstertagia ostertagi (arrested L4)72%[3]

Table 2: In Vivo Efficacy of Anthelmintics against Common Gastrointestinal Nematodes in Dogs

AnthelminticDosageRoute of AdministrationNematode SpeciesEfficacy (%)Reference
This compound 0.5 - 2.0 mg/kgOralAncylostoma caninum, Uncinaria stenocephala, Toxascaris leonina, Trichuris vulpis<85%
2.0 mg/kgOralStrongyloides stercoralis91%
Pyrantel (B1679900) Pamoate 5 mg/kgOralToxocara canis99.1%[4]
Ancylostoma caninum99.2%[4]
Trichuris vulpis97.3%[4]
Uncinaria stenocephala98.4%[4]
Toxascaris leonina98.9%[4]
Fenbendazole 50 mg/kg (for 2 days)OralMixed gastrointestinal nematodes and cestodes98.2%[5]
Milbemycin Oxime 0.75-1.53 mg/kgOralToxocara canis, Trichuris vulpis, Ancylostoma caninum100%[6]
Ivermectin/Pyrantel Pamoate 6 µg/kg / 5 mg/kgOral (chewable)Toxocara canis90.1%[7]
Toxascaris leonina99.2%[7]
Ancylostoma caninum98.5%[7]
Uncinaria stenocephala98.7%[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are summaries of the experimental protocols for key studies cited.

This compound Efficacy Trial in Calves
  • Objective: To determine the anthelmintic efficacy of this compound against common gastrointestinal and lung nematodes in calves.

  • Animals: Calves naturally or experimentally infected with a range of nematode species.

  • Experimental Design:

    • Calves were assigned to different treatment groups, each receiving a single oral dose of this compound (0.5, 1.0, 2.0, or 4.0 mg/kg) or a placebo.

    • Post-treatment, fecal egg counts (FEC) were monitored.

    • At a predetermined time point, animals were euthanized, and the gastrointestinal tract and lungs were examined to determine the number of adult and larval nematodes present.

  • Efficacy Calculation: The percentage reduction in the mean worm count of each treated group was calculated relative to the mean worm count of the control group.[1]

Ivermectin Efficacy Trial in Cattle
  • Objective: To evaluate the efficacy of subcutaneously administered ivermectin against gastrointestinal nematodes in cattle.

  • Animals: 20 crossbred cattle naturally infected with gastrointestinal nematodes.

  • Experimental Design:

    • Cattle were randomly allocated into a treatment group (n=15) and a control group (n=5).

    • The treatment group received a subcutaneous injection of ivermectin at a dose of 200 µg/kg body weight.

    • Fecal samples were collected on days 0, 7, 14, 21, and 28 post-treatment to determine the fecal egg count (FEC).

  • Efficacy Calculation: Efficacy was determined by the reduction in FEC in the treated group compared to the control group. A 100% reduction in FEC was observed on days 7, 14, 21, and 28 post-treatment.[2]

Pyrantel Pamoate Combination Efficacy Trial in Dogs
  • Objective: To evaluate the efficacy and safety of a combination of oxantel/pyrantel/praziquantel in treating naturally acquired gastrointestinal nematode and cestode infestations in dogs.

  • Animals: 329 dogs with naturally acquired helminth infections from multiple veterinary practices across Europe.

  • Experimental Design:

    • Dogs with a confirmed helminth infection based on fecal examination were enrolled.

    • Treated dogs received the combination drug at the recommended dosage.

    • Fecal samples were collected on days 0 (pre-treatment), 7, 14, and 21 post-treatment.

  • Efficacy Calculation: Efficacy was determined by the percentage reduction in fecal egg counts for nematodes and the absence of cestode proglottids or eggs in the feces post-treatment.[4]

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets of these anthelmintics is critical for developing new drugs and managing resistance.

This compound: Nicotinic Acetylcholine Receptor (nAChR) Antagonist

This compound acts as a selective antagonist of nematode L-type nicotinic acetylcholine receptors. This binding blocks cholinergic neurotransmission, leading to flaccid paralysis of the worm. This mechanism is distinct from that of macrocyclic lactones and benzimidazoles.

Paraherquamide_Mechanism cluster_Nematode_Synapse Nematode Neuromuscular Junction cluster_Result Result ACh Acetylcholine nAChR L-type nAChR ACh->nAChR Binds & Activates Muscle Muscle Cell nAChR->Muscle Depolarization & Contraction Paralysis Flaccid Paralysis This compound This compound This compound->nAChR Binds & Blocks

Caption: Mechanism of action of this compound at the nematode neuromuscular junction.

Ivermectin: Glutamate-Gated Chloride Channel Modulator

Ivermectin belongs to the macrocyclic lactone class. It binds to glutamate-gated chloride channels in nematode nerve and muscle cells. This binding increases the influx of chloride ions, leading to hyperpolarization of the cell membrane and subsequent paralysis of the parasite.

Ivermectin_Mechanism cluster_Nematode_Neuron Nematode Neuron cluster_Result Result Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel Ivermectin->GluCl Binds & Opens Neuron Nerve/Muscle Cell GluCl->Neuron Hyperpolarization Chloride Paralysis Paralysis & Death

Caption: Mechanism of action of Ivermectin on nematode ion channels.

Fenbendazole: Microtubule Synthesis Inhibitor

Fenbendazole is a benzimidazole (B57391) anthelmintic. It works by binding to β-tubulin, a protein essential for the formation of microtubules in parasitic cells. This disruption of microtubule polymerization interferes with vital cellular processes, including nutrient uptake, leading to the parasite's death.

Fenbendazole_Mechanism cluster_Parasite_Cell Parasite Intestinal Cell cluster_Result Result Fenbendazole Fenbendazole BetaTubulin β-tubulin Fenbendazole->BetaTubulin Binds to Microtubules Microtubule Formation BetaTubulin->Microtubules Inhibits NutrientUptake Nutrient Uptake Microtubules->NutrientUptake Disrupts Death Parasite Death NutrientUptake->Death

Caption: Mechanism of action of Fenbendazole within a parasite cell.

Experimental Workflow

A generalized workflow for evaluating the in vivo efficacy of an anthelmintic is depicted below.

Experimental_Workflow AnimalSelection Animal Selection (Naturally or Experimentally Infected) Randomization Randomization into Treatment & Control Groups AnimalSelection->Randomization PreTreatment Pre-Treatment Fecal Sample Collection (Day 0) Randomization->PreTreatment Treatment Administration of Anthelmintic or Placebo PreTreatment->Treatment PostTreatment Post-Treatment Fecal Sample Collection (e.g., Days 7, 14, 21) Treatment->PostTreatment Necropsy Necropsy and Worm Burden Count PostTreatment->Necropsy DataAnalysis Data Analysis (Efficacy Calculation) Necropsy->DataAnalysis

Caption: Generalized workflow for an in vivo anthelmintic efficacy trial.

Conclusion

This compound demonstrates significant potential as a novel anthelmintic for cattle, offering a different mode of action that could be valuable in combating resistance to existing drug classes. Its efficacy against a broad spectrum of important nematodes is promising. However, its poor performance and adverse effects in dogs highlight species-specific differences in metabolism and tolerability that are critical considerations in drug development.

Further research is warranted to optimize the formulation and dosage of this compound for cattle to address its limitations against certain nematode species. For canine applications, the current formulation and dosage appear unsuitable. The comparative data presented in this guide underscore the importance of rigorous, species-specific testing and a deep understanding of the pharmacological properties of new anthelmintic candidates.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Paraherquamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

The proper disposal of paraherquamide, a potent anthelmintic agent, is a critical component of laboratory safety and environmental responsibility. Adherence to strict disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste, ensuring compliance and fostering a culture of safety within your research environment.

Immediate Safety and Handling Precautions

This compound A is classified as a highly toxic substance, fatal if swallowed[1]. While other forms, such as this compound E, may have different reported handling requirements, it is imperative to adopt a conservative approach and treat all this compound compounds and their contaminated materials as hazardous waste.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. For handling solids and creating solutions, a respirator may be necessary to avoid inhalation[1].

  • Ventilation: Conduct all work with this compound in a well-ventilated area or under a chemical fume hood[2].

  • Spill Management: In the event of a spill, immediately contain the material. For solid spills, cover with a plastic sheet to minimize dust and then mechanically collect it into a designated, labeled hazardous waste container. Clean the contaminated surface thoroughly[1]. Do not create dust[1].

  • First Aid:

    • If Swallowed: Immediately call a poison center or physician. Rinse the mouth[1].

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing[1].

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present[1].

Quantitative Data Summary

The following table summarizes key hazard and disposal information for this compound compounds based on available Safety Data Sheets (SDS). Note the discrepancy in acute toxicity between this compound A and E, highlighting the need for a cautious and uniform disposal approach.

ParameterThis compound A (sc-202275)This compound E (Cayman Chemical)General Anthelmintic Agents
Acute Toxicity (Oral) Category 2 (Fatal if swallowed)[1]Not explicitly categorized; "No special measures required" for general handlingVaries; best practice is to assume high toxicity for research compounds[3]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant[1]Disposal must be made according to official regulationsLicensed Hazardous Waste Incinerator[3]
Prohibited Disposal Do not dispose down the drain or in regular trash[3][4]Not specified, but general regulations prohibit drain/trash disposal of chemical waste[5]Prohibited: Drain or Trash Disposal[3]
Containerization Appropriate, sealed containers[1]Uncleaned packagings must be disposed of according to official regulationsDedicated, sealable container of compatible material (e.g., polyethylene)[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the safe disposal of this compound and associated waste materials. This procedure is based on best practices for handling potent pharmaceutical compounds and hazardous chemical waste[3][6].

1. Waste Segregation and Collection:

  • Solid Waste: Collect all this compound powder, contaminated PPE (gloves, weigh boats, etc.), and spill cleanup materials in a dedicated, sealable container made of a compatible material such as polyethylene[3].

  • Liquid Waste: If this compound is dissolved in a solvent, the entire solution must be treated as hazardous waste. The solvent's hazardous properties (e.g., ignitability) will also influence the disposal route[3]. Do not mix with other waste streams[3].

  • Sharps: Any sharps (needles, scalpels) contaminated with this compound must be placed in a designated sharps container for hazardous materials.

2. Container Labeling:

  • Clearly label the waste container as "Hazardous Waste - this compound"[3].

  • Include the date of waste accumulation and the specific contents (e.g., "this compound solid waste," "this compound in methanol (B129727) solution").

3. Storage:

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA)[3].

  • The storage area should be secure, well-ventilated, and away from incompatible materials[7].

4. Arrange for Pickup and Disposal:

  • Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste[3].

  • Final disposal should be conducted by a licensed hazardous waste management company, typically via high-temperature incineration[8][9].

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Paraherquamide_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal gen Generate this compound Waste (Solid, Liquid, Sharps) segregate Segregate Waste Streams gen->segregate solid Solid Waste (Powder, PPE, Spill Debris) segregate->solid  Solid liquid Liquid Waste (Solutions) segregate->liquid  Liquid sharps Contaminated Sharps segregate->sharps  Sharps container_solid Seal in Compatible Container (e.g., Polyethylene) solid->container_solid container_liquid Seal in Compatible Container (Solvent-rated) liquid->container_liquid container_sharps Place in Sharps Container sharps->container_sharps label_waste Label Clearly: 'Hazardous Waste - this compound' + Contents & Date container_solid->label_waste container_liquid->label_waste container_sharps->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EH&S for Pickup store->contact_ehs disposal Final Disposal via Licensed Hazardous Waste Incinerator contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

By implementing these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant waste disposal regulations. Always consult your institution-specific guidelines and EH&S department for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Paraherquamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Paraherquamide. Given the context of its use in drug development and the existence of conflicting safety data, a conservative approach to personal protective equipment (PPE) and handling is strongly advised to ensure the safety of all laboratory personnel. This compound A, a related compound, is classified as a toxic metabolite, reinforcing the need for cautious handling.

Personal Protective Equipment (PPE): A Precautionary Approach

Due to the lack of definitive safety data for all this compound variants, personnel should adhere to the more stringent PPE recommendations. The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Recommended Personal Protective Equipment (PPE)
Handling Solid Compound Double Nitrile or Neoprene Gloves, Disposable Gown/Lab Coat, Safety Goggles with Side Shields or Face Shield, N95 or higher-rated Respirator
Preparing Solutions Double Nitrile or Neoprene Gloves, Disposable Gown/Lab Coat, Safety Goggles and Face Shield, Work within a certified chemical fume hood
Administering Compound Nitrile or Neoprene Gloves, Lab Coat, Safety Goggles
Spill Cleanup & Waste Disposal Double Nitrile or Neoprene Gloves, Disposable Gown/Lab Coat, Safety Goggles and Face Shield, Respirator (as needed based on spill size and location)
Glove Selection for Chemical Resistance

Specific permeability data for this compound with various glove materials is not available. Therefore, a general guide for selecting chemically resistant gloves for handling organic compounds is provided. Always consult the glove manufacturer's specific chemical resistance data.

Glove Material General Resistance to Organic Solvents Considerations
Nitrile GoodGood for a wide range of chemicals, including oils and some solvents. Excellent puncture resistance.[1][2][3]
Neoprene GoodGood resistance to acids, bases, oils, and some solvents.[1][2]
Butyl Rubber ExcellentSuperior resistance to ketones, esters, and other polar solvents. May have less dexterity.[2][4][5]
Latex Fair to PoorNot recommended for handling most organic solvents due to potential for degradation. Can cause allergic reactions.[1]

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a designated, well-ventilated, and secure area, away from incompatible materials.

  • The storage temperature should be as recommended by the supplier, typically in a cool, dry place.

2. Weighing and Aliquoting (Solid Compound):

  • Perform all manipulations of solid this compound within a certified chemical fume hood or a containment glove box to minimize inhalation exposure.

  • Use dedicated, calibrated weighing equipment.

  • Handle the compound gently to avoid generating dust.

3. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Slowly add the solid this compound to the solvent to avoid splashing.

  • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.

4. Experimental Use:

  • When using solutions of this compound, wear appropriate PPE as outlined in the table above.

  • Conduct all procedures that may generate aerosols within a biosafety cabinet or chemical fume hood.

Disposal Plan for this compound Waste

All waste generated from handling this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Contaminated PPE (gloves, gowns), weighing papers, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions and the first rinse of contaminated glassware should be collected in a sealed, leak-proof, and chemically compatible hazardous waste container.

  • Sharps Waste: Needles, syringes, and contaminated glass pipettes should be disposed of in a designated sharps container for hazardous chemical waste.

2. Container Labeling:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvent name).[6]

3. Storage of Waste:

  • Store hazardous waste in a designated satellite accumulation area within the laboratory.[6]

  • Ensure waste containers are kept closed except when adding waste.[7]

4. Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9]

  • Never dispose of this compound waste down the drain or in the regular trash.[7]

Workflow for Safe Handling of this compound

Paraherquamide_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_disposal Waste Streams PPE Select & Don PPE Gather Gather Materials & Reagents PPE->Gather Weigh Weigh Solid this compound Gather->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Segregate Segregate Waste Decontaminate->Segregate SolidWaste Solid Hazardous Waste Segregate->SolidWaste LiquidWaste Liquid Hazardous Waste Segregate->LiquidWaste SharpsWaste Sharps Hazardous Waste Segregate->SharpsWaste End End SolidWaste->End LiquidWaste->End SharpsWaste->End Start Start Start->PPE

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.